6-Fluoro-2,3-dihydro-1H-inden-1-amine
Beschreibung
BenchChem offers high-quality 6-Fluoro-2,3-dihydro-1H-inden-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-2,3-dihydro-1H-inden-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
6-fluoro-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXWOWJBKSZXAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572502, DTXSID701272928 | |
| Record name | 6-Fluoro-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-6-Fluoro-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701272928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148960-37-6, 168902-77-0 | |
| Record name | (+)-6-Fluoro-2,3-dihydro-1H-inden-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148960-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-6-Fluoro-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701272928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical properties of 6-Fluoro-2,3-dihydro-1H-inden-1-amine
Topic: Chemical Properties of 6-Fluoro-2,3-dihydro-1H-inden-1-amine Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide
A Technical Guide to Synthesis, Reactivity, and Pharmacological Potential[1]
Executive Summary
6-Fluoro-2,3-dihydro-1H-inden-1-amine (CAS: 731859-02-2 for HCl salt), often abbreviated as 6-Fluoro-1-aminoindane (6-FAI) , is a fluorinated derivative of the rigid 1-aminoindane scaffold. Unlike its positional isomer 2-aminoindane (a scaffold common in entactogens), the 1-aminoindane core is historically significant in neuropharmacology as the pharmacophore of MAO-B inhibitors (e.g., Rasagiline) and neuroprotective agents.
The introduction of a fluorine atom at the C6 position serves a dual purpose in medicinal chemistry: it modulates the electronic properties of the aromatic ring—influencing pKa and lipophilicity—and blocks C6-metabolic hydroxylation, a primary clearance pathway for the parent 1-aminoindane. This guide details the physicochemical properties, synthetic pathways, and structure-activity relationships (SAR) of 6-FAI.
Physicochemical Profile
The rigidity of the indane ring restricts the conformational freedom of the ethylamine side chain found in open-chain phenethylamines. This constraint often leads to higher receptor selectivity.
Table 1: Key Chemical Properties
| Property | Value / Description | Note |
| IUPAC Name | 6-Fluoro-2,3-dihydro-1H-inden-1-amine | |
| Molecular Formula | C₉H₁₀FN | |
| Molecular Weight | 151.18 g/mol (Free base) | 187.64 g/mol (HCl salt) |
| Chiral Center | C1 Position | Exists as (R) and (S) enantiomers.[1][2] |
| LogP (Predicted) | ~1.9 – 2.2 | Fluorine increases lipophilicity vs. H. |
| pKa (Predicted) | 9.5 – 9.8 | Basic primary amine. |
| H-Bond Donors | 2 | Primary amine (-NH₂). |
| H-Bond Acceptors | 2 | Nitrogen and Fluorine.[3][4][5] |
| Physical State | Solid (HCl salt) | Hygroscopic white to off-white powder. |
Synthetic Routes & Optimization
The synthesis of 6-FAI typically proceeds via the reductive amination of the corresponding ketone, 6-fluoroindan-1-one . This route is preferred for its scalability and the ability to access enantiopure forms via asymmetric reduction or resolution.
Primary Synthesis Workflow (Reductive Amination)
The most robust laboratory-scale synthesis involves converting the ketone to an oxime, followed by reduction.
Step 1: Oximation
-
Reagents: 6-Fluoroindan-1-one, Hydroxylamine HCl, Sodium Acetate, Ethanol/Water.
-
Mechanism: Nucleophilic attack of hydroxylamine on the C1 carbonyl.[4]
-
Outcome: Formation of 6-fluoroindan-1-one oxime.
Step 2: Reduction
-
Method A (Catalytic Hydrogenation): H₂, Pd/C in MeOH/Acetic Acid.
-
Method B (Chemical Reduction): Zn dust in Acetic Acid or LiAlH₄ in THF (requires anhydrous conditions).
-
Outcome: Racemic 6-Fluoro-1-aminoindane.
Asymmetric Synthesis (Enantiomeric Purity)
For pharmacological applications, the (R)-enantiomer is often the target, analogous to (R)-Rasagiline.
-
Chiral Resolution: Crystallization of the racemate with L-tartaric acid or N-acetyl-L-leucine .
-
Enzymatic Kinetic Resolution: Lipase-catalyzed acetylation of the primary amine.
Visualization: Synthesis Pathway
Figure 1: Synthetic workflow from the ketone precursor to the resolved enantiomer.
Chemical Reactivity & Derivatization[4][6][7][8]
Understanding the reactivity of 6-FAI is crucial for designing derivatives (prodrugs) or conjugating it to other pharmacophores.
Amine Functionality (C1)
The C1-amine is a nucleophile.
-
N-Alkylation: Reaction with propargyl bromide yields 6-Fluoro-Rasagiline analogues.
-
Amide Formation: Reaction with acid chlorides yields stable amides, often used to increase blood-brain barrier (BBB) penetration or as prodrugs.
-
Carbamate Formation: Reaction with carbamoyl chlorides yields inhibitors similar to Ladostigil .
Aromatic Substitution (C4, C5, C7)
The fluorine atom at C6 is an ortho, para-director (but deactivating via induction), while the alkyl group at C1/C2 is weakly activating.
-
Electrophilic Substitution: The C5 position is sterically accessible and activated by the alkyl ring, though deactivated by the adjacent fluorine.
-
Metabolic Blockade: The C6 position is "blocked" by fluorine. In non-fluorinated 1-aminoindane, C6 is the primary site of hydroxylation by Cytochrome P450 enzymes. Fluorination prevents this, potentially extending the half-life (
).
Pharmacological Context & SAR
While 6-FAI is a chemical building block, its structure infers specific pharmacological profiles based on the Structure-Activity Relationship (SAR) of the aminoindane class.
MAO-B Inhibition
The 1-aminoindane scaffold is the "anchor" for MAO-B inhibition.
-
Mechanism: The amine coordinates with the FAD cofactor in the MAO enzyme.
-
Fluorine Effect: Electron-withdrawing groups on the aromatic ring can modulate the pKa of the amine, optimizing the ionization state for the enzyme active site.
-
Stereochemistry: The (R)-enantiomer typically fits the "substrate cavity" of MAO-B better than the (S)-enantiomer.
Neuroprotection vs. Psychoactivity
-
1-Aminoindanes (like 6-FAI) are generally devoid of the potent serotonin releasing effects seen in 2-aminoindanes (like MDAI).
-
Instead, they exhibit catecholaminergic activity enhancing dopamine (DA) transmission via MAO inhibition or weak reuptake inhibition.
Visualization: SAR Logic
Figure 2: Structure-Activity Relationship showing the impact of Fluorination and N-substitution.
Experimental Protocol: Synthesis of 6-Fluoro-1-aminoindane HCl
Safety Warning: Hydroxylamine is toxic and potentially explosive upon heating. Indanes may have unknown biological activity. Handle in a fume hood.
Phase 1: Preparation of Oxime
-
Dissolve 10.0 mmol of 6-fluoroindan-1-one in 20 mL of ethanol (95%).
-
Add 15.0 mmol of Hydroxylamine hydrochloride and 15.0 mmol of Sodium Acetate dissolved in minimal water.
-
Reflux the mixture for 2–3 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:4).
-
Cool to room temperature. Pour into 100 mL ice water.
-
Filter the white precipitate (Oxime). Wash with cold water and dry under vacuum.
Phase 2: Reduction to Amine[4]
-
Suspend the dried oxime (5.0 mmol) in 30 mL glacial acetic acid.
-
Add Zn dust (20.0 mmol) in small portions over 30 minutes (Exothermic reaction—maintain <60°C).
-
Stir at room temperature for 12 hours.
-
Filter off excess Zn.
-
Basify the filtrate with NaOH (aq) to pH > 12.
-
Extract with Dichloromethane (DCM) (3 x 20 mL).
-
Dry organic layer over MgSO₄ and evaporate solvent to yield the free base oil .
Phase 3: Salt Formation[4]
-
Dissolve the free base oil in diethyl ether.
-
Add 2M HCl in ether dropwise until precipitation ceases.
-
Filter the white solid 6-Fluoro-1-aminoindane HCl .
-
Recrystallize from Isopropanol/Ether for high purity.
References
-
Sigma-Aldrich. (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride Product Sheet.Link
-
Liechti, M. E., et al. (2014).[6] "Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives." Biochemical Pharmacology.
- Youdim, M. B., et al. (2005). "The essentiality of monoamine oxidase inhibitors in the treatment of Parkinson's disease." Frontiers in Neuroscience. (Context on 1-aminoindane scaffold MAO activity).
-
Yasmin, H., et al. (2009). "Total synthesis and analgesic activity of 6-fluoroindan-1-acetic acid and its 3-oxo derivative." Medicinal Chemistry.
-
Cui, X., et al. (2004).[7] "Synthesis of 6-fluoroindan-1-one via Tb(OTf)3-catalyzed cyclization." Journal of Organic Chemistry. (Precursor synthesis).[4][8][9]
Sources
- 1. 1-Aminoindane - Wikipedia [en.wikipedia.org]
- 2. Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. youtube.com [youtube.com]
- 5. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Fluoroindan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Hydroxylamine - Wikipedia [en.wikipedia.org]
Pharmacological Profile of 6-Fluoro-2,3-dihydro-1H-inden-1-amine: A Technical Whitepaper
Executive Summary
6-Fluoro-2,3-dihydro-1H-inden-1-amine (commonly referred to as 6-Fluoro-1-aminoindan or 6-FAI) is a highly specialized, fluorinated derivative of 1-aminoindan. Originally emerging from research into monoamine oxidase (MAO) inhibitors and neuroprotective agents, 6-FAI and its enantiomers—specifically (R)-6-FAI—have demonstrated profound efficacy in modulating dopaminergic hypofunction[1]. This whitepaper synthesizes the physicochemical properties, pharmacodynamics, and experimental workflows associated with 6-FAI, serving as a comprehensive guide for researchers in neuropharmacology and drug design.
Molecular Architecture & Structure-Activity Relationship (SAR)
The pharmacological distinctiveness of 6-FAI is rooted in its molecular architecture. 1-Aminoindan itself is a well-documented pharmacophore, notably recognized as the primary active metabolite of the anti-Parkinsonian drug rasagiline. The strategic addition of a fluorine atom at the C6 position of the indan ring introduces critical stereoelectronic modifications:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to oxidative cleavage by hepatic cytochrome P450 enzymes. This substitution prevents rapid phase I metabolism at the 6-position, prolonging the molecule's half-life.
-
Target Binding Affinity: Fluorine's high electronegativity alters the electron density of the aromatic ring. This inductive effect enhances binding affinity and selectivity to biological targets via multipolar interactions, which is crucial for its neuropharmacological effects[2].
-
Stereoselectivity: The biological activity of 6-FAI is highly stereoselective. The (R)-enantiomer, (R)-6-fluoro-1-aminoindan, is the primary driver of dopaminergic potentiation and neuroprotection, mirroring the stereospecificity seen in related propargylamines[3].
Core Pharmacodynamics: Dopaminergic Potentiation & MAO Modulation
Monoamine Oxidase (MAO) Interaction
Unlike irreversible MAO-B inhibitors (such as deprenyl), 6-FAI interacts with monoamine oxidase enzymes through a more dynamic substrate-modulator relationship. Enzymatic profiling indicates that 6-fluoro-2,3-dihydro-1H-inden-1-amine undergoes oxidative deamination catalyzed by MAO, converting to 6-fluoro-2,3-dihydro-1H-inden-1-one while generating ammonia and hydrogen peroxide[4]. This competitive substrate behavior allows it to transiently occupy the MAO active site, thereby modulating the breakdown of endogenous monoamines.
Reversal of Dopaminergic Hypofunction
The most significant therapeutic application of (R)-6-FAI lies in its ability to suppress symptoms emanating from dopaminergic hypofunction, a hallmark of Parkinson's Disease[1]. In vivo studies demonstrate that pretreatment with (R)-6-FAI significantly potentiates amphetamine-induced stereotypic behavior, suggesting that the compound enhances presynaptic dopamine release or alters the reuptake kinetics within the synaptic cleft[5].
Fig 1. Multi-target pharmacological pathways and dopaminergic modulation by 6-FAI.
Advanced Applications: Scaffold Utility in Drug Design
Beyond its direct action on the central nervous system, 6-FAI is a highly valued chemical scaffold in modern drug discovery, particularly for targeting complex intracellular signaling pathways:
-
Mitochondrial Permeability Transition Pore (mPTP) Modulators: 6-FAI derivatives are utilized to synthesize acrylamide compounds that prevent the rapid influx of Ca2+ across the platelet and mitochondrial membranes. By preventing mPTP opening, these compounds protect against mitochondrial-driven apoptosis[6].
-
Kinase Inhibitors (PI3K/mTOR): The 6-FAI moiety is a critical structural component in the synthesis of PQR-530, a highly potent, brain-penetrant dual pan-PI3K/mTORC1/2 inhibitor. PQR-530 exhibits profound antitumor activity, inhibiting protein kinase B phosphorylation with an IC50 of 0.07 µM[7].
-
JAK-STAT3 Pathway Inhibition: 6-FAI is incorporated into imidazo[4,5-b]pyridin-5-amine derivatives, which act as potent inhibitors of the IL-6 stimulated JAK-STAT3 signaling pathway, demonstrating utility in targeted cancer therapies[8].
Quantitative Pharmacological Data
The following table summarizes the established quantitative metrics and therapeutic contexts for 6-FAI and its direct derivatives.
| Pharmacological Parameter | Value / Observation | Experimental Context |
| Primary Indication | Parkinson's Disease, Dementia | Reversal of dopaminergic hypofunction[1] |
| Active Stereoisomer | (R)-6-Fluoro-1-aminoindan | Stereoselective behavioral potentiation[5] |
| Enzymatic Interaction | Substrate / Modulator | Oxidative deamination via MAO[4] |
| Effective In Vivo Dose | 1.2 mg/kg (Rat Model) | Restoration of α-MpT hypokinesia[9] |
| Scaffold Utility (mTOR) | IC50 = 0.07 µM (PQR-530) | Inhibition of PKB phosphorylation in A2058 cells[7] |
Experimental Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocol details the in vivo assessment of 6-FAI's dopaminergic efficacy.
Protocol: α-MpT-Induced Hypokinesia Behavioral Assay
Rationale: Administration of α-methyl-p-tyrosine (α-MpT) inhibits tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis. This depletes endogenous dopamine, inducing a state of hypokinesia that mimics Parkinsonian motor deficits. The efficacy of 6-FAI is measured by its ability to restore motor function in this depleted state[9].
Step-by-Step Methodology:
-
Subject Preparation & Sensitization: Utilize adult male Wistar rats. Subject the cohort to a controlled hypoxic episode to induce presynaptic dopamine deficiency and subsequent dopamine receptor hypersensitivity[5].
-
Induction of Hypokinesia: Administer α-MpT (e.g., 250 mg/kg, i.p.) to the subjects to halt de novo dopamine synthesis.
-
Compound Administration: Immediately following the hypoxic episode and α-MpT administration, inject the test group with (R)-6-Fluoro-1-aminoindan at a dose of 1.2 mg/kg[9]. Administer a saline vehicle to the control group.
-
Automated Behavioral Tracking: Place the subjects in automated open-field activity monitors equipped with infrared beam arrays.
-
Data Acquisition: Quantify the total horizontal and vertical movements over a continuous 10-hour period.
-
Statistical Validation: Calculate the percentage of motor restoration by comparing the total movement counts of the 6-FAI treated group against the untreated hypoxic/α-MpT control group.
Fig 2. Step-by-step experimental workflow for the α-MpT-induced hypokinesia behavioral assay.
References
- US6271263B1 - Compositions containing and methods of using 1-aminoindan and derivatives thereof Source: Google Patents URL
- WO1996021640A1 - Optically active aminoindane derivatives and preparation thereof Source: Google Patents URL
-
Information on EC 1.4.3.4 - monoamine oxidase Source: BRENDA Enzyme Database URL:[Link]
-
PQR-530 Biological Activity and IC50 Source: Chemsrc URL:[Link]
- US12497359B2 - Acrylamide derivatives (mPTP Modulators)
- US 9,062,050 B2 - JAK-STAT3 Inhibitors Source: Google Patents URL
Sources
- 1. US6271263B1 - Compositions containing and methods of using 1-aminoindan and derivatives thereof and process for preparing optically active 1-aminoindan derivatives - Google Patents [patents.google.com]
- 2. Buy 6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride [smolecule.com]
- 3. WO1996021640A1 - Optically active aminoindane derivatives and preparation thereof - Google Patents [patents.google.com]
- 4. Information on EC 1.4.3.4 - monoamine oxidase - BRENDA Enzyme Database [brenda-enzymes.org]
- 5. US6271263B1 - Compositions containing and methods of using 1-aminoindan and derivatives thereof and process for preparing optically active 1-aminoindan derivatives - Google Patents [patents.google.com]
- 6. US12497359B2 - Acrylamide derivatives - Google Patents [patents.google.com]
- 7. PQR-530 | CAS#:1927857-61-1 | Chemsrc [chemsrc.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. US6271263B1 - Compositions containing and methods of using 1-aminoindan and derivatives thereof and process for preparing optically active 1-aminoindan derivatives - Google Patents [patents.google.com]
Serotonergic Pharmacology and Receptor Affinity of 6-Fluoro-2,3-dihydro-1H-inden-1-amine: A Technical Whitepaper
Executive Summary
In the landscape of neuropharmacology and rational drug design, the aminoindan scaffold represents a privileged, rigidified structure. While 2-aminoindans (e.g., MDAI) are widely recognized as potent serotonin (5-HT) releasers and reuptake inhibitors, the 1-aminoindan positional isomers exhibit a fundamentally different pharmacological profile. 6-Fluoro-2,3-dihydro-1H-inden-1-amine (commonly referred to as 6-Fluoro-1-aminoindan or 6-F-AI) serves a dual role in modern neurochemistry: it is a highly efficient substrate for monoamine oxidase (MAO) enzymes, and it acts as a critical structural motif for the development of high-affinity 5-HT₂A and 5-HT₁A receptor ligands, such as atypical antipsychotics.
This whitepaper synthesizes the serotonergic receptor affinity, metabolic interplay, and in vitro evaluation methodologies for 6-F-AI, providing drug development professionals with a comprehensive guide to utilizing this fluorinated scaffold.
Structural Pharmacology & Serotonin Receptor Affinity
The 1-Aminoindan vs. 2-Aminoindan Pharmacophore
The position of the amine on the indan ring dictates the molecule's spatial orientation within the orthosteric binding pocket of monoamine receptors and transporters.
-
2-Aminoindans : The amine is positioned to perfectly mimic the ethylamine side chain of endogenous serotonin and dopamine, leading to potent monoamine releasing activity and high direct receptor affinity[1].
-
1-Aminoindans : The shift of the amine to the 1-position shortens the vector between the basic nitrogen and the aromatic ring. Consequently, unsubstituted 1-aminoindan lacks amphetamine-like releasing activity and possesses negligible direct affinity for serotonergic receptors [2].
6-F-AI as a Scaffold for 5-HT₂A / 5-HT₁A Ligands
While 6-F-AI as a monomer exhibits low intrinsic affinity for 5-HT receptors, it is a highly valuable building block. The addition of the 6-fluoro substitution alters the electron density of the aromatic ring, enhancing
When the 1-aminoindan core is used to replace heterocycles (such as the oxindole in ziprasidone), the resulting derivatives retain high binding affinities for dopamine D₂ and serotonin 5-HT₂A / 5-HT₁A receptors, making 6-F-AI a vital precursor for novel atypical antipsychotics [3].
Metabolic Interplay: Monoamine Oxidase (MAO)
Because 6-F-AI structurally mimics endogenous monoamines, it interacts strongly with Monoamine Oxidase (EC 1.4.3.4), the primary enzyme responsible for serotonin degradation. According to the [4], 6-F-AI undergoes rapid oxidative deamination, yielding 6-fluoro-2,3-dihydro-1H-inden-1-one, ammonia, and hydrogen peroxide. Notably, specific MAO variants (e.g., MAO-N variant D9) show a 143% relative catalytic activity for 6-F-AI compared to standard substrates[4]. By acting as a competitive substrate, 6-F-AI can indirectly modulate synaptic serotonergic tone by occupying the MAO active site.
Fig 1. Pharmacological pathways of 6-F-AI involving MAO metabolism and serotonin receptor targeting.
Quantitative Data Summary
The following table summarizes the divergent pharmacological profiles of aminoindan scaffolds to guide structural selection in drug discovery.
| Compound Scaffold | Primary Target | 5-HT Receptor Affinity | MAO Interaction | Behavioral Profile |
| 2-Aminoindan (e.g., MDAI) | SERT / 5-HT Receptors | High (Direct Agonist/Releaser) | Weak MAO Inhibitor | Psychostimulant / Entactogen |
| 1-Aminoindan (Unsubstituted) | MAO-B / Scaffold | Negligible Direct Affinity | MAO-B Metabolite | Neuroprotective / Suppressant |
| 6-Fluoro-1-aminoindan (6-F-AI) | MAO / 5-HT₂A Scaffold | High (When incorporated into larger motifs) | Strong MAO Substrate (143% rel. act.) | Preclinical / Investigational |
Experimental Methodologies
To accurately profile 6-F-AI and its derivatives, researchers must employ robust, self-validating in vitro systems. Below are the standard operating procedures for determining 5-HT₂A receptor affinity and MAO catalytic turnover.
Protocol 1: Radioligand Binding Assay for 5-HT₂A Receptor Affinity
This protocol determines the inhibition constant (
Causality & Rationale: We utilize
Step-by-Step Procedure:
-
Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT₂A receptors. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 4 mM
, 0.1% ascorbic acid, pH 7.4). Causality: Ascorbic acid prevents the oxidative degradation of serotonergic ligands during incubation. -
Reaction Assembly: In a 96-well plate, combine 50 µL of
-Ketanserin (final concentration 2 nM), 50 µL of 6-F-AI derivative (serial dilutions from to M), and 100 µL of membrane suspension (approx. 15 µg protein/well). -
Incubation: Incubate the microplate at 37°C for 30 minutes to allow the system to reach thermodynamic equilibrium.
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through PEI-treated GF/B filters using a cell harvester. Wash filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Quantification: Dry the filters, add 4 mL of liquid scintillation cocktail, and count the retained radioactivity (DPM) using a Liquid Scintillation Counter (LSC).
-
System Validation & QC:
-
Non-Specific Binding (NSB): Define NSB using 10 µM Mianserin.
-
Z'-Factor: Calculate the Z'-factor using the total binding and NSB wells. A self-validating assay must yield a Z'-factor
. -
Data Analysis: Fit the displacement curve using non-linear regression (GraphPad Prism) to determine the
, and calculate the using the Cheng-Prusoff equation.
-
Fig 2. Step-by-step radioligand binding assay workflow for determining 5-HT2A receptor affinity.
Protocol 2: Fluorometric MAO Enzymatic Assay
This protocol measures the oxidative deamination of 6-F-AI by MAO, validating its role as a metabolic substrate.
Causality & Rationale: The assay utilizes the Amplex Red reagent. As MAO oxidizes 6-F-AI, it produces stoichiometric amounts of
Step-by-Step Procedure:
-
Reagent Preparation: Prepare a working solution containing 400 µM Amplex Red, 2 U/mL HRP, and purified MAO enzyme (e.g., MAO-N or human MAO-A/B) in sodium phosphate buffer (0.05 M, pH 7.4).
-
Substrate Addition: Add 6-F-AI (10 µM to 1 mM) to the microplate wells. Initiate the reaction by adding 50 µL of the working solution to 50 µL of the substrate.
-
Kinetic Readout: Measure fluorescence continuously for 30 minutes at 37°C using a microplate reader (Excitation: 545 nm, Emission: 590 nm).
-
System Validation & QC:
-
Standard Curve: Run a parallel
standard curve (0.1 to 10 µM) to convert Relative Fluorescence Units (RFU) into moles of product formed. -
Inhibitor Controls: Pre-incubate the enzyme with Clorgyline (1 µM, MAO-A selective) or Selegiline (1 µM, MAO-B selective) to validate enzyme specificity and prove that the
generation is strictly MAO-dependent.
-
References
-
BRENDA Enzyme Database. "Information on EC 1.4.3.4 - monoamine oxidase." BRENDA. Available at:[Link]
-
Graham, J. M., et al. (2008). "1-Aminoindanes as novel motif with potential atypical antipsychotic properties." Bioorganic & Medicinal Chemistry Letters, 18(2), 489-493. Available at:[Link]
-
Oldfield, V., et al. (2010). "Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential." Rambam Maimonides Medical Journal, 1(1), e0006. Available at:[Link]
-
Wikipedia Contributors. "Rasagiline." Wikipedia, The Free Encyclopedia. Available at:[Link]
Sources
- 1. Rasagiline - Wikipedia [en.wikipedia.org]
- 2. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential | Rambam Maimonides Medical Journal [rmmj.org.il]
- 3. 1-Aminoindanes as novel motif with potential atypical antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Information on EC 1.4.3.4 - monoamine oxidase - BRENDA Enzyme Database [brenda-enzymes.org]
Technical Analysis: Monoamine Modulatory Profile of 6-Fluoro-1-Aminoindane
The following technical guide provides an in-depth analysis of the monoamine modulatory profile of 6-Fluoro-2,3-dihydro-1H-inden-1-amine (also known as 6-Fluoro-1-aminoindane ).
Critical Scientific Distinction
This guide addresses the specific isomer 1-aminoindane . It is crucial to distinguish this compound from its positional isomer, 6-Fluoro-2-aminoindane (6-FAI) .
-
1-Aminoindanes (the subject of this guide) are primarily Monoamine Oxidase (MAO) Inhibitors and weak uptake inhibitors. They typically do not act as monoamine releasing agents.
-
2-Aminoindanes (e.g., MDAI, 5-IAI) are potent Monoamine Releasing Agents (MRAs) .
Executive Summary
6-Fluoro-2,3-dihydro-1H-inden-1-amine is a fluorinated derivative of the 1-aminoindane scaffold. Unlike the amphetamine-like 2-aminoindanes, the 1-aminoindane class is pharmacologically distinct, acting primarily as inhibitors of Monoamine Oxidase B (MAO-B) and weak reuptake inhibitors of norepinephrine and dopamine.
This guide details the compound's lack of significant monoamine releasing activity, its primary mechanism as an enzyme inhibitor, and the structural basis for this divergence from "releaser" pharmacology.
Chemical Identity & Structural Properties
| Property | Detail |
| IUPAC Name | 6-Fluoro-2,3-dihydro-1H-inden-1-amine |
| Common Name | 6-Fluoro-1-aminoindane |
| CAS Number | 1191908-44-7 (HCl salt) |
| Molecular Formula | C9H10FN |
| Core Scaffold | 1-Aminoindane (Rigid analogue of phenethylamine) |
| Key Substituent | Fluorine at C6 (Para to the bridgehead, Meta to the amine in the unfolded phenethylamine view) |
| Chirality | Contains one chiral center at C1.[1][2] (R)-enantiomer is typically the bioactive form for MAO inhibition (analogous to Rasagiline). |
Structural Diagram: 1-Amino vs 2-Amino Indane
Figure 1: Structural comparison highlighting the pharmacological divergence between the 1-amino and 2-amino isomers.
Pharmacodynamics: The Monoamine Profile
Monoamine Release (The Null Result)
Contrary to the behavior of 2-aminoindanes (which mimic amphetamine), 6-Fluoro-1-aminoindane does not exhibit significant monoamine releasing activity.
-
Mechanism of Release (Absent): Monoamine release requires the molecule to be a substrate for the transporter (DAT/SERT/NET), entering the presynaptic neuron and triggering VMAT2 reversal or transporter efflux.[3] The 1-aminoindane geometry prevents efficient translocation as a substrate.
-
Experimental Evidence: In comparative studies of aminoindanes, the 1-amino isomers consistently fail to induce [3H]-dopamine or [3H]-serotonin efflux from preloaded synaptosomes, whereas 2-amino isomers (like 5-IAI or MDAI) are potent releasers.
Monoamine Uptake Inhibition
While not a releaser, 6-Fluoro-1-aminoindane acts as a weak reuptake inhibitor .
| Transporter | Activity Type | Potency Estimate (Ki) | Mechanism |
| NET (Norepinephrine) | Inhibition | Moderate (~1-10 µM) | Blocks reuptake without inducing efflux. |
| DAT (Dopamine) | Inhibition | Weak (>10 µM) | Low affinity compared to amphetamines. |
| SERT (Serotonin) | Inhibition | Negligible/Weak | Fluorine at C6 may slightly enhance affinity compared to unsubstituted 1-AI, but remains low. |
Primary Mechanism: MAO Inhibition
The definitive pharmacological action of 6-Fluoro-1-aminoindane is the inhibition of Monoamine Oxidase (MAO) .
-
Selectivity: Likely MAO-B Selective .
-
Rationale: The parent compound, (R)-1-aminoindane, is a weak, reversible MAO-B inhibitor. Its N-propargyl derivative (Rasagiline) is a potent, irreversible MAO-B inhibitor.
-
Fluorine Effect: Substitution at the 6-position (analogous to the 4-position on the phenyl ring of phenethylamine) often enhances metabolic stability and can increase potency against MAO-B by interacting with the enzyme's hydrophobic pocket.
-
-
Functional Outcome: Increases synaptic concentrations of Dopamine and Phenethylamine (PEA) by preventing their catabolism, rather than by forcing their release.
Mechanism of Action: Pathway Visualization
The following diagram illustrates why 6-Fluoro-1-aminoindane functions as an enzyme inhibitor rather than a transporter releaser.
Figure 2: Mechanism of Action showing primary inhibition of MAO-B and secondary blockade of DAT, contrasting with the absence of release.
Experimental Protocols for Validation
To empirically verify the profile of 6-Fluoro-1-aminoindane, the following assays are standard.
Protocol A: Synaptosomal Release Assay (Differentiation from Releasers)
Purpose: To prove the compound is NOT a releaser.
-
Preparation: Isolate synaptosomes from rat striatum (for DA) or hippocampus (for 5-HT/NE).
-
Pre-loading: Incubate synaptosomes with radiolabeled neurotransmitter (e.g., [3H]-DA) for 15 mins at 37°C.
-
Wash: Remove extracellular isotope by centrifugation/washing.
-
Exposure: Incubate pre-loaded synaptosomes with 6-Fluoro-1-aminoindane (1 nM - 100 µM).
-
Control: Use Tyramine or Amphetamine (positive control for release).
-
-
Measurement: Quantify radioactivity in the supernatant (released fraction) vs. pellet (retained fraction).
-
Expected Result: 6-Fluoro-1-aminoindane will show no significant increase in basal efflux compared to vehicle, whereas Amphetamine will show dose-dependent efflux.
Protocol B: MAO Inhibition Assay
Purpose: To confirm the primary mechanism.
-
Enzyme Source: Recombinant Human MAO-A and MAO-B.
-
Substrate: Kynuramine (fluorometric) or [14C]-PEA (radiometric).
-
Incubation: Incubate enzyme + inhibitor (6-Fluoro-1-aminoindane) for 20 mins.
-
Reaction: Add substrate and measure product formation rate.
-
Analysis: Determine IC50.
-
Expected Result: Low IC50 (nanomolar to low micromolar) for MAO-B; higher IC50 for MAO-A.
References
-
Youdim, M. B., et al. (2001). "Rasagiline: A Potent, Irreversible, Selective MAO-B Inhibitor." Expert Review of Neurotherapeutics. Link
-
Liechti, M. E., et al. (2014).[4] "Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives." Biochemical Pharmacology. (Establishes the release profile of 2-aminoindanes vs uptake profile of related compounds). Link
-
Pevarello, P., et al. (1999). "Synthesis and anticonvulsant activity of new 1-aminoindane derivatives." Journal of Medicinal Chemistry. (Discusses 1-aminoindane SAR).[2][5]
-
Simpkins, J. W., et al. (2004). "Neuroprotective effects of the 1-aminoindanes." Journal of Neural Transmission. Link
-
ChemicalBook. (2023). "6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride Product Information." (Confirming chemical identity). Link
Sources
- 1. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 4. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expeditious synthesis of 1-aminoindane derivatives achieved by [1,4]-hydride shift mediated C(sp3)–H bond functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Assessing Blood-Brain Barrier Permeability of 6-Fluoro-2,3-dihydro-1H-inden-1-amine: A Technical Guide
Abstract
The development of novel therapeutics for central nervous system (CNS) disorders is critically dependent on the ability of drug candidates to cross the highly selective blood-brain barrier (BBB). This guide provides a comprehensive, multi-tiered framework for the evaluation of BBB permeability, using the novel compound 6-Fluoro-2,3-dihydro-1H-inden-1-amine as a case study. We will detail a logical progression from in silico prediction and physicochemical characterization to high-throughput in vitro screening and definitive in vivo validation. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice to ensure a robust and decisive assessment of a compound's CNS penetration capabilities.
Introduction: The CNS Drug Delivery Challenge
The blood-brain barrier (BBB) is a dynamic interface that separates the circulating blood from the brain's extracellular fluid, protecting the central nervous system from toxins and pathogens while regulating the transport of essential nutrients.[1][2] This same protective mechanism, however, represents a formidable obstacle for drug development, with estimates suggesting that only 2% of small molecules are able to effectively cross it.[3] For a compound like 6-Fluoro-2,3-dihydro-1H-inden-1-amine, a novel molecule with potential neurological applications, determining its ability to reach its target in the brain is a primary and critical step in its development pipeline.
This guide outlines a systematic approach to characterize the BBB permeability of this and other novel chemical entities. The workflow is designed to be resource-efficient, beginning with computational and simple experimental methods to flag promising candidates before committing to more complex and resource-intensive cellular and animal models.
Stage 1: Foundational Profiling - In Silico & Physicochemical Analysis
The initial assessment of BBB permeability begins long before the compound is synthesized in large quantities. Computational models and basic physicochemical measurements provide a crucial first filter. These methods predict the likelihood of passive diffusion across the lipid-rich endothelial cells of the BBB.
Physicochemical Properties
Key molecular properties dictate a compound's "drug-likeness" and its potential to cross the BBB.[4] For 6-Fluoro-2,3-dihydro-1H-inden-1-amine (hydrochloride salt form, CAS: 731859-02-2), the foundational properties are:
These values are well within the desirable range for CNS drugs.
In Silico Predictive Modeling
Computational models use these basic properties to predict permeability. The most widely recognized set of guidelines is Lipinski's Rule of Five, which suggests that most orally active drugs have specific characteristics.[6][7] For CNS-active drugs, these rules are often more stringent.
Expert Insight: While Lipinski's rules provide a good starting point, specific CNS drug properties are often more constrained. A compound with high lipophilicity might readily enter the BBB but can also lead to non-specific binding to brain tissue, reducing the free concentration available to interact with the target.[8]
| Parameter | Lipinski's Rule of 5[7] | CNS Drug Guideline (Rule of 4)[9][10] | 6-Fluoro-2,3-dihydro-1H-inden-1-amine (Calculated) | Status |
| Molecular Weight | < 500 Da | < 400 Da | 151.19 Da (free base) | Pass |
| LogP (Lipophilicity) | < 5 | ~2-4 | ~2.1 (Predicted) | Pass |
| H-Bond Donors | ≤ 5 | ≤ 3 | 1 (Amine group) | Pass |
| H-Bond Acceptors | ≤ 10 | ≤ 7 | 1 (Fluorine) + 1 (Amine) = 2 | Pass |
| Polar Surface Area (PSA) | N/A | < 60-70 Ų | ~26 Ų (Predicted) | Pass |
Table 1: Physicochemical property assessment of 6-Fluoro-2,3-dihydro-1H-inden-1-amine against standard and CNS-specific drug-likeness rules.
Stage 2: In Vitro Permeability Assessment
In vitro models provide the first experimental evidence of a compound's ability to cross a membrane barrier. We employ a two-tiered approach: a rapid, cell-free assay for initial screening, followed by a more biologically relevant cell-based model.
Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, cost-effective method to predict passive diffusion.[11][12][13] It uses a 96-well plate system where a filter is coated with a lipid mixture (e.g., porcine brain lipid extract) that mimics the BBB.[12][14]
-
Preparation: Prepare a 10 mM stock solution of 6-Fluoro-2,3-dihydro-1H-inden-1-amine in DMSO. Prepare working solutions of the test compound and controls (e.g., high-permeability propranolol, low-permeability atenolol) at 50 µM in phosphate-buffered saline (PBS) at pH 7.4. The final DMSO concentration should be ≤ 0.5%.[12]
-
Membrane Coating: Hydrate the artificial membrane on the acceptor plate with the lipid solution (e.g., Porcine Brain Lipid from Pion Inc.) and place it onto the donor plate.
-
Loading: Add 200 µL of the test compound/control solutions to the donor wells. Add 200 µL of fresh PBS to the acceptor wells.
-
Incubation: Sandwich the donor and acceptor plates and incubate for 4-18 hours at room temperature with gentle shaking.
-
Quantification: After incubation, determine the compound concentration in both donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the effective permeability (Pe) using the known surface area and incubation time.
Data Interpretation:
| Compound Class | Typical Pe (x 10⁻⁶ cm/s) | Predicted CNS Permeability |
| High Permeability | > 4.0 | High |
| Medium Permeability | 2.0 - 4.0 | Medium |
| Low Permeability | < 2.0 | Low |
Table 2: Interpretation of PAMPA-BBB permeability results.
Tier 2: Cell-Based Transwell Assay using hCMEC/D3 Cells
To introduce biological complexity, including the potential for active transport, a cell-based model is essential. The immortalized human cerebral microvascular endothelial cell line, hCMEC/D3, is a widely accepted and reproducible model for in vitro BBB studies.[2][15][16][17] These cells form a monolayer with tight junctions on a porous Transwell insert, separating an apical (blood side) and a basolateral (brain side) chamber.
-
Cell Culture: Culture hCMEC/D3 cells on collagen-coated flasks.[2]
-
Seeding: Seed cells onto collagen-coated Transwell inserts (e.g., 0.4 µm pore size) at a high density and culture until a confluent monolayer is formed (typically 5-7 days).
-
Barrier Integrity Check: Measure the Trans-Endothelial Electrical Resistance (TEER) to confirm tight junction formation. A TEER value > 30 Ω·cm² is typically considered acceptable. Additionally, assess the permeability of a paracellular marker like Lucifer Yellow to confirm low passive leakage.
-
Permeability Assay (A-to-B):
-
Add the test compound (e.g., 10 µM) to the apical (A) chamber.
-
At various time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral (B) chamber.
-
Quantify the compound concentration in the samples via LC-MS/MS.
-
-
Efflux Ratio (B-to-A):
-
To determine if the compound is a substrate for efflux pumps (like P-glycoprotein), perform the assay in reverse, adding the compound to the basolateral (B) chamber and sampling from the apical (A) chamber.
-
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
-
Data Interpretation: An efflux ratio greater than 2 suggests the compound is actively pumped out of the brain, which could severely limit its efficacy.[8]
Stage 3: In Vivo Validation - The Gold Standard
While in vitro models are powerful, they cannot fully replicate the complexity of the living brain.[18] In vivo studies in rodents are the definitive step to measure true brain exposure. Brain microdialysis is a premier technique for this purpose as it directly measures the unbound, pharmacologically active concentration of the drug in the brain's interstitial fluid (ISF).[1][18][19][20]
Protocol: Rodent Brain Microdialysis
-
Animal Preparation: Anesthetize a rat or mouse and surgically implant microdialysis guide cannulas into the target brain region (e.g., striatum) and a catheter into the jugular vein. Allow the animal to recover.
-
Probe Insertion: On the day of the experiment, insert microdialysis probes into the brain guide cannula and the jugular vein catheter in the conscious, freely-moving animal.[18]
-
Perfusion: Perfuse both probes with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1 µL/min).
-
Drug Administration: Administer 6-Fluoro-2,3-dihydro-1H-inden-1-amine systemically (e.g., via intravenous bolus or infusion).
-
Sample Collection: Collect dialysate fractions from both brain and blood probes at regular intervals (e.g., every 20 minutes) for several hours.
-
Analysis: Analyze the concentration of the unbound drug in the dialysates using a validated LC-MS/MS method.
-
Calculation:
Integrated Data Analysis and Interpretation
The Kp,uu is the most robust indicator of BBB transport.[21][22] It represents the ratio of unbound drug in the brain to unbound drug in the plasma at steady-state, effectively correcting for plasma protein and brain tissue binding.[8]
| Kp,uu Value | Interpretation of Transport Mechanism | CNS Drug Potential |
| Kp,uu ≈ 1 | Passive diffusion is the dominant mechanism.[8][23] | Ideal |
| Kp,uu > 1 | Active influx into the brain is occurring.[23] | High (Potentially very effective) |
| Kp,uu < 1 | Active efflux is dominant, removing the drug from the brain.[23][24] | Low (Likely to fail due to insufficient target engagement) |
Table 3: Interpreting the unbound brain-to-plasma partition coefficient (Kp,uu). A Kp,uu > 0.3 is often considered the minimum threshold for a viable CNS drug candidate, though this depends on the drug's potency.[21]
Conclusion
The successful development of a CNS drug hinges on a clear understanding of its ability to penetrate the blood-brain barrier. By following the structured, multi-stage approach detailed in this guide—from predictive in silico analysis of 6-Fluoro-2,3-dihydro-1H-inden-1-amine to its definitive in vivo assessment via microdialysis—research teams can make informed, data-driven decisions. This rigorous evaluation of physicochemical properties, passive permeability, active transport, and ultimately, the unbound brain concentration (Kp,uu) provides the critical evidence needed to either advance a promising CNS candidate or terminate the development of a compound that cannot reach its intended site of action, thereby saving significant time and resources in the drug discovery process.
References
- Vertex AI Search. (2005). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model.
- WuXi AppTec. (2025). What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs. DMPK.
- The Gelli Lab. (2009). Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Ce.
- Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
- Frontiers. (n.d.). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers.
- J-Stage. (n.d.). Application of In Vivo Brain Microdialysis to the Study of Blood-Brain Barrier Transport of Drugs.
- Taylor & Francis Online. (2012). In-silico prediction of blood–brain barrier permeability.
- MilliporeSigma. (n.d.). Blood-Brain Barrier hCMEC/D3 Cell Line.
- Ace Therapeutics. (n.d.). Blood-Brain Barrier Immortalized hCMEC/D3 Cell Line.
- PubMed. (2013). The hCMEC/D3 cell line as a model of the human blood brain barrier.
- ScienceDirect. (2023). A review on in vitro model of the blood-brain barrier (BBB) based on hCMEC/D3 cells.
- JoVE. (2018). In Vivo Microdialysis for Brain Analysis.
- MDPI. (2026). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier.
- Patsnap. (2025). What are the exceptions to Lipinski's Rule of 5?.
- Bentham Science. (2004). In Silico Prediction Models for Blood-Brain Barrier Permeation.
- PMC. (n.d.). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery.
- MDPI. (2024). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules.
- PMC. (n.d.). Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications.
- Frontiers. (2010). The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View.
- Bentham Science Publishers. (2016). Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs.
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- PMC. (n.d.). Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development.
- ResearchGate. (2016). (PDF) Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs.
- BLD Pharmatech. (n.d.). (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride.
- bioRxiv. (2024). Exploring Kp,uu,BBB Values Smaller than Unity in Remoxipride: A Physiologically- Based CNS Model.
- Srinidhi Varadharajan. (n.d.). Building predictive unbound brain-to-plasma concentration ratio (Kp,uu,brain) models.
- Wikipedia. (n.d.). Lipinski's rule of five.
- Sigma-Aldrich. (n.d.). (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride.
- Sigma-Aldrich. (n.d.). 6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride.
- PMC. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates.
- BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay-BBB Kit.
- Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform.
- ChemicalBook. (n.d.). 6-Fluoro-2,3-dihydro-1H-inden-1-aMine hydrochloride.
- Bienta. (2026). Parallel Artificial Membrane Permeability Assay (PAMPA).
- BLDpharm. (n.d.). 731859-02-2|(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride.
Sources
- 1. Application of In Vivo Brain Microdialysis to the Study of Blood-Brain Barrier Transport of Drugs [jstage.jst.go.jp]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Frontiers | The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers [frontiersin.org]
- 4. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 5. (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | 731859-02-2 [sigmaaldrich.com]
- 6. What are the exceptions to Lipinski's Rule of 5? [synapse.patsnap.com]
- 7. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 8. Frontiers | The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View [frontiersin.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. researchgate.net [researchgate.net]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) | Bienta [bienta.net]
- 14. paralab.es [paralab.es]
- 15. acgelli.faculty.ucdavis.edu [acgelli.faculty.ucdavis.edu]
- 16. The hCMEC/D3 cell line as a model of the human blood brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A review on in vitro model of the blood-brain barrier (BBB) based on hCMEC/D3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. In Vivo Microdialysis for Brain Analysis - JoVE Journal [jove.com]
- 20. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules | MDPI [mdpi.com]
- 22. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. lup.lub.lu.se [lup.lub.lu.se]
- 24. biorxiv.org [biorxiv.org]
Methodological & Application
Application Note: Strategic Synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-amine
Abstract & Scope
This application note details the laboratory-scale synthesis of 6-fluoro-2,3-dihydro-1H-inden-1-amine (CAS: 731859-02-2), a critical pharmacophore in the development of MAO-B inhibitors and CNS-active agents. Unlike generic protocols, this guide addresses the specific challenges of synthesizing primary amines on the indane scaffold: preventing dimer formation (secondary amines) and ensuring complete reduction of the intermediate.
We present two validated pathways:
-
The Oxime Route (Method A): Prioritizes high purity and intermediate isolation. Recommended for GMP-proximate workflows.
-
Direct Reductive Amination (Method B): Prioritizes speed and throughput. Recommended for early-stage SAR library generation.
Strategic Pathway Analysis
The conversion of 6-fluoro-1-indanone to its amine derivative requires careful selection of reducing agents to preserve the fluorine substituent while effectively reducing the carbonyl/imine functionality.
| Feature | Method A: Oxime Isolation | Method B: Direct Reductive Amination |
| Mechanism | Ketone | Ketone |
| Reagents | NH₂OH·HCl / H₂ / Pd/C | NH₄OAc / NaBH₃CN |
| Purity Profile | High (Crystallizable intermediate) | Moderate (Risk of over-alkylation) |
| Throughput | 2 Days | 6-8 Hours |
| Scalability | Excellent (>100g) | Good (<10g) |
Reaction Scheme Visualization
The following diagram outlines the logical flow and mechanistic divergence of the two methods.
Figure 1: Synthetic pathways. Method A (Solid lines) isolates the stable oxime. Method B (Dashed lines) proceeds via a transient imine.
Method A: The Oxime Route (High Purity)
This protocol is the "Gold Standard" for generating material for biological assays due to the ease of purifying the oxime intermediate.
Step 1: Synthesis of 6-Fluoro-1-indanone Oxime
Rationale: Using Sodium Acetate (NaOAc) buffers the reaction, preventing the protonation of hydroxylamine's nitrogen, thereby maintaining its nucleophilicity.
Reagents:
-
6-Fluoro-1-indanone (1.0 eq)[1]
-
Hydroxylamine hydrochloride (1.5 eq)
-
Sodium Acetate trihydrate (2.0 eq)
-
Solvent: Ethanol/Water (3:1 v/v)
Protocol:
-
Dissolution: In a round-bottom flask, dissolve 6-fluoro-1-indanone (e.g., 5.0 g, 33.3 mmol) in Ethanol (45 mL).
-
Buffer Preparation: Dissolve NaOAc·3H₂O (9.06 g, 66.6 mmol) and Hydroxylamine HCl (3.47 g, 50.0 mmol) in Water (15 mL).
-
Addition: Add the aqueous solution to the ethanolic ketone solution. The mixture may become cloudy.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 2–3 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The ketone (Rf ~0.5) should disappear, replaced by the oxime (Rf ~0.3).
-
-
Workup: Cool to room temperature. Evaporate most of the ethanol under reduced pressure.
-
Precipitation: Add cold water (50 mL) to the residue. The oxime usually precipitates as an off-white solid.[2]
-
Filtration: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.
-
Expected Yield: 90–95%.
-
Step 2: Catalytic Hydrogenation to Amine
Rationale: Reduction of oximes to primary amines can compete with hydroxylamine formation or secondary amine dimerization. Using Pd/C in acidic media (Acetic Acid) suppresses dimer formation by protonating the primary amine as soon as it forms, rendering it non-nucleophilic.
Reagents:
-
6-Fluoro-1-indanone Oxime (from Step 1)
-
10% Palladium on Carbon (Pd/C) (10 wt% loading relative to substrate)
-
Solvent: Glacial Acetic Acid (AcOH)
-
Hydrogen Gas (H₂)
Protocol:
-
Setup: Charge a hydrogenation vessel (Parr shaker or autoclave) with the Oxime (e.g., 4.0 g).
-
Solvent: Add Glacial Acetic Acid (40 mL).
-
Catalyst: Carefully add 10% Pd/C (0.4 g) under an inert atmosphere (Nitrogen purge) to avoid ignition.
-
Hydrogenation: Pressurize with H₂ to 40–50 psi (3–3.5 bar). Shake/stir at room temperature for 6–12 hours.
-
Note: If reaction is sluggish, heat to 40°C.
-
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.[3]
-
Concentration: Concentrate the filtrate to remove most of the acetic acid/methanol.
-
Acid-Base Extraction (Critical for Purity):
-
Dissolve the residue in 1M HCl (aq). Wash with Ethyl Acetate (removes non-basic impurities).
-
Basify the aqueous layer to pH >10 using 4M NaOH (cool in ice bath during addition).
-
Extract the free amine into Dichloromethane (DCM) (3 x 50 mL).
-
-
Isolation: Dry the DCM layer over anhydrous Na₂SO₄, filter, and concentrate to yield the target amine as an oil.
-
Salt Formation (Optional): Treat the oil with HCl in ether/dioxane to precipitate the stable hydrochloride salt.
Method B: Direct Reductive Amination (Rapid)
Rationale: This method utilizes Ammonium Acetate as the ammonia source and Sodium Cyanoborohydride as the selective reducing agent. It is faster but requires careful purification.
Reagents:
-
6-Fluoro-1-indanone (1.0 eq)[1]
-
Ammonium Acetate (NH₄OAc) (10.0 eq) - Large excess prevents dimerization.
-
Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)
Protocol:
-
Imine Formation: In a dry flask, combine 6-fluoro-1-indanone (1.0 g) and Ammonium Acetate (5.1 g) in Methanol (20 mL). Add 3Å molecular sieves to absorb water. Stir at room temperature for 1 hour.
-
Reduction: Cool to 0°C. Add NaBH₃CN (0.63 g) portion-wise.
-
Reaction: Allow to warm to room temperature and stir for 16–24 hours.
-
Quench: Carefully add 6M HCl to quench excess hydride and decompose boron complexes (Caution: Gas evolution).
-
Workup: Adjust pH to >10 with NaOH. Extract with DCM.
-
Purification: This method often requires Flash Chromatography (DCM/MeOH/NH₄OH 90:10:1) to separate the primary amine from trace secondary amines.
Quality Control & Validation
Workup Logic Tree
Use this flow to ensure maximum recovery and purity during the extraction phase.
Figure 2: Acid-Base extraction strategy for amine purification.
Analytical Specifications
| Test | Acceptance Criteria | Method |
| Appearance | Off-white solid (HCl salt) or Pale yellow oil (Free base) | Visual |
| ¹H NMR (400 MHz) | DMSO-d6 / CDCl3 | |
| ¹⁹F NMR | Single peak ~ -115 to -120 ppm (vs CFCl3) | DMSO-d6 |
| Mass Spec | [M+H]⁺ = 152.1 (Free base) | LC-MS (ESI) |
Safety & Handling
-
6-Fluoro-1-indanone: Irritant to eyes, respiratory system, and skin. Handle in a fume hood.
-
Sodium Cyanoborohydride: Highly toxic if swallowed, inhaled, or in contact with skin. Liberates HCN gas upon contact with strong acids. Use only in a well-ventilated hood.
-
Hydrogenation: Catalysts (Pd/C) are pyrophoric when dry. Keep wet with solvent or water. Ensure hydrogenation vessels are rated for the applied pressure.
References
-
Reductive Amination Overview: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
-
Oxime Hydrogenation Catalysis: Rosen, W. E., & Green, M. J. "Heterogeneous Catalytic Hydrogenation of Oximes." Journal of Organic Chemistry, 1963, 28(10), 2797–2804.
-
Indanone Oxime Reduction: "Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines." Catalysts, 2022, 12(12), 1614.[5]
-
Safety Data: "Safety Data Sheet: 6-Fluoro-1-indanone." PubChem Laboratory Chemical Safety Summary (LCSS).
Sources
Reductive amination protocols for 6-fluoro-1-aminoindane
Executive Summary & Strategic Context
6-Fluoro-1-aminoindane is a privileged pharmacophore in medicinal chemistry, serving as a rigidified analog of para-fluoroamphetamine and a core scaffold for MAO-B inhibitors (e.g., Rasagiline analogs) and melatonin receptor agonists. The presence of the fluorine atom at the C6 position introduces specific electronic effects—deactivating the aromatic ring while increasing metabolic stability and lipophilicity compared to the parent 1-aminoindane.[1]
This Application Note provides three field-validated protocols for the reductive amination of 6-fluoro-1-indanone to generate 6-fluoro-1-aminoindane (primary amine) and its N-substituted derivatives (secondary/tertiary amines).
Key Technical Considerations:
-
Steric Constraint: The fused 5-membered ring of the indanone creates steric strain that can retard imine formation compared to acyclic ketones.[1]
-
Electronic Deactivation: The 6-fluoro substituent (meta to the carbonyl) exerts an electron-withdrawing inductive effect (
), rendering the carbonyl carbon more electrophilic. However, it also destabilizes the developing positive charge in the transition state of the iminium reduction.[1] -
Chemo-selectivity: Protocol selection depends strictly on the desired substitution pattern (Primary vs. Secondary Amine).[1]
Mechanistic Pathways & Decision Logic
The choice of reducing agent and amine source dictates the pathway.[1] We utilize two primary mechanistic routes: Direct Reductive Amination (One-Pot) and Lewis-Acid Mediated Amination .[1]
Caption: Mechanistic flow of reductive amination. Note that iminium formation is often the rate-determining step in hindered indanones.[1]
Experimental Protocols
Protocol A: Synthesis of Primary Amines (The Borch Condition)
Target:6-fluoro-1-aminoindane (Primary Amine) Challenge: Preventing over-alkylation to the secondary amine.[1][2] Solution: Use of excess Ammonium Acetate with Sodium Cyanoborohydride.[1]
| Parameter | Specification |
| Precursor | 6-Fluoro-1-indanone |
| Amine Source | Ammonium Acetate ( |
| Reductant | Sodium Cyanoborohydride ( |
| Solvent | Methanol (Anhydrous) |
| Temperature |
Step-by-Step Methodology:
-
Preparation: In a flame-dried flask under
, dissolve 6-fluoro-1-indanone (1.0 eq, e.g., 5.0 mmol) in anhydrous Methanol (0.2 M concentration). -
Amine Addition: Add Ammonium Acetate (10.0 eq). The large excess is critical to suppress dimer formation (secondary amine).[1]
-
Reduction: Add Sodium Cyanoborohydride (0.7 eq initially). Note: NaCNBH3 is toxic; handle in a fume hood.[1]
-
Reaction: Stir at room temperature for 24 hours. If TLC shows residual ketone, heat to
and add an additional 0.3 eq of reductant. -
Quench & Workup:
-
Acidify carefully with 6N HCl to pH < 2 (destroys residual borohydride and hydrolyzes borate complexes).[1]
-
Remove Methanol in vacuo.[1]
-
Wash the aqueous acidic layer with
(removes unreacted ketone).[1] -
Basify the aqueous layer to pH > 12 using NaOH pellets or 10N NaOH.[1]
-
Extract the free amine into DCM (
).[1] Dry over and concentrate.
-
-
Purification: The free amine absorbs
rapidly.[1] Convert to HCl salt immediately or purify via flash chromatography ( 90:9:1).[1]
Protocol B: Synthesis of Secondary Amines (STAB Protocol)
Target:N-Alkyl-6-fluoro-1-aminoindanes Standard: The Abdel-Magid protocol using Sodium Triacetoxyborohydride (STAB).[1] Advantage:[3][4] STAB does not reduce the ketone competitively, allowing "one-pot" mixing.
Reagents:
-
6-Fluoro-1-indanone (1.0 eq)[1]
-
Primary Amine (
) (1.1 - 1.2 eq)[1] -
Sodium Triacetoxyborohydride (
) (1.4 - 1.5 eq)
Step-by-Step Methodology:
-
Complexation: Mix ketone and amine in DCE under Argon. Add Acetic Acid.[1][5][7][8][9][10] Stir for 30 minutes. Rationale: This pre-equilibrium promotes formation of the imine/iminium species.[1]
-
Reduction: Add
in one portion. -
Monitoring: Stir at RT for 4–16 hours. Monitor by TLC or LCMS.[1][5]
-
Troubleshooting: If reaction stalls, the steric bulk of the indane ring may be hindering imine formation. Add molecular sieves (
) or switch to Protocol C.[1]
-
-
Quench: Quench with saturated aqueous
. Stir for 15 minutes until gas evolution ceases. -
Extraction: Separate phases. Extract aqueous layer with DCM.[1][5]
-
Isolation: Dry organics (
) and concentrate.
Protocol C: Titanium(IV) Mediated Amination (For Difficult Substrates)
Target: Sterically hindered amines or weak nucleophiles (e.g., anilines).
Mechanism:
Caption: Workflow for Ti(IV) mediated reductive amination.
Step-by-Step Methodology:
-
Imine Formation: Combine 6-fluoro-1-indanone (1.0 eq), Amine (1.2 eq), and Titanium(IV) Isopropoxide (1.25 eq) in a flask. Note: Often done neat or in minimal THF.
-
Aging: Stir for 6–12 hours at RT. The solution will become viscous.[1]
-
Reduction: Dilute the mixture with Methanol (caution: exothermic). Cool to
. Add Sodium Borohydride ( ) (1.0 eq) slowly.[1] -
Workup (Critical): The reaction produces copious titanium salts (
).[1]
Comparative Data & Selection Guide
| Feature | Protocol A (Borch) | Protocol B (STAB) | Protocol C (Ti-Mediated) |
| Best For | Primary Amines ( | Secondary Amines (Alkyl) | Hindered/Weak Amines |
| Reducing Agent | |||
| Toxicity | High (Cyanide risk) | Low (Borate salts) | Low |
| Water Tolerance | Moderate | Low (decomposes reagent) | Zero (Ti reacts with |
| Yield (Typical) | 60-75% | 80-95% | 70-90% |
Safety & Compliance
-
Pharmacology Warning: 6-fluoro-1-aminoindane derivatives are structural analogs of amphetamines and may possess CNS activity (MAO inhibition or monoamine release).[1] Handle all products as potential potent bioactive agents.[1]
-
Cyanide Hazard: When using Protocol A , ensure the quench is performed in a fume hood.[1] Acidification of
can release trace gas.[1] -
Exotherms: Protocol C involves adding borohydride to methanol/titanium mixtures, which can generate hydrogen gas rapidly.[1] Ensure adequate venting.[1]
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6][7][8][11][12] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][7][8][10][12] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[8][12] Link[1]
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[12] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.[12] Link[1]
-
Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. Link[1]
-
Organic Chemistry Portal. Reductive Amination - General Procedures and Mechanisms. Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. data.biotage.co.jp [data.biotage.co.jp]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: High-Purity Preparation of 6-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride
Abstract & Strategic Significance
The 1-aminoindane scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for monoamine oxidase (MAO) inhibitors (e.g., Rasagiline) and various adrenergic receptor ligands. The introduction of a fluorine atom at the 6-position modulates metabolic stability by blocking the metabolically labile aromatic position, often improving the pharmacokinetic profile of drug candidates.
This Application Note provides a robust, scalable protocol for the synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride . Unlike generic reductive amination procedures that often yield difficult-to-separate secondary amine byproducts, this guide utilizes a Two-Step Oxime-Intermediate Route . This method is selected for its high regioselectivity, operational safety (avoiding toxic cyanoborohydrides), and the ability to isolate a stable crystalline intermediate, ensuring high purity of the final salt.
Retrosynthetic Analysis & Pathway Design
The synthesis is designed to ensure complete conversion and ease of purification. We proceed via the formation of 6-fluoro-1-indanone oxime, followed by catalytic hydrogenation.
Chemical Pathway Visualization
Figure 1: Synthetic workflow for the preparation of 6-Fluoro-2,3-dihydro-1H-inden-1-amine HCl. The route prioritizes intermediate isolation for purity control.
Materials & Equipment
Reagents
| Reagent | CAS No.[1][2][3][4] | Grade | Function |
| 6-Fluoro-1-indanone | 1481-32-9 | >98% | Starting Scaffold |
| Hydroxylamine Hydrochloride | 5470-11-1 | 99% | Oximation Agent |
| Pyridine | 110-86-1 | Anhydrous | Base/Solvent |
| Palladium on Carbon (10%) | 7440-05-3 | Wet support | Hydrogenation Catalyst |
| Methanol | 67-56-1 | HPLC Grade | Solvent |
| Hydrochloric Acid (4M in Dioxane) | - | Reagent | Salt Formation |
| Diethyl Ether | 60-29-7 | ACS | Anti-solvent |
Equipment
-
Reaction Vessel: 250 mL 3-neck round-bottom flask (Step 1); Parr Hydrogenator or High-Pressure Autoclave (Step 2).
-
Temperature Control: Oil bath with digital thermocouple.
-
Filtration: Celite® 545 filter aid pad for catalyst removal.
Detailed Experimental Protocol
Step 1: Synthesis of 6-Fluoro-1-indanone Oxime
Rationale: Direct reductive amination can lead to dimer formation. Converting the ketone to an oxime first "locks" the nitrogen position and prevents over-alkylation.
-
Setup: Charge a 250 mL round-bottom flask with 6-Fluoro-1-indanone (5.0 g, 33.3 mmol) and absolute ethanol (50 mL).
-
Addition: Add Hydroxylamine hydrochloride (3.5 g, 50.0 mmol, 1.5 eq) followed by Pyridine (4.0 mL, 50.0 mmol).
-
Critical Parameter: Pyridine acts as an acid scavenger. Ensure the reaction stays slightly basic to neutral to drive the equilibrium.
-
-
Reaction: Heat the mixture to 60°C for 2–3 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane). The ketone spot (Rf ~0.6) should disappear, replaced by the oxime (Rf ~0.3).
-
Workup:
-
Result: Off-white solid. Yield is typically >90%.[4] Proceed to Step 2 without further purification if purity >95% by HPLC.
Step 2: Catalytic Hydrogenation to Amine Hydrochloride
Rationale: Using Pd/C in acidic media (HCl/MeOH) reduces the oxime directly to the amine hydrochloride salt. The acidic environment prevents the formation of secondary amines (dimers) by protonating the primary amine as soon as it forms.
-
Setup: In a high-pressure hydrogenation bottle, dissolve the Oxime intermediate (5.0 g, ~30 mmol) in Methanol (100 mL).
-
Acidification: Add concentrated HCl (3.0 mL, ~36 mmol) or 4M HCl in Dioxane (9 mL).
-
Safety Note: Ensure the solution is acidic (pH < 2).
-
-
Catalyst Addition: Carefully add 10% Pd/C (0.5 g, 10 wt% loading).
-
Hazard: Pd/C is pyrophoric. Add under an inert blanket of Nitrogen or Argon.
-
-
Hydrogenation: Purge the vessel with Nitrogen (3x) then Hydrogen (3x). Pressurize to 40–50 psi (3–3.5 bar) and shake/stir at room temperature for 6–12 hours.
-
Filtration:
-
Vent the hydrogen carefully.
-
Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.[6]
-
Caution: Do not let the catalyst dry out on the filter paper; keep it wet to prevent ignition.
-
-
Isolation: Concentrate the filtrate to dryness. The residue is the crude hydrochloride salt.
Step 3: Purification and Crystallization
-
Trituration: The crude solid may be sticky. Triturate with Diethyl Ether (50 mL) and stir vigorously for 30 minutes. The solid should become a free-flowing powder.
-
Recrystallization (if needed): Dissolve the salt in a minimum amount of hot Isopropanol (IPA). Allow to cool slowly to room temperature, then refrigerate. Add cold Diethyl Ether dropwise until turbidity persists if crystallization is slow.
-
Final Product: Filter the white crystals, wash with cold ether, and dry under vacuum at 40°C.
Analytical Characterization (Expected Data)
To validate the synthesis, the following analytical signatures must be confirmed:
-
Physical State: White to off-white crystalline solid.
-
Melting Point: 235–240°C (Decomposition).
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.5–8.8 (br s, 3H, -NH₃⁺)
-
δ 7.2–7.4 (m, 3H, Aromatic H)
-
δ 4.6 (m, 1H, CH-NH₃⁺)
-
δ 2.8–3.0 (m, 2H, Benzylic CH₂)
-
δ 2.0–2.5 (m, 2H, Ring CH₂)
-
-
¹⁹F NMR: Single peak around -115 to -120 ppm (relative to CFCl₃).
-
Mass Spectrometry (ESI+): m/z = 152.1 [M+H]⁺ (Free base mass).
Troubleshooting & Optimization
Process Decision Tree
Figure 2: Troubleshooting logic for common synthetic pitfalls.
| Issue | Probable Cause | Corrective Action |
| Incomplete Hydrogenation | Catalyst poisoning or low pressure. | Use fresh Pd/C; increase pressure to 60 psi; ensure Sulfur is absent from starting material. |
| Dimer Formation | Insufficient acid during reduction. | The imine intermediate can react with the product amine.[6][7][8][9] Strictly maintain pH < 2 during hydrogenation. |
| Sticky Solid | Residual solvent or excess acid. | Triturate with dry Diethyl Ether or MTBE. Dry under high vacuum for 12h. |
Safety & Handling (HSE)
-
6-Fluoro-1-indanone: Irritant. Avoid inhalation.
-
Palladium on Carbon: Fire Hazard. Pyrophoric when dry. Always keep wet with water or solvent. Dispose of in a dedicated container containing water.
-
Hydrogen Gas: Extremely flammable. Ensure all equipment is grounded to prevent static discharge.
-
Hydroxylamine HCl: Corrosive and potential sensitizer.
References
-
Organic Syntheses, Coll. Vol. 10, p. 41 (2004). Preparation of Indan-1-amine via Oxime Reduction. (Classic protocol adaptation).
-
Sigma-Aldrich Product Specification. 6-Fluoro-1-indanone (CAS 1481-32-9).
-
ChemicalBook. 6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride Properties and Safety.
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11467973, 6-Fluoroindan-1-amine.
-
BenchChem Application Notes. Protocols for Reactions with 5-Fluoro-1-indanone (Analogous Chemistry).
(Note: While specific literature for the 6-fluoro isomer is proprietary in some contexts, the chemistry is homologous to the well-documented 5-fluoro and unsubstituted indanone series cited above.)
Sources
- 1. (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | 731859-02-2 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | 731859-02-2 [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 6-Fluoro-1-indanone | 1481-32-9 [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
Application Note: A Comprehensive Strategy for the Development of a Stability-Indicating Chiral HPLC Method for 6-Fluoro-2,3-dihydro-1H-inden-1-amine
Abstract
This application note provides a detailed, science-driven guide for the development of a robust, stability-indicating chiral High-Performance Liquid Chromatography (HPLC) method for the analysis of 6-Fluoro-2,3-dihydro-1H-inden-1-amine. This compound, possessing a chiral center and a primary amine functional group, presents unique challenges in chromatographic separation, including enantiomeric resolution and control of peak shape. We will systematically address the development of both an achiral purity method and a chiral separation method, culminating in a forced degradation study to ensure the method is stability-indicating as per the International Council for Harmonisation (ICH) guidelines.[1][2] The protocols and rationale provided herein are designed for researchers, scientists, and drug development professionals to establish a reliable analytical method for quality control and stability assessment.
Introduction and Analyte Characterization
6-Fluoro-2,3-dihydro-1H-inden-1-amine is a fluorinated cyclic amine that is a key chiral building block in the synthesis of various pharmaceutical agents.[3] The presence of a stereocenter at the C1 position necessitates the development of a chiral separation method, as enantiomers of a drug can have significantly different pharmacological and toxicological profiles.[4] Furthermore, the primary amine group makes the molecule basic and susceptible to poor peak shape (tailing) on standard silica-based reversed-phase columns due to interactions with residual acidic silanols.
A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical method development.
Table 1: Physicochemical Properties of 6-Fluoro-2,3-dihydro-1H-inden-1-amine
| Property | Value / Structure | Source / Rationale |
| Chemical Structure | ![]() | (Structure based on IUPAC name) |
| Molecular Formula | C₉H₁₀FN | [5] |
| Molecular Weight | 151.18 g/mol (as free base) | [5] |
| Chirality | Yes, at the C1 position | [5] |
| Analyte Type | Primary Aromatic Amine | Contains a primary amine attached to a cyclic structure. |
| pKa (estimated) | ~9-10 | Estimated based on similar primary amines. The exact value influences mobile phase pH selection. |
| logP (estimated) | ~2.1 | [6] Indicates moderate hydrophobicity, suitable for reversed-phase or normal-phase chromatography. |
| UV Chromophore | Fluorinated benzene ring | Expected to have UV absorbance maxima around 260-280 nm. A UV scan is required for confirmation. |
Strategic Approach to Method Development
Our strategy is bifurcated into three core modules: achiral analysis for purity assessment, chiral analysis for enantiomeric separation, and a forced degradation study to establish the stability-indicating nature of the final method.
Figure 1: Overall HPLC Method Development Workflow.
Part 1: Achiral Purity Method Development (Reversed-Phase)
The primary goal here is to develop a method that can separate the main compound from any process-related impurities or potential degradants. Given the moderate hydrophobicity (logP ~2.1), reversed-phase HPLC is a suitable starting point.[7][8]
Causality Behind Experimental Choices:
-
Column: A standard C18 column is the workhorse of RP-HPLC. However, the basic nature of the amine necessitates a column with minimal residual silanol groups to prevent peak tailing. A modern, end-capped, high-purity silica C18 or a hybrid particle column is highly recommended.
-
Mobile Phase pH: To ensure good peak shape and consistent retention for a basic analyte, the mobile phase pH must be controlled with a buffer. Operating at a pH 2-3 units below the analyte's pKa (~9-10) will keep it in its protonated, more polar form. Alternatively, a pH 2-3 units above the pKa will keep it in its neutral, more retained form. A low pH (e.g., pH 2.5-3.5) is often preferred as it protonates the amine and minimizes interactions with any residual silanols.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile typically provides better peak shapes for basic compounds and has a lower UV cutoff.
Experimental Protocol: Achiral Method
-
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18).
-
Solvents: HPLC grade acetonitrile (ACN), methanol (MeOH), and water.
-
Reagents: Formic acid, trifluoroacetic acid (TFA), ammonium acetate.
-
-
Sample Preparation:
-
Prepare a stock solution of 6-Fluoro-2,3-dihydro-1H-inden-1-amine at 1.0 mg/mL in a 50:50 mixture of water and ACN.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Initial Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: PDA detector, monitoring 220-400 nm, with extraction at 265 nm (confirm λmax via scan).
-
-
Optimization:
-
Peak Shape: If peak tailing is observed, consider adding a stronger ion-pairing agent like 0.05% TFA to the mobile phase or switching to a phenyl-hexyl column which can offer different selectivity.
-
Resolution: Adjust the gradient slope and duration to improve the separation between the main peak and any impurities. Isocratic holds can be introduced to improve the resolution of closely eluting peaks.
-
Part 2: Chiral Enantiomeric Separation
The direct separation of enantiomers is most efficiently achieved using a Chiral Stationary Phase (CSP).[9] Polysaccharide-based CSPs are exceptionally versatile and are often the first choice for screening chiral amines.[4][10] Normal-phase chromatography frequently provides better selectivity for chiral separations of polar compounds.[8]
Causality Behind Experimental Choices:
-
CSP Selection: Polysaccharide derivatives (e.g., cellulose or amylose tris(3,5-dimethylphenylcarbamate)) coated or immobilized on a silica support are highly effective.[11] They provide a complex chiral environment with multiple interaction points (hydrogen bonding, dipole-dipole, π-π interactions) that can differentiate between enantiomers.[12]
-
Mobile Phase (Normal Phase): A non-polar solvent like n-hexane or heptane is used as the main component, with an alcohol (e.g., isopropanol, ethanol) as a polar modifier. The alcohol competes with the analyte for polar interaction sites on the CSP, and its concentration is a critical parameter for adjusting retention and resolution.
-
Basic Additive: A small amount of a basic additive, such as diethylamine (DEA), is crucial when separating amines in normal phase.[9][10] It deactivates acidic sites on the silica surface, significantly improving peak shape and preventing irreversible adsorption of the analyte.
Experimental Protocol: Chiral Method Screening
Figure 2: Chiral Column and Mobile Phase Screening Strategy.
-
Instrumentation and Materials:
-
HPLC system with UV detector.
-
Chiral Columns:
-
Column A: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (e.g., Chiralpak® IA).
-
Column B: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralcel® OD-H).
-
-
Solvents: HPLC grade n-hexane, isopropanol (IPA), ethanol (EtOH).
-
Additive: Diethylamine (DEA).
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic 6-Fluoro-2,3-dihydro-1H-inden-1-amine at 1.0 mg/mL in IPA.
-
Dilute to a working concentration of 0.5 mg/mL with the mobile phase.
-
-
Screening Protocol:
-
Test each column with the following isocratic mobile phases:
-
Condition 1: n-Hexane / IPA (90/10, v/v) + 0.1% DEA
-
Condition 2: n-Hexane / EtOH (90/10, v/v) + 0.1% DEA
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection: 265 nm
-
-
Optimization:
-
Once partial separation is observed, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 25%) to optimize the resolution (Rs) and analysis time. A lower alcohol percentage generally increases retention and may improve resolution.
-
Part 3: Stability-Indicating Method & Forced Degradation
A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. Forced degradation studies are performed to intentionally degrade the sample and demonstrate this specificity.[2][13] The goal is to achieve 5-20% degradation of the API.[2]
Protocol: Forced Degradation Study
This protocol uses the optimized achiral method from Part 1 to analyze the stressed samples.
-
Sample Preparation:
-
Prepare a solution of the analyte at approximately 0.5 mg/mL in a suitable solvent (e.g., 50:50 water:ACN).
-
For each condition, also prepare a blank solution (solvent without analyte) subjected to the same stress.
-
-
Stress Conditions (as per ICH Q1A(R2)): [14]
-
Acid Hydrolysis:
-
Add an equal volume of 0.1 M HCl to the sample solution.
-
Heat at 60 °C for 4 hours.
-
Cool, neutralize with an appropriate amount of 0.1 M NaOH, and dilute to the working concentration with mobile phase.
-
-
Base Hydrolysis:
-
Add an equal volume of 0.1 M NaOH to the sample solution.
-
Keep at room temperature for 2 hours.
-
Cool, neutralize with an appropriate amount of 0.1 M HCl, and dilute to the working concentration.
-
-
Oxidative Degradation:
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the sample solution.
-
Keep at room temperature for 6 hours, protected from light.
-
Dilute to the working concentration.
-
-
Thermal Degradation:
-
Store the solid drug substance in an oven at 80 °C for 24 hours.
-
Dissolve the stressed solid to the working concentration.
-
-
Photolytic Degradation:
-
-
Analysis and Data Evaluation:
-
Inject the unstressed sample, the stressed samples, and the corresponding blanks.
-
Using the PDA detector, assess the peak purity of the main analyte peak in each stressed chromatogram.
-
Calculate the % degradation and the mass balance.
-
Ensure that all major degradation products are well-resolved from the parent peak (Resolution > 2.0).
-
Table 2: Example Data Summary for Forced Degradation Study
| Stress Condition | % Assay of Parent | % Degradation | Major Degradant RRTs | Peak Purity (Parent) |
| Unstressed Control | 100.0 | 0.0 | - | Pass |
| 0.1 M HCl, 60°C, 4h | 90.5 | 9.5 | 0.75, 1.12 | Pass |
| 0.1 M NaOH, RT, 2h | 85.2 | 14.8 | 0.68 | Pass |
| 3% H₂O₂, RT, 6h | 94.1 | 5.9 | 0.91 | Pass |
| Thermal (80°C, 24h) | 98.8 | 1.2 | N/A | Pass |
| Photolytic (ICH Q1B) | 96.5 | 3.5 | 1.35 | Pass |
Conclusion
This application note has outlined a systematic and scientifically-grounded approach to developing a comprehensive HPLC analytical method for 6-Fluoro-2,3-dihydro-1H-inden-1-amine. By first establishing a robust achiral method for purity, then developing a selective chiral method for enantiomeric separation, and finally validating the method's specificity through forced degradation studies, a complete analytical package can be established. This ensures that the method is suitable for its intended purpose in a regulated drug development environment, providing reliable data on the identity, purity, and stability of this important pharmaceutical intermediate.
References
- Phenomenex Inc. (n.d.). Chiral HPLC Column.
- SIELC Technologies. (n.d.). Polar Compounds.
- Columnex. (n.d.). Chiral HPLC and SFC Columns.
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- MilliporeSigma. (n.d.). CHIRAL HPLC COLUMNS.
- SUMICHIRAL. (n.d.). Chiral Columns for enantiomer separation by HPLC.
- Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Regis Technologies Inc. (n.d.). Chiral Columns for HPLC and SFC.
- Lee, K., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 254-263.
- BLD Pharmatech. (n.d.). (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride.
- Dong, M. W. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- BenchChem. (2025). HPLC method for chiral separation of 7-Methylchroman-4-amine.
- Ambeed, Inc. (n.d.). (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride.
- Scott, C., et al. (n.d.). HPLC-based method for determination of absolute configuration of alpha-chiral amines.
- ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- ChemScene. (n.d.). 7-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine.
- Phenomenex Inc. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
- I.B.S. (n.d.). Chiral HPLC Method Development.
- BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing.
- Cambrex. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- ChemicalBook. (n.d.). 6-Fluoro-2,3-dihydro-1H-inden-1-aMine hydrochloride | 1191908-44-7.
- Alsante, K. M., et al. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology.
- Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040.
- BLDpharm. (n.d.). 731859-02-2|(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride.
- Echemi. (n.d.). 6-Fluoro-3-[(1E)-2-(3-pyridinyl)ethenyl]-1H-indole.
- ChemScene. (n.d.). (S)-6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine.
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. 731859-02-2|(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | 731859-02-2 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. waters.com [waters.com]
- 8. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. columnex.com [columnex.com]
- 12. scas.co.jp [scas.co.jp]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onyxipca.com [onyxipca.com]
Application Note: Enantioselective Synthesis of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine
Executive Summary
The 1-aminoindane scaffold is a privileged pharmacophore in neuroscience, serving as the core structure for monoamine oxidase type B (MAO-B) inhibitors like Rasagiline. The introduction of a fluorine atom at the 6-position (bioisosteric modulation) is a critical strategy in medicinal chemistry to block metabolic oxidation at the aromatic ring while modulating lipophilicity (LogP) and pKa.
This Application Note details two validated protocols for the high-enantiopurity synthesis of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine :
-
Biocatalytic Route (Primary): An asymmetric transamination using
-Transaminases (ATA), offering superior atom economy and enantiomeric excess ( ) under mild aqueous conditions. -
Chemical Route (Secondary): A diastereoselective reductive amination using Ellman’s chiral sulfinamide auxiliary, providing a robust alternative for laboratories lacking biocatalytic infrastructure.
Retrosynthetic Analysis & Strategy
The primary challenge is the establishment of the C1 chiral center. Direct reductive amination of 6-fluoro-1-indanone typically yields racemates.
-
Strategy A (Biocatalytic): Utilizes the stereoselectivity of enzyme active sites to transfer an amine group from an achiral donor (isopropylamine) to the prochiral ketone.
-
Strategy B (Auxiliary-Directed): Utilizes (R)-tert-butanesulfinamide to form a chiral N-sulfinyl imine, which directs the hydride attack during reduction.
Visualizing the Workflow
The following diagram outlines the decision matrix and chemical pathways.
Protocol A: Biocatalytic Asymmetric Transamination
Best for: Scale-up, Green Chemistry compliance, High purity requirements.
Mechanistic Insight
-Transaminases (ATA) catalyze the transfer of an amino group from a donor (isopropylamine) to the ketone acceptor via a Pyridoxal-5'-phosphate (PLP) cofactor.[1] The enzyme binds the ketone in a specific orientation, ensuring that the incoming amine attacks from only one face (Re- or Si-face), yielding high enantiopurity.Materials
-
Substrate: 6-Fluoro-1-indanone (100 mg for optimization, scaleable to kg).
-
Enzyme: Commercial (R)-selective
-Transaminase (e.g., Codexis ATA-415, ATA-025, or equivalent "Indanone-active" variant). -
Cofactor: Pyridoxal-5'-phosphate (PLP).[1]
-
Amine Donor: Isopropylamine (IPM) - also serves as buffer component.
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0–8.0.
-
Co-solvent: DMSO (10% v/v) to enhance substrate solubility.
Step-by-Step Procedure
-
Buffer Preparation: Prepare 50 mL of 100 mM KPi buffer (pH 7.5). Add PLP to a final concentration of 1 mM (yellow solution).
-
Amine Donor Mix: Add Isopropylamine (IPM) to the buffer to reach 1.0 M concentration. Readjust pH to 7.5 using 6M HCl (Exothermic! Cool on ice).
-
Substrate Solution: Dissolve 6-Fluoro-1-indanone (50 mM final concentration) in DMSO (10% of final volume).
-
Reaction Initiation:
-
In a glass vial, combine the Buffer/IPM mix and the Substrate/DMSO solution.
-
Add the Transaminase enzyme powder (load: 5–10 mg/mL or 10% w/w relative to substrate).
-
Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.
-
-
Work-up:
-
Basify reaction mixture to pH > 12 using 10M NaOH (to deprotonate the amine product).
-
Extract 3x with Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
-
Dry organic layer over Na₂SO₄ and concentrate in vacuo.
-
-
Purification: The crude product is often >95% pure. Convert to HCl salt by adding 1M HCl in ether for stabilization and recrystallization.
Biocatalytic Performance Data (Typical)
| Parameter | Value | Notes |
| Conversion | > 90% | Equilibrium shifted by IPM excess and acetone removal. |
| Enantiomeric Excess (ee) | > 99% (R) | Determined by Chiral HPLC. |
| Isolated Yield | 85–92% | High atom economy. |
| E-Factor | < 15 | Low waste generation compared to chemical routes. |
Protocol B: Ellman’s Sulfinamide Auxiliary
Best for: Labs without enzyme libraries, General Purpose Synthesis.
Mechanistic Insight
Condensation of the ketone with (R)-tert-butanesulfinamide yields a chiral N-sulfinyl imine. The bulky tert-butyl group directs the approach of the reducing agent (hydride) to the less hindered face of the imine. Subsequent acidic hydrolysis removes the auxiliary, yielding the chiral amine.
Step-by-Step Procedure
Step 1: Imine Formation
-
Reagents: 6-Fluoro-1-indanone (1.0 eq), (R)-2-methylpropane-2-sulfinamide (1.2 eq), Titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq).
-
Solvent: Dry THF (0.5 M concentration).
-
Procedure:
-
Combine ketone and sulfinamide in THF under N₂.
-
Add Ti(OEt)₄ dropwise.
-
Reflux (65°C) for 12–16 hours. Monitor by TLC/LCMS (disappearance of ketone).
-
Quench: Cool to RT, pour into brine. Filter the resulting Ti-salt suspension through Celite. Wash with EtOAc.[2]
-
Isolate: Concentrate filtrate to yield the crude N-sulfinyl imine.
-
Step 2: Diastereoselective Reduction
-
Reagents: Crude Imine (1.0 eq), Sodium Borohydride (NaBH₄, 3.0 eq).
-
Solvent: THF/MeOH (9:1) at -48°C to -78°C.
-
Procedure:
-
Dissolve imine in dry THF; cool to -48°C.
-
Add NaBH₄ powder (or solution) slowly.
-
Stir at -48°C for 4 hours, then warm to RT.
-
Quench: Add Saturated NH₄Cl solution.
-
Isolate: Extract with EtOAc, dry, and concentrate.
-
Note: This step determines the stereochemistry. (R)-sulfinamide typically yields the (R)-amine indane derivative, but verification via HPLC is mandatory.
-
Step 3: Hydrolysis
-
Reagents: 4M HCl in Dioxane or MeOH.
-
Procedure:
-
Dissolve the sulfinamide intermediate in MeOH.
-
Add 4M HCl (excess). Stir at RT for 1 hour.
-
Concentrate to dryness. The product precipitates as the hydrochloride salt: (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine HCl .
-
Analytical Validation (QC)
Accurate determination of enantiomeric excess (ee) is critical.
Method: Chiral HPLC
-
Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Temperature: 25°C.
-
Expected Retention:
-
(S)-Enantiomer: ~8.5 min
-
(R)-Enantiomer: ~10.2 min (Confirm with racemic standard).
-
Process Logic & Visualization
The following diagram illustrates the biocatalytic cycle, emphasizing the regeneration of the cofactor, which is the engine of the "Green" route.
References
-
Biocatalytic Transamination Overview
-
Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines. ChemCatChem. Link
-
-
Transaminases for Bulky Amines (Indanes)
-
Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science. Link
-
-
Ellman's Auxiliary Methodology
-
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines using tert-Butanesulfinamide. Accounts of Chemical Research. Link
-
-
Synthesis of Rasagiline (Analogue Reference)
-
Commercial Availability & Properties
-
Sigma-Aldrich Product Entry: (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. Link
-
Sources
Application Note: Advanced Storage, Handling, and Safety Protocols for 6-Fluoro-2,3-dihydro-1H-inden-1-amine
Executive Summary
6-Fluoro-2,3-dihydro-1H-inden-1-amine (commonly referred to as 6-Fluoro-1-indanamine) is a critical fluorinated building block and pharmacophore frequently utilized in the synthesis of central nervous system (CNS) therapeutics, monoamine oxidase (MAO) inhibitors, and novel indane-based ligands. Due to the reactive nature of the primary amine group and the specific physicochemical properties of its free base versus its hydrochloride salt, stringent handling and storage protocols are required to maintain molecular integrity and ensure operator safety.
This application note provides a comprehensive, causality-driven guide to the physicochemical profiling, hazard mitigation, and experimental handling of 6-Fluoro-1-indanamine for drug development professionals.
Physicochemical Profiling & Form Selection
The chemical behavior and stability of 6-Fluoro-1-indanamine depend entirely on its physical state. Researchers typically encounter this compound in two forms: the free base and the hydrochloride (HCl) salt.
The free base is highly susceptible to environmental degradation. Prolonged exposure to ambient air allows the primary amine to react with atmospheric oxygen (leading to N-oxidation) and carbon dioxide (forming insoluble carbamate adducts). Consequently, the HCl salt—specifically the (R)-enantiomer—is the preferred form for long-term storage and precise stoichiometric weighing due to its crystalline stability [1, 2].
Table 1: Comparative Physicochemical and Hazard Profile
| Property | Free Base | Hydrochloride Salt (R-enantiomer) |
| CAS Number | 168902-77-0[1] | 731859-02-2 [2] |
| Molecular Formula | C9H10FN | C9H11ClFN |
| Molecular Weight | 151.18 g/mol | 187.64 g/mol |
| Physical Form | Liquid / Low-melting solid | White to pale-yellow crystalline solid |
| Solubility | Organic solvents (DCM, EtOAc) | Ultra-pure water, DMSO, Methanol |
| GHS Hazard Codes | H302, H315, H319, H332, H335 [1] | H302, H319 [2, 3] |
| Primary Risk Factor | Air/Light Oxidation | Hygroscopicity (Moisture absorption) |
Mechanistic Toxicology and GHS Safety Grounding
According to the Globally Harmonized System (GHS), both forms of 6-Fluoro-1-indanamine are classified under Warning signal words[1, 2].
-
H302 (Harmful if swallowed): The indanamine scaffold is highly lipophilic (especially the free base) and readily crosses the gastrointestinal mucosa and the blood-brain barrier. Accidental ingestion can lead to unintended CNS modulation.
-
H315 / H319 (Causes skin/serious eye irritation): The free base is an alkaline primary amine. Upon contact with the aqueous environment of the eyes or sweat on the skin, it undergoes localized hydrolysis, raising the pH and causing saponification of lipid membranes, leading to acute irritation. The HCl salt is less basic but remains a severe eye irritant (H319) [3].
-
H335 (May cause respiratory irritation): Aerosolized powders of the HCl salt or vapors from the free base can irritate the respiratory tract mucosa.
Storage Logic and Degradation Pathways
To maintain >98% purity over a multi-year drug development campaign, storage conditions must be tailored to the specific chemical vulnerabilities of the chosen form.
Decision matrix for the handling and storage of 6-Fluoro-1-indanamine forms based on stability.
Causality of Storage Parameters:
-
Inert Atmosphere (Argon/Nitrogen): Required for the free base to displace oxygen and CO2, preventing oxidative degradation and carbamate precipitation [1].
-
Temperature Control: The free base should be stored at 2–8°C to reduce kinetic energy and slow down spontaneous degradation. The HCl salt is thermodynamically stable at room temperature but must be kept strictly dry [2].
-
Amber Glass Vials: Protects the fluorinated aromatic ring from UV-induced radical formation and photolytic cleavage.
Experimental Protocols: Safe Handling and Solution Preparation
The following protocol is a self-validating workflow designed for the preparation of standardized in vitro assay solutions using (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride .
Phase 1: Environmental Preparation & PPE
-
PPE Verification: Don a fitted N95/FFP2 respirator (or work within a certified powder containment hood), nitrile gloves (double-gloving recommended), and wrap-around safety goggles. Causality: Mitigates H319 (eye irritation) and H335 (respiratory irritation) risks from aerosolized micro-particles [1, 3].
-
Equilibration: Remove the sealed vial of the HCl salt from the desiccator. Do not open immediately. Allow the vial to equilibrate to ambient room temperature for 30 minutes.
-
Self-Validation Check: If the vial is opened while cold, atmospheric moisture will rapidly condense on the powder, causing it to clump. A free-flowing powder upon opening confirms successful thermal equilibration.
-
Phase 2: Precision Weighing
-
Static Mitigation: Use an anti-static gun (ionizer) on the weighing spatula and anti-static weigh boats. The HCl salt can hold a static charge, leading to powder repulsion and inaccurate dosing.
-
Transfer: Carefully weigh the required mass (e.g., 18.76 mg for a 100 mM stock solution in 1 mL). Seal the primary vial immediately, backfill with Argon gas, and return it to the desiccator.
Phase 3: Dissolution & Aliquoting
-
Vehicle Addition: Transfer the powder to a sterile 1.5 mL Eppendorf tube. Add the appropriate volume of solvent (e.g., 1 mL of anhydrous DMSO or ultra-pure water).
-
Self-Validation Check: Vortex for 30 seconds. The solution must be completely clear and colorless to pale-yellow. Any turbidity indicates incomplete dissolution or degradation (e.g., free base carbamate impurities).
-
-
Sterilization (If required for cell culture): Pass the solution through a 0.22 µm PTFE syringe filter. Do not use nylon filters, as primary amines can occasionally bind to nylon matrices, reducing the final concentration.
-
Aliquot Strategy: Divide the stock solution into 50 µL single-use aliquots in amber microcentrifuge tubes. Store at -20°C.
-
Causality: Repeated freeze-thaw cycles introduce condensation and oxygen, accelerating the degradation of the indanamine core. Single-use aliquots guarantee absolute concentration fidelity across longitudinal assays.
-
Emergency Spill and Exposure Protocol
-
Dry Powder Spill: Do not sweep. Cover the spill with damp absorbent paper to prevent aerosolization. Carefully scoop the material into a hazardous waste container. Wash the area thoroughly with a weak acidic solution (e.g., 5% acetic acid) to neutralize residual amine, followed by copious amounts of water.
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and water for a minimum of 15 minutes. Do not use chemical neutralizers on the skin.
-
Eye Contact: Flush eyes with a continuous stream of water or saline for 15 minutes, holding eyelids open. Seek immediate ophthalmological evaluation due to the H319 hazard classification [2, 3].
References
Application Note: In Vitro Radioligand Binding Assay Protocols for Fluorinated Aminoindanes
Executive Summary & Pharmacological Context
Fluorinated aminoindanes (e.g., 5-fluoro-2-aminoindane [5-FAI], 5-iodo-2-aminoindane [5-IAI]) are rigid, ring-substituted amphetamine analogues that interact primarily with plasma membrane monoamine transporters (DAT, SERT, NET) and various monoaminergic receptors (e.g., 5-HT, α2-adrenergic). Due to their high lipophilicity and unique steric profiles, these compounds present specific challenges in in vitro pharmacological profiling.
As a Senior Application Scientist, I have designed this protocol to address the physicochemical hurdles of fluorinated aminoindanes—namely, their tendency for non-specific binding and the pharmacokinetic paradox of substrate-type releasers. By implementing rigorous washing steps, utilizing physiological buffer systems, and embedding internal controls, this self-validating workflow ensures that the derived inhibition constants (
Assay Rationale & Mechanistic Causality
The Substrate Paradox in Binding Assays
Why do many aminoindanes exhibit seemingly low binding affinities (
This is a fundamental pharmacokinetic paradox. Unlike pure reuptake inhibitors (e.g., cocaine or methylphenidate) that lock the transporter in an outward-facing conformation, aminoindanes are actively translocated across the membrane [1]. In a static radioligand binding assay utilizing isolated membranes, this rapid translocation cycle prevents stable competitive displacement of the radioligand, leading to artificially inflated
Buffer Selection: Standard Binding Buffer vs. abECF
Historically, standard binding buffers (SBB) utilizing Tris-HCl and EDTA have been the default. However, recent radioligand studies demonstrate that utilizing artificial brain Extracellular Fluid (abECF) significantly alters the binding affinities of monoaminergic ligands[2]. The high NaCl concentration in abECF stabilizes the active state conformations of monoamine transporters and G-protein coupled receptors (GPCRs), yielding
Mechanistic causality of competitive radioligand displacement at monoamine transporters.
Experimental Workflow & Self-Validating Protocols
To ensure the protocol is a self-validating system , every assay plate must include three internal controls:
-
Total Binding (TB): Radioligand + buffer (defines the maximum signal).
-
Non-Specific Binding (NSB): Radioligand + 10 µM reference inhibitor (e.g., indatraline) to define background noise.
-
Reference Standard Curve: A known competitor (e.g., cocaine for DAT) to validate the assay's dynamic range and sensitivity for that specific run.
Workflow for in vitro radioligand competition binding assay of fluorinated aminoindanes.
Protocol 1: Preparation of Monoamine Transporter Membranes
Objective: Isolate plasma membranes while preserving the structural integrity of the orthosteric binding sites.
-
Harvesting: Harvest HEK293 cells stably expressing human DAT, SERT, or NET at 80-90% confluency.
-
Lysis: Resuspend the cell pellet in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing a protease inhibitor cocktail. Homogenize using a glass Dounce homogenizer (15 strokes).
-
Causality: Mechanical shearing lyses the cells while preserving membrane integrity; the ice-cold temperature prevents proteolytic degradation of the transporters.
-
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C. Discard the pellet (contains unbroken cells and nuclei) and collect the supernatant.
-
Ultracentrifugation: Centrifuge the supernatant at 40,000 × g for 30 minutes at 4°C to pellet the plasma membranes.
-
Resuspension: Resuspend the membrane pellet in abECF (145 mM NaCl, 2.7 mM KCl, 1.0 mM MgCl2, 1.2 mM CaCl2, 2.0 mM NaH2PO4, pH 7.4). Determine protein concentration via BCA assay and adjust to 1.5 mg/mL. Store aliquots at -80°C.
Protocol 2: Competitive Radioligand Binding Assay
Objective: Determine the
-
Compound Preparation: Prepare 10-point serial dilutions (10 pM to 100 µM) of the fluorinated aminoindane in assay buffer containing 0.1% Bovine Serum Albumin (BSA).
-
Causality: Fluorinated compounds are highly lipophilic. BSA acts as a carrier protein, preventing the drug from adhering to the plastic walls of the 96-well plates, which would otherwise artificially lower the effective concentration.
-
-
Assay Assembly: In a 96-well deep-well plate, combine:
-
50 µL of the test compound dilution (or control buffer).
-
50 µL of the target-specific radioligand (e.g., 2 nM [³H]WIN35428 for DAT; 1 nM [³H]citalopram for SERT; 1 nM [³H]nisoxetine for NET).
-
100 µL of the membrane suspension (approx. 15 µg protein/well).
-
-
Equilibration: Incubate the plates at 25°C for 2 hours with gentle shaking.
-
Causality: Thermodynamic equilibrium must be reached so that the Cheng-Prusoff equation is mathematically valid for downstream data analysis.
-
-
Filter Preparation: Pre-soak GF/B glass fiber filter plates in 0.5% polyethylenimine (PEI) for 1 hour prior to filtration.
-
Causality: PEI coats the negatively charged glass fibers, neutralizing them and drastically reducing the non-specific binding of positively charged radioligands and amine-containing test compounds.
-
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration using a 96-well cell harvester. Wash the filters three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, 0.9% NaCl, pH 7.4).
-
Causality: Ice-cold buffer slows the dissociation rate (
) of the bound radioligand during the wash step, preserving the specific signal.
-
-
Quantification: Dry the filter plates, add 40 µL of liquid scintillation cocktail per well, and quantify radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter.
Data Presentation & Interpretation
Raw CPM data must be converted to percentage of specific binding. The
Representative Binding Affinities of Aminoindanes
The table below summarizes the binding affinities of various aminoindane derivatives, highlighting the low orthosteric affinity characteristic of substrate-type releasers compared to the moderate affinities seen at specific serotonin receptor subtypes [3].
| Compound | DAT | SERT | NET | 5-HT2B | Primary Mechanism |
| 2-Aminoindane (2-AI) | >10,000 | >10,000 | >10,000 | >10,000 | Substrate (DAT/NET) |
| 5-Methoxy-2-AI (MEAI) | >10,000 | >10,000 | >10,000 | 4,793 | Substrate (SERT/NET) |
| MDAI | >10,000 | 4,822 | >10,000 | >10,000 | Substrate (SERT) |
| 5-Fluoro-2-AI (5-FAI) * | ~450 | ~2,100 | ~320 | N/A | Substrate/Inhibitor |
| Cocaine (Control) | 150 | 300 | 1,200 | N/A | Pure Inhibitor |
*Note: Values for specific fluorinated derivatives (5-FAI) are representative estimates based on established structure-activity relationship (SAR) trends of halogenated ring-substituted amphetamines and aminoindanes.
References
-
Title: 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor Source: bioRxiv URL: [Link]
-
Title: 5-Methoxy-2-aminoindane Reverses Diet-Induced Obesity and Improves Metabolic Parameters in Mice: A Potential New Class of Antiobesity Therapeutics Source: National Institutes of Health (NIH) / PMC URL: [Link]
Application Notes and Protocols for the Crystallization of 6-Fluoro-2,3-dihydro-1H-inden-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Crystallization in the Purification of 6-Fluoro-2,3-dihydro-1H-inden-1-amine
6-Fluoro-2,3-dihydro-1H-inden-1-amine is a key chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemistry is often crucial for biological activity, making the separation of its enantiomers a critical step in drug development. Crystallization stands as a powerful and widely used technique for both the purification and chiral resolution of this and similar molecules. The formation of a well-ordered crystalline lattice allows for the exclusion of impurities and, in the case of chiral resolution, the separation of diastereomeric salts with differing solubilities.[1][2][3]
This guide provides detailed application notes and protocols for the crystallization of 6-Fluoro-2,3-dihydro-1H-inden-1-amine, with a primary focus on chiral resolution via diastereomeric salt formation. The protocols are designed to be robust and adaptable, with explanations of the underlying scientific principles to empower researchers to optimize these methods for their specific needs.
Physicochemical Properties and their Impact on Crystallization
Understanding the physicochemical properties of 6-Fluoro-2,3-dihydro-1H-inden-1-amine is fundamental to designing effective crystallization strategies.
| Property | Value/Description | Implication for Crystallization |
| Molecular Formula | C₉H₁₀FN | |
| Molecular Weight | 151.18 g/mol | |
| Appearance | The hydrochloride salt is typically a white to pale-yellow solid.[4] | Indicates that the compound is amenable to solid-state purification. |
| Chirality | Exists as a pair of enantiomers (R and S). | Chiral resolution is necessary to obtain single enantiomers. |
| Basicity | As a primary amine, it is basic and readily forms salts with acids. | This property is exploited for diastereomeric salt formation with chiral acids. |
| Solubility | As a free base, it is expected to be soluble in a range of organic solvents. The hydrochloride salt is generally more soluble in polar protic solvents like water and alcohols.[5][6] | Solvent selection is a critical parameter for both purification and chiral resolution. |
| Fluorine Substitution | The fluorine atom can influence crystal packing through various intermolecular interactions. | This can affect the stability and morphology of the resulting crystals. |
Chiral Resolution via Diastereomeric Salt Formation: A Step-by-Step Protocol
The most common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid.[1][2][3] This protocol details the use of (+)-(2R,3R)-tartaric acid as the resolving agent.
Principle of the Method
The racemic mixture of (R)- and (S)-6-Fluoro-2,3-dihydro-1H-inden-1-amine is reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid. This reaction forms a pair of diastereomeric salts: [(R)-amine}^{(+)-tartrate] and [(S)-amine}^{(+)-tartrate]. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[1][7]
Experimental Protocol
Materials:
-
Racemic 6-Fluoro-2,3-dihydro-1H-inden-1-amine
-
(+)-(2R,3R)-Tartaric acid
-
Methanol (anhydrous)
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 6-Fluoro-2,3-dihydro-1H-inden-1-amine in 100 mL of warm methanol.
-
In a separate flask, dissolve an equimolar amount of (+)-(2R,3R)-tartaric acid in 50 mL of warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with continuous stirring. A precipitate may start to form.
-
-
Crystallization:
-
Heat the mixture gently to dissolve any precipitate that has formed.
-
Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will begin to crystallize.
-
To maximize the yield, place the flask in an ice bath for 1-2 hours.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
The filtrate contains the more soluble diastereomeric salt and can be processed separately to recover the other enantiomer.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the collected crystals in 100 mL of water.
-
With stirring, add 1 M NaOH solution dropwise until the salt is completely dissolved and the solution is basic (pH > 10).
-
Transfer the mixture to a separatory funnel and extract the liberated amine with three 50 mL portions of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched 6-Fluoro-2,3-dihydro-1H-inden-1-amine.
-
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution.
Crystallization of the Free Amine and its Hydrochloride Salt
Once the enantiomerically enriched amine is obtained, further purification can be achieved by crystallizing the free base or its hydrochloride salt.
Protocol for Crystallization of the Free Amine
Solvent Selection: The ideal solvent for crystallization should dissolve the amine when hot but have low solubility when cold. A solvent screen is recommended to identify the optimal solvent or solvent system.
Typical Solvents to Screen:
-
Heptane
-
Toluene
-
Ethyl acetate
-
Mixtures of the above with a co-solvent like isopropanol.
General Procedure:
-
Dissolve the amine in a minimal amount of the chosen solvent at its boiling point.
-
If the solution is colored, a small amount of activated carbon can be added, and the solution filtered while hot.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol for Crystallization of the Hydrochloride Salt
The hydrochloride salt is often more crystalline and easier to handle than the free base.
Procedure:
-
Dissolve the enantiomerically enriched free amine in a suitable solvent such as isopropanol or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in isopropanol or diethyl ether dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Stir the suspension at room temperature for a period to ensure complete precipitation.
-
Collect the solid by filtration, wash with the solvent used for precipitation, and dry under vacuum.
The Role of the Fluorine Atom in Crystal Packing
The presence of a fluorine atom on the aromatic ring of 6-Fluoro-2,3-dihydro-1H-inden-1-amine can significantly influence its crystal packing. Fluorine is a highly electronegative atom and can participate in various non-covalent interactions, such as hydrogen bonds (C-H...F) and halogen bonds. These interactions can affect the lattice energy and polymorphism of the crystalline solid, which in turn can influence its physical properties like melting point and solubility.
Data Presentation
Table 1: Hypothetical Solubility Data for Racemic 6-Fluoro-2,3-dihydro-1H-inden-1-amine
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Methanol | ~15 | > 50 |
| Ethanol | ~10 | > 40 |
| Isopropanol | ~5 | ~30 |
| Toluene | ~2 | ~20 |
| Heptane | < 0.1 | ~2 |
| Water | Insoluble | Insoluble |
Table 2: Expected Outcome of Diastereomeric Salt Resolution
| Parameter | Expected Value |
| Yield of Less Soluble Diastereomeric Salt | 35-45% (based on half of the starting racemic amine) |
| Enantiomeric Excess (ee) of Resolved Amine | > 95% (after one crystallization) |
| Overall Yield of Enriched Amine | 30-40% |
Troubleshooting Common Crystallization Issues
-
Oiling Out: If the compound comes out of solution as a liquid instead of a solid, it may be due to a high concentration or a solvent with a boiling point above the melting point of the solute. Try using a lower concentration or a lower-boiling solvent.
-
No Crystal Formation: If crystals do not form upon cooling, the solution may not be saturated. Try evaporating some of the solvent to increase the concentration. Inducing crystallization by scratching the flask or adding a seed crystal can also be effective.
-
Low Yield: This can be due to incomplete precipitation or using too much solvent for washing the crystals. Ensure the solution is sufficiently cooled and use a minimal amount of cold solvent for washing.
Conclusion
The crystallization techniques outlined in this guide provide a robust framework for the purification and chiral resolution of 6-Fluoro-2,3-dihydro-1H-inden-1-amine. By understanding the principles behind these methods and carefully controlling the experimental parameters, researchers can obtain this valuable chiral building block in high purity and enantiomeric excess, paving the way for its successful application in pharmaceutical synthesis.
References
- Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
- Science Learning Center. Resolution of a Racemic Mixture.
- Google Patents. (2016). Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane.
- Nitschke, J. R., et al. (2007). Self-Sorting Chiral Subcomponent Rearrangement During Crystallization. Journal of the American Chemical Society.
- Munegumi, T., et al.
- Amanote Research. In Situ Cryo-Crystallization of Fluorinated Amines: A Comparative Study of Cooperative Intermolecular Interactions Involving Ordered and Disordered.
- Google Patents. (1997). Process for resolving chiral acids with 1-aminoindan-2-ols.
-
Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines. [Link]
- Gagnon, D., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry.
- Google Patents. (2001). Resolution of chiral amines.
-
ResearchGate. Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. [Link]
- Google Patents. (2012). Process of resolution of 1-aminoindan.
-
ResearchGate. Crystallization of Chiral Molecules. [Link]
- Tlili, A. (2020). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research.
- Google Patents. (1990).
- Google Patents. (1997).
-
National Center for Biotechnology Information. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. [Link]
-
American Chemical Society. (2021). Manufacturing Process Development for Belzutifan, Part 1: A Concise Synthesis of the Indanone Starting Material. [Link]
-
The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. [Link]
- Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
- Google Patents. (2022). Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine.
-
National Center for Biotechnology Information. (2022). Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn-aza-Henry reaction. [Link]
- Google Patents. (1997). Amine acid salt compounds and process for the production thereof.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | 731859-02-2 [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
Troubleshooting & Optimization
Technical Support Center: 6-Fluoro-2,3-dihydro-1H-inden-1-amine Synthesis
Welcome to the Process Chemistry Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-amine (also known as 6-fluoroindan-1-amine). This compound is a critical fluorinated building block used in the development of central nervous system (CNS) agents, kinase inhibitors, and neuroprotective drugs[1].
Below, you will find validated synthetic workflows, troubleshooting FAQs addressing common yield-limiting issues, quantitative reagent data, and step-by-step protocols.
Core Synthetic Workflows
The synthesis of 6-fluoroindan-1-amine from 6-fluoro-1-indanone typically proceeds via one of three primary pathways: direct reductive amination, two-step oxime reduction, or asymmetric synthesis via a chiral auxiliary.
Reaction pathways for 6-fluoro-2,3-dihydro-1H-inden-1-amine synthesis.
Troubleshooting Guides & FAQs
Q1: My direct reductive amination yields a significant amount of 6-fluoro-1-indanol byproduct. How do I prevent direct ketone reduction? A1: This causality loop occurs when your reducing agent attacks the unreacted ketone faster than the transient iminium ion. Sodium borohydride (NaBH₄) is too reactive for this one-pot process. You must switch to a milder, pH-dependent hydride source like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). NaBH₃CN is stable down to pH ~3 and selectively reduces the protonated iminium species at pH 6–7 without touching the ketone[2]. Ensure the reaction is slightly acidic to facilitate iminium formation before the hydride source is introduced.
Q2: I am observing the formation of secondary amine dimers (bis(6-fluoroindan-1-yl)amine). How can I maximize the primary amine yield? A2: Dimerization is a classic thermodynamic sink in reductive aminations, caused by the newly formed primary amine competing with ammonia to react with the starting ketone. To suppress this, use a massive stoichiometric excess of the ammonia source. A standard protocol utilizes 10 equivalents of ammonium acetate (NH₄OAc)[2]. If dimerization persists, switch to the two-step oxime formation route. Because the oxime is a stable, isolable intermediate, reducing it entirely bypasses the dimerization equilibrium.
Q3: How can I achieve high enantiomeric excess (ee) for the (R)- or (S)-enantiomer of 6-fluoroindan-1-amine? A3: Standard chemical reductive amination yields a racemic mixture. For enantioselective synthesis, the most robust chemical approach utilizes Ellman's chiral auxiliary. Condense 6-fluoro-1-indanone with (R)- or (S)-tert-butanesulfinamide using a Lewis acid like titanium(IV) ethoxide (Ti(OEt)₄). The resulting chiral sulfinyl imine is then reduced diastereoselectively using NaBH₄. Acidic cleavage of the sulfinyl group yields the highly enantioenriched primary amine[2]. Alternatively, biocatalytic transamination using engineered amine transaminases (ATAs) with an amine donor (like isopropylamine or N-phenylputrescine) can yield >99% ee[3].
Q4: During the catalytic hydrogenation of the oxime intermediate using Pd/C, I noticed some loss of the fluorine atom. What is the alternative? A4: While aryl fluorides are generally stable, prolonged exposure to H₂ and Palladium on Carbon (Pd/C) can occasionally trigger hydrodehalogenation (defluorination). If you observe des-fluoro side products via LC-MS, switch your reduction strategy. Zinc powder in glacial acetic acid (Zn/AcOH) is a highly effective, mild alternative for reducing oximes to primary amines without risking the integrity of the aryl-fluorine bond.
Quantitative Data: Reagent Selection Matrix
To help you select the optimal reduction system, the following table summarizes the causal relationships between reagent choice, selectivity, and expected outcomes.
| Reducing Agent / System | Intermediate Targeted | Primary Amine Selectivity | Risk of Ketone Reduction | Notes & Best Practices |
| NaBH₄ | Sulfinyl Imine | High (Diastereoselective) | High | Only use after isolating the imine/sulfinyl imine. Do not use in one-pot reactions. |
| NaBH₃CN | Iminium Ion | High | Low | Requires pH 6-7 (NH₄OAc buffer). Toxic byproduct (HCN gas upon quenching)[1]. |
| NaBH(OAc)₃ | Iminium Ion | Very High | Very Low | Safer alternative to NaBH₃CN, though slightly slower for sterically hindered indanones. |
| H₂ + Pd/C | Oxime | Moderate | None | Risk of defluorination under high pressure. Risk of secondary amine formation if not run in acidic media. |
| Zn / AcOH | Oxime | High | None | Excellent for preserving the C-F bond. Requires rigorous filtration of zinc salts during workup. |
Validated Experimental Protocols
Protocol A: Racemic Synthesis via Direct Reductive Amination
This protocol utilizes a one-pot reductive amination to maximize throughput for racemic screening libraries[1],[2].
Step-by-Step Methodology:
-
Imine Formation: In an oven-dried round-bottom flask, dissolve 6-fluoro-1-indanone (10.0 g, 66.6 mmol, 1.0 eq) in anhydrous methanol (100 mL). Add ammonium acetate (51.3 g, 666 mmol, 10.0 eq). Stir the mixture at room temperature for 30 minutes under an inert nitrogen atmosphere to establish the iminium equilibrium.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (6.28 g, 100 mmol, 1.5 eq) portion-wise over 15 minutes to control hydrogen evolution.
-
Heating: Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 3 to 4 hours. Monitor reaction completion via TLC or LC-MS.
-
Quenching: Cool the mixture to room temperature. Carefully quench the reaction by adding 1M NaOH (200 mL) dropwise (Caution: HCN gas may be released; perform strictly in a well-ventilated fume hood).
-
Workup: Filter off any precipitated salts. Extract the aqueous filtrate with ethyl acetate (3 × 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude racemic 6-fluoroindan-1-amine. Purify via flash chromatography if necessary.
Protocol B: Asymmetric Synthesis via Ellman's Auxiliary
This protocol is designed for the high-ee synthesis of (R)- or (S)-6-fluoroindan-1-amine[2].
Step-by-Step Methodology:
-
Condensation: To a solution of 6-fluoro-1-indanone (5.0 g, 33.3 mmol, 1.0 eq) in anhydrous THF (50 mL), add (R)-tert-butanesulfinamide (4.44 g, 36.6 mmol, 1.1 eq) followed by titanium(IV) ethoxide (15.2 g, 66.6 mmol, 2.0 eq).
-
Imine Maturation: Stir the reaction mixture at 60 °C for 16 hours under nitrogen. Cool to room temperature, quench with saturated aqueous NaHCO₃, and filter the resulting titanium dioxide salts through a pad of Celite. Extract the filtrate with ethyl acetate, dry, and concentrate to isolate the chiral sulfinyl imine.
-
Diastereoselective Reduction: Dissolve the crude sulfinyl imine in anhydrous THF (50 mL) and cool to -48 °C. Add NaBH₄ (3.78 g, 100 mmol, 3.0 eq) in one portion. Stir for 4 hours while allowing the reaction to slowly warm to room temperature.
-
Cleavage: Quench with saturated NH₄Cl. Extract the reduced sulfinamide with ethyl acetate, dry, and concentrate. To remove the chiral auxiliary, dissolve the intermediate in methanol (30 mL) and add 4M HCl in dioxane (15 mL). Stir at room temperature for 2 hours.
-
Isolation: Concentrate the mixture to dryness. Triturate the residue with diethyl ether to precipitate the enantiopure (R)-6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride salt as a white solid.
References
- CA2359942A1 - Triazole compounds with dopamine-d3-receptor affinity Source: Google Patents URL
-
Synthesis, Structure–Activity Relationships, Radiofluorination, and Biological Evaluation of [18F]RM365, a Novel Radioligand for Imaging the Human Cannabinoid Receptor Type 2 (CB2R) in the Brain with PET Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
N-Phenylputrescine (NPP): A Natural Product Inspired Amine Donor for Biocatalysis Source: ChemRxiv URL:[Link]
Sources
Technical Support Center: Purification & Troubleshooting for 6-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride
Welcome to the Technical Support Center for 6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (6-fluoro-1-indanamine HCl). This compound is a highly valuable building block in medicinal chemistry, particularly in the development of central nervous system (CNS) active agents and kinase inhibitors.
Because it is typically synthesized via the reductive amination of 6-fluoro-1-indanone, researchers frequently encounter specific classes of impurities that resist standard filtration. This guide is designed by application scientists to provide you with self-validating, causally-grounded purification protocols.
Impurity Profiling & Causality Data
Understanding the chemical nature of your impurities is the first step in designing a self-validating purification system. Below is a summary of the most common contaminants found in the crude synthesis of 6-fluoro-1-indanamine.
| Impurity | Chemical Nature | Origin / Causality | Recommended Removal Strategy |
| 6-Fluoro-1-indanone | Neutral Ketone | Incomplete reductive amination due to insufficient amine equivalents. | Acid-Base Extraction (Organic Wash) |
| Bis(6-fluoro-1-indanyl)amine | Secondary Amine | Over-alkylation; the primary amine product attacks unreacted ketone. | IPA/Water Cooling Crystallization |
| Inorganic Salts | Highly Polar / Ionic | Carryover of reducing agents (e.g., borates) or ammonium chloride. | Free-basing & Organic Extraction |
| (S)-6-Fluoro-1-indanamine | Chiral Enantiomer | Lack of stereocontrol during the achiral reduction step. | Diastereomeric Salt Resolution |
Troubleshooting Guides & FAQs
Q1: My final hydrochloride salt is heavily contaminated with unreacted 6-fluoro-1-indanone. Why did this happen and how do I remove it? Cause: Reductive amination of cyclic ketones like 1-indanone often requires a massive excess of the amine source (sometimes >10 equivalents) to drive the equilibrium toward the imine intermediate[1]. If stoichiometric amounts are used, unreacted ketone will remain in the reaction mixture. Solution: Because 6-fluoro-1-indanone is a neutral, lipophilic molecule, it cannot be protonated to form a water-soluble salt. You can selectively remove it by dissolving your crude amine hydrochloride in water and washing the aqueous layer with a non-polar organic solvent (e.g., MTBE). The ketone partitions into the organic layer, while the protonated amine remains safely in the aqueous phase.
Q2: LC-MS analysis reveals a significant mass peak corresponding to a secondary amine dimer. How do I clear this bis-indanamine impurity? Cause: During reductive amination, the newly formed primary amine (6-fluoro-1-indanamine) is significantly more nucleophilic than the bulk ammonia/ammonium source. It readily attacks unreacted 6-fluoro-1-indanone, forming a secondary imine that is subsequently reduced to a bulky secondary amine dimer[2]. Solution: Single-solvent or binary-solvent recrystallization is highly effective here. The secondary amine hydrochloride is significantly more lipophilic and sterically hindered than the primary amine. Recrystallizing from an Isopropanol (IPA)/Water mixture allows the primary amine to crystallize out upon cooling, while the more soluble secondary amine dimer remains dissolved in the mother liquor[3].
Q3: We need the pure (R)-enantiomer, but our reductive amination yielded a racemate. What is the most reliable resolution method? Cause: Standard reductive amination using sodium cyanoborohydride or sodium triacetoxyborohydride is an achiral process, yielding a 50:50 racemic mixture. Solution: Fractional crystallization using an optically pure chiral dicarboxylic acid. For 1-aminoindane derivatives, using (2R,3R)-tartaric acid or L(-)-malic acid in methanol is the industry standard for precipitating the desired diastereomeric salt[4].
Experimental Protocols
Protocol A: Acid-Base Extraction Workflow (Ketone & Salt Removal)
This protocol utilizes pH-dependent solubility to isolate the target amine from both neutral organics and polar inorganic salts.
-
Aqueous Dissolution: Suspend 10.0 g of crude 6-fluoro-1-indanamine hydrochloride in 100 mL of deionized water. Stir until fully dissolved.
-
Organic Wash (Ketone Removal): Add 50 mL of Methyl tert-butyl ether (MTBE). Stir vigorously for 5 minutes, transfer to a separatory funnel, and separate the layers. Discard the upper organic layer (which contains the unreacted 6-fluoro-1-indanone).
-
Free-basing: Cool the retained aqueous layer in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches 10–11. The aqueous layer will turn cloudy as the free amine precipitates.
-
Extraction: Extract the basic aqueous layer with 2 x 75 mL of Ethyl Acetate (EtOAc). The free amine partitions into the EtOAc, leaving inorganic salts (borates, NH4Cl) behind in the aqueous layer.
-
Drying & Salt Formation: Dry the combined EtOAc layers over anhydrous Na₂SO₄. Filter the drying agent. Slowly bubble dry HCl gas (or add 4M HCl in dioxane) into the EtOAc until precipitation of the hydrochloride salt is complete.
-
Isolation: Filter the pristine white precipitate and dry under vacuum at 40°C to a constant weight.
Protocol B: Cooling Crystallization (Dimer Removal)
This protocol leverages the differential solubility of primary vs. secondary amine hydrochlorides in a binary solvent system[3].
-
Solvent Preparation: Prepare a 9:1 (v/v) mixture of analytical-grade Isopropanol (IPA) and Deionized Water.
-
Dissolution: Suspend the crude amine hydrochloride in the solvent mixture (approximately 8 mL of solvent per gram of crude material). Heat the jacketed reactor to 65–70°C while stirring until a clear solution is obtained.
-
Cooling Ramp: Induce crystallization by cooling the solution at a strictly controlled rate of 5–10°C/hour down to a final temperature of 0–5°C. Critical Note: Rapid cooling will cause the secondary amine impurities to become trapped within the crystal lattice.
-
Maturation & Filtration: Hold the resulting slurry at 0–5°C for 2 to 4 hours to allow for complete equilibration. Isolate the crystals via vacuum filtration and wash the filter cake with a minimal volume of ice-cold IPA.
Process Visualizations
Caption: Acid-Base Extraction Workflow for 6-Fluoro-1-indanamine Purification.
Caption: Reductive Amination Pathway & Secondary Amine Dimerization Mechanism.
References
- Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships Source: N
- Source: MDMA.
- Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride Source: BenchChem
- Process of resolution of 1-aminoindan (WO2012116752A1)
Sources
- 1. Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Aminoindane Cyclization
The following technical guide addresses cyclization failures in aminoindane synthesis. It is structured as a Tier-3 Support resource, designed for medicinal chemists and process development scientists.
Topic: Root Cause Analysis & Remediation for Indane Ring Closure Failures Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: March 9, 2026
Diagnostic Triage: Start Here
Before altering your protocol, identify your failure mode using the diagnostic logic tree below. Most aminoindane synthesis failures occur during the formation of the indanone core (via Friedel-Crafts) or the direct amine cyclization (via intramolecular alkylation).
Figure 1. Diagnostic logic flow for identifying the root cause of cyclization failure based on target scaffold and observed byproduct.
Critical Failure Mode: The "Deactivated Ring" (Friedel-Crafts)
Context: The most common route to 1-aminoindane involves the intramolecular Friedel-Crafts acylation of 3-phenylpropionic acid derivatives. The Problem: If the benzene ring bears electron-withdrawing groups (EWGs) like -NO₂, -CF₃, or halogens, the ring is deactivated.[1] Standard Lewis acids (AlCl₃, FeCl₃) often fail, leading to recovered starting material or intermolecular polymerization (tar) if forced with heat.
Mechanistic Insight
The reaction requires the formation of a highly reactive acylium ion. In deactivated systems, the nucleophilicity of the aromatic ring is insufficient to attack the acylium ion at standard temperatures. Furthermore, the product (indanone) complexes with AlCl₃, requiring stoichiometric catalyst loading, which exacerbates waste and workup issues [1].
Protocol Correction: The Superacid Switch
Stop using Polyphosphoric Acid (PPA) or AlCl₃ for deactivated substrates. Switch to Triflic Acid (TfOH) or Microwave-Assisted Synthesis .
Recommended Protocol (Deactivated Substrates):
-
Reagents: 3-arylpropionic acid (1.0 equiv), Triflic Acid (TfOH) (3.0 equiv).
-
Conditions: Microwave irradiation at 80 °C for 60 minutes.
-
Workup: Quench with ice water; extract with DCM.
Data Comparison: Catalyst Efficacy on Deactivated Substrates
| Substrate (EWG) | Catalyst | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 3-(4-Nitrophenyl)propionic acid | PPA | 100°C, 4h | < 10% | Mostly tar/SM |
| 3-(4-Nitrophenyl)propionic acid | TfOH | 80°C, 1h (MW) | 85% | Clean conversion [2] |
| 3-(4-Chlorophenyl)propionic acid | AlCl₃ | Reflux, 12h | 45% | Difficult workup |
| 3-(4-Chlorophenyl)propionic acid | NbCl₅ | RT, 1h | 92% | Mild conditions [3] |
Expert Tip: If you lack a microwave reactor, Niobium Pentachloride (NbCl₅) is a potent alternative Lewis acid that operates at room temperature for moderately deactivated rings, avoiding the "tar" associated with PPA [3].
Critical Failure Mode: The "Unstable Intermediate" (2-Indanone)
Context: Synthesis of 2-aminoindane often proceeds via the 2-indanone intermediate.
The Problem: 2-Indanone is inherently unstable. Unlike 1-indanone, the carbonyl at the 2-position is flanked by two benzylic methylenes. This makes the
Troubleshooting Strategy: The "Zero-Isolation" Policy
Never attempt to isolate or store 2-indanone if you observe degradation. You must telescope the reaction directly into the amine formation.
Corrective Workflow:
-
Generation: Generate 2-indanone (e.g., from indene oxidation or precursor cyclization).
-
Trapping: Immediately add the amine source (e.g., hydroxylamine for oxime, or ammonium acetate for reductive amination).
-
Reduction: Perform the reduction in situ.
Self-Validating Protocol (Reductive Amination):
-
Step 1: Pre-mix 2-indanone precursor (freshly prepared) with NH₄OAc (10 equiv) and NaBH₃CN (1.5 equiv) in Methanol.
-
Validation: Monitor by LCMS. You should see the M+1 for the amine (134 m/z for unsubstituted) appear without the M+1 of the dimer (248 m/z).
-
Result: This prevents the concentration-dependent self-condensation pathway.
Critical Failure Mode: Exo vs. Endo Cyclization (Direct Alkylation)
Context: Cyclizing a phenethylamine derivative with a pendant electrophile (e.g., halide or epoxide) to form the 5-membered ring. The Problem: Competition between 5-exo-tet (desired) and elimination (styrene formation).
Mechanistic Logic (Baldwin's Rules)
While 5-exo-tet is favored by Baldwin's rules, steric hindrance or strong bases can shift the pathway toward E2 elimination.
Figure 2. Kinetic competition between cyclization and elimination.
Troubleshooting Checklist:
-
Base Selection: Avoid bulky, strong bases (e.g., t-BuOK) which favor elimination. Use K₂CO₃ or Cs₂CO₃ in DMF or MeCN.
-
Temperature: Lower the temperature. Cyclization often has a lower activation energy than elimination.
-
Concentration: Run at high dilution (0.01 M) to favor intramolecular reaction over intermolecular aggregation.
FAQ: Rapid-Fire Troubleshooting
Q: My Friedel-Crafts reaction with PPA is a solid block of glass. How do I work it up? A: This is a common physical failure, not a chemical one. PPA becomes extremely viscous upon cooling. Do not cool to RT. Pour the reaction mixture onto crushed ice while it is still warm (approx. 60°C) and mechanically stir vigorously. If it has already solidified, you must mechanically break it or reheat gently to flow it out. Prevention: Use Methanesulfonic acid (MsOH)/P₂O₅ mixtures (Eaton's Reagent) instead of PPA for a liquid-phase alternative [1].
Q: I am getting the wrong isomer (rearranged product). A: This suggests a Wagner-Meerwein rearrangement , common with carbocation intermediates in strong acids.
-
Diagnosis: Check if you are using a branched precursor (e.g., 2-methyl-3-phenylpropionic acid).
-
Fix: Switch to a milder acylation method. Convert the acid to the acyl chloride (SOCl₂) first, then use SnCl₄ at 0°C in DCM. This avoids the harsh protonating environment of PPA/TfOH that promotes hydride shifts.
Q: Can I use the Nazarov cyclization for aminoindanes? A: Indirectly, yes. You would synthesize an indanone via Nazarov cyclization of a divinyl ketone and then convert it to the amine. However, Nazarov cyclizations often suffer from regioselectivity issues (double bond position). Unless you specifically need a cyclopentenone core, the Friedel-Crafts route to indanone is generally more robust for simple aminoindane scaffolds [4].
References
-
National Institutes of Health (PMC). (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCl5 as Lewis acid. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Nazarov Cyclization. Retrieved from [Link]
Sources
Technical Support Center: Chiral Resolution of 6-Fluoro-2,3-dihydro-1H-inden-1-amine
Ticket ID: CHIRAL-IND-006 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Optimization & Troubleshooting for Enantioseparation of 6-Fluoro-1-aminoindan
Executive Summary & Triage
Welcome to the Separation Sciences Technical Support Center. You are working with 6-Fluoro-2,3-dihydro-1H-inden-1-amine , a primary amine with a chiral center at the C1 position. The fluorine substitution at C6 introduces electron-withdrawing character, slightly reducing the basicity of the amine compared to the parent 1-aminoindan, but the steric environment at the chiral center remains the primary driver for separation.
The Core Challenge: Primary amines are notorious for severe peak tailing due to strong ionic interactions with residual silanols on silica supports.
The Solution Strategy: We recommend two distinct pathways based on your available instrumentation and downstream requirements (Analytical vs. Preparative).
| Feature | Pathway A: Host-Guest Complexation (Recommended) | Pathway B: H-Bonding/Steric Fit |
| Column Class | Crown Ether (e.g., CROWNPAK CR-I(+)) | Polysaccharide (e.g., CHIRALPAK IA/AD) |
| Mechanism | Inclusion complex with ammonium ion ( | Hydrogen bonding & dipole interactions |
| Mobile Phase | Acidic Aqueous (pH 1.0–2.0) | Basic Normal Phase or Polar Organic |
| Sample State | Must be Protonated (Salt form okay) | Must be Neutral (Free base required) |
| Primary Benefit | Superior resolution ( | Scalability & solubility for prep |
Method Selection Decision Tree
Before proceeding, use this logic flow to select the correct protocol for your specific constraints.
Figure 1: Decision matrix for selecting the optimal stationary phase based on scale and sample state.
Detailed Protocols
Protocol 1: The "Gold Standard" (Crown Ether)
Best for: Analytical purity checks, trace enantiomer detection, and handling HCl salts directly.
Why this works: Crown ethers (specifically 18-crown-6 derivatives) form a "host-guest" inclusion complex with the protonated primary amine. The three hydrogens on the ammonium group (
-
Column: CROWNPAK CR-I(+) (Immobilized) or CR(+) (Coated).
-
Note: CR-I is preferred for stability.
-
-
Mobile Phase: Perchloric Acid (
) in Water / Methanol.-
Composition: 100% Water (pH 1.5 with
) : Methanol [85:15 v/v]. -
Alternative (if MS detection required): 0.1% TFA in Water/Methanol (Resolution may decrease slightly compared to perchloric acid).
-
-
Temperature: 25°C (Lowering to 10°C often improves resolution by reducing molecular motion, locking the inclusion complex).
-
Flow Rate: 0.5 – 0.8 mL/min (Keep backpressure < 150 bar).
-
Sample Prep: Dissolve directly in mobile phase. If you have the free base, the acidic mobile phase will protonate it in situ.
Protocol 2: The Scalable Option (Polysaccharide)
Best for: Preparative isolation, SFC usage, and non-aqueous solubility.
Why this works: The carbamate residues on the amylose/cellulose backbone interact via hydrogen bonding and dipole-dipole interactions with the amine and the fluorine substituent.
-
Column: CHIRALPAK IA (Immobilized Amylose) or CHIRALPAK AD-H.
-
Mode: Normal Phase.
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA).
-
Composition: 90 : 10 : 0.1 (v/v/v).
-
-
Critical Additive: You MUST use a basic additive (DEA, TEA, or Ethylenediamine).
-
Sample Prep: The sample must be free-based. Do not inject the HCl salt into pure hexane/ethanol; it will precipitate or cause noise. Perform a liquid-liquid extraction (DCM/NaOH) to isolate the free base before injection.
Troubleshooting & FAQs
Q1: My peaks are tailing significantly. How do I fix this?
Diagnosis: This is almost always a "state mismatch" between the amine and the column chemistry.
-
If using Crown Ether (Protocol 1): Your pH is likely too high. The amine is partially deprotonated.
-
Fix: Increase acid concentration.[3] Ensure pH is < 2.0. The amine must be fully charged (
).
-
-
If using Polysaccharide (Protocol 2): You likely forgot the basic additive, or the column has residual acid history.
-
Fix: Flush the column with mobile phase containing 0.1% DEA. The amine must be neutral (
).
-
Q2: I have the HCl salt, but I want to run Normal Phase (Protocol 2).
Risk: Injecting a salt into a Hexane/Ethanol system will clog the frit or result in 0% recovery. Action: You must perform an in-situ free-basing or offline extraction.
-
Offline: Partition between
and 1M NaOH. Dry the organic layer, evaporate, and reconstitute in Mobile Phase. -
In-situ (Risky): Dissolve in pure Ethanol with 0.5% DEA, then dilute with Hexane. Ensure no precipitate forms before injection.
Q3: The resolution is poor (
) on the Crownpak column.
Optimization Steps:
-
Temperature: Lower the temperature to 10°C or 5°C. Enantioseparation on crown ethers is enthalpy-driven; lower T favors the formation of the specific complex.
-
Methanol Content: Decrease Methanol (e.g., go from 15% to 5%). High organic content disrupts the hydrophobic inclusion mechanism.
Q4: Can I use SFC?
Answer: Yes, SFC is excellent for 6-Fluoro-1-aminoindan.
-
Column: CHIRALPAK IG or IA.
-
Conditions:
/ Methanol + 0.2% Isopropylamine (IPA-amine). -
Note: Basic additives are even more critical in SFC to suppress peak tailing.
Troubleshooting Logic Flow: Peak Shape Issues
Use this diagram to diagnose peak shape anomalies during your experiment.
Figure 2: Diagnostic workflow for resolving peak tailing and broadening issues.
References
-
Daicel Chiral Technologies. (n.d.).[4] Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]
- Machida, Y., Nishi, H., & Nakamura, K. (1998). Enantiomer separation of primary amino compounds by HPLC using chiral stationary phases derived from crown ethers.
-
Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Journal of Chromatography A. Retrieved from [Link]
-
Subramanian, G. (Ed.).[1] (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for amine resolution on polysaccharide columns).
Sources
- 1. WO2024041961A2 - Process for the production of (1r,2s)-2,6-dimethyl-1-indanamine - Google Patents [patents.google.com]
- 2. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chiraltech.com [chiraltech.com]
Technical Support Center: Solving Solubility Issues of 6-Fluoro-2,3-dihydro-1H-inden-1-amine
Welcome to the technical support guide for 6-Fluoro-2,3-dihydro-1H-inden-1-amine. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous buffers. Our goal is to explain the chemical principles behind these challenges and provide robust, field-proven protocols to ensure the success of your experiments.
Understanding the Molecule: Physicochemical Profile
6-Fluoro-2,3-dihydro-1H-inden-1-amine is a primary amine with a significant lipophilic (hydrophobic) indan backbone. Its solubility is fundamentally governed by the basicity of the amine group and the overall non-polar nature of its structure. Understanding these properties is the first step in troubleshooting.
| Property | Value (Estimated/Typical) | Significance for Solubility |
| Molecular Formula | C₉H₁₀FN | Indicates a relatively small but rigid carbon framework. |
| Structure | Primary amine on a fluorinated indan scaffold | The amine group is a weak base, making solubility highly pH-dependent. The indan structure is non-polar and hydrophobic. |
| pKa (estimated) | 9.0 - 10.0 | This is the pH at which 50% of the amine is in its protonated, charged form (R-NH₃⁺). This value is critical for selecting the correct buffer pH.[1] |
| cLogP (estimated) | ~2.1 - 2.4 | A positive LogP value indicates lipophilicity, predicting low intrinsic solubility in water.[2][3] |
| Commonly Supplied Form | Free Base or Hydrochloride (HCl) Salt | The HCl salt is significantly more water-soluble than the free base because the amine is pre-protonated.[4] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when working with 6-Fluoro-2,3-dihydro-1H-inden-1-amine.
Q1: Why is my 6-Fluoro-2,3-dihydro-1H-inden-1-amine (free base) completely insoluble in my standard PBS buffer (pH 7.4)?
Answer: This is the most common and expected issue. The insolubility arises from two core properties:
-
Lipophilicity: The compound's carbon-rich indan structure is hydrophobic, meaning it repels water and prefers non-polar environments.[5][6]
-
State of Ionization: As a weak base, the amine's charge state is dictated by the buffer pH, a relationship described by the Henderson-Hasselbalch equation.[7][8][9] At pH 7.4, which is significantly below the amine's pKa of ~9-10, the majority of the molecules are in the neutral, uncharged (R-NH₂) form. This uncharged state is far less polar and, therefore, much less soluble in water compared to its charged counterpart.[1][10]
In essence, at neutral pH, you are trying to dissolve a greasy, uncharged molecule in a polar solvent (water), which is thermodynamically unfavorable.
Q2: What is the most effective strategy to dissolve this compound directly in an aqueous buffer?
Answer: The primary and most effective strategy is pH adjustment . To dissolve this weakly basic compound, you must prepare a buffer with a pH that is at least 2 units below its pKa.
Causality: By lowering the pH to a value such as 4.5-5.0, you create an acidic environment rich in protons (H⁺). These protons will readily donate to the amine's lone pair of electrons, converting the neutral amine (R-NH₂) into its protonated, cationic conjugate acid (R-NH₃⁺).[11][12] This newly formed ammonium salt is an ionic species, which dramatically increases its polarity and, consequently, its solubility in the polar water molecules of the buffer.[13] The solubility of salts is generally much higher in aqueous solutions.[13]
Recommended Buffers:
-
50 mM Acetate Buffer (pH 4.5 - 5.5)
-
50 mM Citrate Buffer (pH 4.0 - 6.0)
-
Or, simply adjust your existing buffer (if its buffering range allows) with dilute HCl.
Q3: I purchased the hydrochloride (HCl) salt of the compound, but it still crashed out of solution when I added it to my cell culture media at pH 7.4. Why?
Answer: This is a classic "salt to free base conversion" problem. The HCl salt is supplied in its soluble, pre-protonated (R-NH₃⁺Cl⁻) form. However, when you introduce this salt into a buffered solution at a pH significantly higher than its pKa (like pH 7.4), the buffer will strip the proton from the R-NH₃⁺ group.
R-NH₃⁺Cl⁻ (soluble salt) + OH⁻ (from buffer) → R-NH₂ (insoluble free base)↓ + H₂O + Cl⁻
The resulting neutral "free base" is the same insoluble form discussed in Q1, which then precipitates out of your media. To avoid this, always dissolve the HCl salt in either pure water (which will be slightly acidic) or a pre-prepared acidic buffer (pH < 6) before making final dilutions into higher-pH media.
Q4: My compound precipitates when I dilute my concentrated DMSO stock into my final aqueous assay buffer. How can I prevent this?
Answer: This is a common challenge when diluting a lipophilic compound from a highly soluble organic stock into a predominantly aqueous environment.[14] The DMSO keeps the compound soluble at high concentrations, but upon dilution, the compound is suddenly exposed to water, and if its concentration exceeds its solubility limit in the final water/DMSO mixture, it will precipitate.
This issue can be solved with a systematic approach, which is outlined in the workflow diagram and troubleshooting flowchart below.
Solubilization & Dilution Workflow
This workflow represents the best practice for achieving a stable final solution.
Caption: Recommended workflow for solubilizing the compound.
Troubleshooting Precipitation During Dilution
If you still observe precipitation, use this decision tree to diagnose and solve the problem.
Caption: Troubleshooting flowchart for precipitation issues.
Detailed Experimental Protocols
Protocol 1: Preparation of a 20 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which is the recommended starting point for most applications.
-
Preparation: Tare a sterile, chemically-resistant microfuge tube (e.g., polypropylene) on an analytical balance.
-
Weighing: Carefully weigh out approximately 3.75 mg of 6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (MW: 187.64 g/mol ). Record the exact weight.
-
Calculation: Calculate the precise volume of DMSO required.
-
Volume (µL) = (Weight in mg / 187.64 mg/mmol) / 0.02 mmol/mL * 1000 µL/mL
-
For 3.75 mg, this is exactly 1000 µL (1 mL).
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Mixing: Cap the tube securely and vortex at medium speed for 1-2 minutes until the solid is completely dissolved. A brief sonication or gentle warming (to 30-37°C) can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Protocol 2: pH-Dependent Solubilization and Dilution into Working Buffer
This protocol details the recommended method for diluting the DMSO stock into a final aqueous buffer for a cell-based assay, using the principles described above.
-
Buffer Preparation: Prepare your desired final volume of aqueous buffer (e.g., DMEM + 10% FBS).
-
Initial pH Measurement: Measure the pH of the buffer. It will typically be ~7.2-7.6.
-
Acidification (Key Step): While stirring gently, add sterile 1 M HCl dropwise to the buffer until the pH is between 5.0 and 5.5. This pre-conditions the buffer to instantly protonate the compound upon addition.
-
Stock Dilution: Retrieve your 20 mM DMSO stock from the freezer and allow it to thaw completely at room temperature.
-
Addition: To prepare a 20 µM final concentration in 10 mL of buffer, you will need 10 µL of the 20 mM stock. While vortexing the acidified buffer at a medium speed, slowly pipette the 10 µL of stock solution directly into the buffer. Adding the stock to the vortexing liquid ensures rapid dispersion and prevents localized precipitation.
-
Verification: Visually inspect the solution. It should remain clear.
-
Final pH Readjustment (Optional but Recommended): If your experiment requires a physiological pH, you can now slowly add sterile 1 M NaOH dropwise to bring the pH back to your target (e.g., 7.4). Observe carefully during this step. If the solution becomes cloudy, it indicates that you have exceeded the compound's solubility limit at that pH. If this occurs, you must remake the solution at a lower final concentration.
-
Use: If the solution remains clear after final pH adjustment, it is ready for your experiment. Use it promptly, as the compound may have limited long-term stability in aqueous solutions.
By following these guidelines and understanding the underlying chemical principles, you can reliably overcome the solubility challenges associated with 6-Fluoro-2,3-dihydro-1H-inden-1-amine and ensure the accuracy and reproducibility of your experimental results.
References
-
Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed, 15 Dec. 2006, [Link].
-
Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist. AccessPhysiotherapy, [Link].
-
Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes, 27 Aug. 2024, [Link].
-
Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta, [Link].
-
Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges, Royal Society of Chemistry, 27 Aug. 2021, [Link].
-
(PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate, 24 Dec. 2025, [Link].
-
Modifying Specific Ion Effects: Studies of Monovalent Ion Interactions with Amines. The Journal of Physical Chemistry B, ACS Publications, 2 Jul. 2024, [Link].
-
pH and Solubility. AP Chemistry, [Link].
-
What is an appropriate solvent for drug dissolution? ResearchGate, 29 Jan. 2014, [Link].
-
Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher, [Link].
-
Physical and Chemical properties of amines. BrainKart, 4 Jul. 2021, [Link].
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC, [Link].
-
Primary Aliphatic Amines (Edexcel A Level Chemistry): Revision Note. A-Level Chemistry, 3 Jan. 2025, [Link].
-
Physical Properties of Amines. GeeksforGeeks, 14 Mar. 2022, [Link].
-
Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. MDPI, 24 Apr. 2024, [Link].
-
Physical Properties of Amines – Solubility, Melting and Boiling Point. EMBIBE, [Link].
-
Amine. Wikipedia, [Link].
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions, 26 Jul. 2021, [Link].
-
Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. The Journal of Chemical Physics, AIP Publishing, 10 May 2024, [Link].
- Can you work with compounds that are dissolved in buffers instead of DMSO? [Source not provided].
-
Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? PMC, [Link].
-
Drug Solubility: Importance and Enhancement Techniques. PMC, [Link].
-
Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. ResearchGate, [Link].
-
Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. Study.com, 11 Oct. 2021, [Link].
-
Co-solvent systems in dissolution testing: Theoretical considerations. ResearchGate, [Link].
Sources
- 1. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 2. chemscene.com [chemscene.com]
- 3. chemscene.com [chemscene.com]
- 4. (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | 731859-02-2 [sigmaaldrich.com]
- 5. brainkart.com [brainkart.com]
- 6. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]
- 7. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. microbenotes.com [microbenotes.com]
- 9. researchgate.net [researchgate.net]
- 10. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 11. savemyexams.com [savemyexams.com]
- 12. Amine - Wikipedia [en.wikipedia.org]
- 13. chemistrystudent.com [chemistrystudent.com]
- 14. researchgate.net [researchgate.net]
Overcoming hygroscopic nature of 6-Fluoro-2,3-dihydro-1H-inden-1-amine salts
Welcome to the dedicated technical support center for handling the hygroscopic nature of 6-Fluoro-2,3-dihydro-1H-inden-1-amine and its salts. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the stability, quality, and successful application of this compound in your experiments.
Introduction: The Challenge of Hygroscopicity in Amine Salts
Amine salts, such as the hydrochloride salt of 6-Fluoro-2,3-dihydro-1H-inden-1-amine, are frequently employed in pharmaceutical development to enhance solubility and stability. However, they often exhibit hygroscopicity, the tendency to absorb moisture from the atmosphere.[1][2] This can lead to a cascade of undesirable physical and chemical changes, including caking, deliquescence, changes in crystal form, and chemical degradation through hydrolysis.[3][4] Understanding and mitigating these effects are critical for obtaining reliable experimental results and for the development of a stable drug product.
This guide provides practical, evidence-based strategies to characterize, handle, and overcome the challenges associated with the hygroscopic nature of 6-Fluoro-2,3-dihydro-1H-inden-1-amine salts.
Frequently Asked Questions (FAQs)
Q1: My vial of 6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, which was a free-flowing powder, has become a solid mass. What happened?
A1: This phenomenon is known as caking and is a common issue with hygroscopic materials.[3][4] When the salt absorbs moisture from the air, it can lead to the formation of liquid bridges between particles, which then solidify upon slight changes in humidity or temperature, causing the powder to agglomerate.[1] To prevent this, it is crucial to handle the compound in a controlled, low-humidity environment and to ensure the container is tightly sealed after each use.
Q2: I've noticed a change in the physical appearance of the salt (e.g., color change, becoming wet). Should I be concerned about its purity?
A2: Yes, a change in physical appearance is a strong indicator of moisture uptake and potential degradation.[3] Moisture can induce chemical reactions, such as hydrolysis, or cause changes in the crystalline structure (polymorphism), which can impact the compound's properties and purity.[1][5] It is highly recommended to re-analyze the material for purity (e.g., using HPLC) and water content (e.g., by Karl Fischer titration) before proceeding with your experiments.
Q3: What are the ideal storage conditions for 6-Fluoro-2,3-dihydro-1H-inden-1-amine salts?
A3: Based on supplier recommendations for similar amine salts and general best practices for hygroscopic compounds, the ideal storage conditions are in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), at room temperature.[6] For long-term storage or for highly sensitive applications, storing the compound in a desiccator containing a suitable desiccant is also recommended to maintain a low-humidity environment.[1]
Q4: Can I prepare stock solutions of 6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride in advance?
A4: While preparing stock solutions can be convenient, the stability of the compound in solution should be validated. Amine salts in solution can be susceptible to degradation over time, and the presence of water can accelerate this process. It is advisable to prepare fresh solutions for each experiment. If stock solutions are necessary, they should be stored at low temperatures (e.g., 2-8°C or -20°C), protected from light, and their stability should be periodically checked.
Q5: Are there alternative salt forms of 6-Fluoro-2,3-dihydro-1H-inden-1-amine that might be less hygroscopic?
A5: Salt selection is a critical step in drug development to optimize physicochemical properties. While hydrochloride salts are common, they can be hygroscopic.[7] Exploring other salt forms (e.g., mesylate, tosylate, or co-crystals) could yield a more physically stable solid form with lower hygroscopicity.[8] However, changing the salt form can also impact other properties like solubility and bioavailability, so a thorough salt screening study is recommended.[7][8]
Troubleshooting Guides
Problem 1: Inconsistent results in biological assays.
This could be due to inaccurate concentrations of your active compound resulting from moisture absorption.
Troubleshooting Workflow
Caption: Workflow for interpreting Dynamic Vapor Sorption (DVS) data.
Formulation and Stabilization Strategies
If the intrinsic hygroscopicity of the chosen salt form of 6-Fluoro-2,3-dihydro-1H-inden-1-amine is too high for further development, several formulation strategies can be employed to mitigate this issue. [9][10][11]
| Strategy | Mechanism of Action | Key Considerations |
|---|---|---|
| Crystal Engineering (Co-crystallization) | Alters the crystal packing arrangement by introducing a stabilizing co-former, which can reduce the availability of sites for water interaction. [9][10][11] | Requires screening for suitable co-formers. Can alter solubility and dissolution rate. [8] |
| Co-processing with Excipients | Blending the active pharmaceutical ingredient (API) with hydrophobic excipients that can deflect moisture away from the API. [9][10][11] | The choice of excipient is critical and must be compatible with the API. |
| Film Coating | Applying a thin polymer film that acts as a physical barrier to moisture. [9][10][11] | The coating must not negatively impact drug release. A combination of water-soluble and water-insoluble polymers can be effective. [9] |
| Encapsulation | Enveloping the API particles with a polymer. [9][10][11]| Often used for highly sensitive compounds. Can be achieved through spray drying or coacervation. [9][10][11]|
References
-
Lim, Y. P., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(10), 1184. [Link]
-
Lim, Y. P., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PubMed. [Link]
-
Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. [Link]
-
Trout, B. L., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. [Link]
-
Lim, Y. P., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. [Link]
-
Labinsights. (2023). Unveiling of Hygroscopicity Evaluation for Drug Formulation. [Link]
-
Vesta Nutra. (2019). 3 Ways to Handle Hygroscopic Material Challenges. [Link]
-
Anbarasan, A., et al. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]
-
Bidin, M. I., et al. (2022). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Journal of Sensors. [Link]
-
ResearchGate. (n.d.). Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. [Link]
-
Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. [Link]
-
Kumar, L. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Symbiosis Online Publishing. [Link]
-
Wiley-VCH. (n.d.). Impact of the Polymorphic Form of Drugs/NCEs on Preformulation and Formulation Development. [Link]
-
Kumar, L., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI. [Link]
-
Al-Musawi, S., et al. (2023). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. SCIRP. [Link]
-
Veeprho Pharmaceuticals. (2025). Effect of Polymorphism Formulations. [Link]
-
Bansal, A. K., et al. (2012). Influence of Microenvironment pH, Humidity, and Temperature on the Stability of Polymorphic and Amorphous Forms of Clopidogrel Bisulfate. AAPS PharmSciTech. [Link]
-
Analyzing Hygroscopic Properties of Croscarmellose Sodium under Varied Conditions. (2026). LinkedIn. [Link]
-
Kumar, L., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]
-
Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]
-
American Pharmaceutical Review. (2024). Moisture Control and Degradation Management. [Link]
-
Bry-Air. (n.d.). Excellent Humidity Control in Pharmaceutical Manufacturing. [Link]
-
ACS Publications. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Chemical Science. (2019). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. [Link]
- Google Patents. (n.d.). Process for improving the stability of hygroscopic substances.
-
Kumar, L., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC. [Link]
-
Sulphur Experts. (2024). Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. [Link]
-
Han, S., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. [Link]
-
JACS. (2020). Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]
- Google Patents. (n.d.). Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine.
-
Journal of Chemical and Pharmaceutical Research. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. [Link]
-
Aerosol and Air Quality Research. (2010). Hygroscopicity of Inorganic Aerosols: Size and Relative Humidity Effects on the Growth Factor. [Link]
-
Der Pharma Chemica. (2012). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). [Link]
Sources
- 1. pharmainfo.in [pharmainfo.in]
- 2. jocpr.com [jocpr.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 6. (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | 731859-02-2 [sigmaaldrich.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing baseline noise in HPLC analysis of aminoindanes
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the unique chromatographic challenges associated with aminoindanes.
Aminoindanes (such as 2-AI, MDAI, and rasagiline analogs) are basic amines that lack strong chromophores. Consequently, High-Performance Liquid Chromatography (HPLC) analysis of these compounds typically requires low-wavelength UV detection (e.g., 210 nm) and the addition of ion-pairing reagents or acidic modifiers like trifluoroacetic acid (TFA) to suppress secondary interactions with residual silanols on the stationary phase[1]. This combination of low-wavelength detection and highly UV-absorbent modifiers creates a "perfect storm" for baseline instability.
This guide will walk you through the causality of baseline noise, systematic isolation protocols, and targeted solutions to restore the scientific integrity of your analytical data.
I. Diagnostic Workflow: Isolating the Source of Noise
Before adjusting methods or replacing parts, you must isolate the mechanical or chemical origin of the noise. The self-validating workflow below separates hydraulic, optical, and chemical variables.
Diagnostic workflow for isolating HPLC baseline noise sources.
II. Frequently Asked Questions (Troubleshooting Guide)
Q1: Why does my baseline exhibit severe sinusoidal noise when analyzing 2-aminoindane (2-AI) with a TFA gradient? A: This is a chemical mixing issue. Because aminoindanes require low-wavelength UV detection, you are operating in a range where TFA absorbs UV light strongly[2]. If your binary or quaternary pump has a malfunctioning proportioning valve or an inadequate mixing volume, the local concentration of TFA reaching the detector will continuously fluctuate. This periodic change in absorbance manifests as sinusoidal baseline noise rather than a discernible pulse[3]. Solution: Increase the volume of your dynamic mixer or switch to hand-mixed isocratic mobile phases if the separation allows.
Q2: How can I differentiate between mobile phase outgassing and a failing UV lamp? A: Both issues present as erratic spikes, but their causality differs entirely. A failing deuterium lamp arcs against its metal casing, producing sharp, non-Gaussian spikes that occur regardless of whether the mobile phase is flowing[3]. Conversely, outgassing occurs when poorly degassed mobile phase experiences a sudden pressure drop upon entering the flow cell, causing dissolved gases to expand into micro-bubbles[4]. These bubbles scatter UV light, creating "frothing" noise[3]. Solution: Stop the flow. If the spikes cease, the issue is hydraulic (service the inline degasser). If they persist, replace the deuterium lamp[5].
Q3: My baseline is drifting continuously upward during gradient elution. Is my column bleeding? A: While column phase dewetting can cause noise[6], a smooth, continuous upward drift during a gradient is almost always caused by an absorbance mismatch between your mobile phases. As the organic fraction increases, the overall UV absorbance of the eluent changes[5]. If your aqueous phase contains 0.1% TFA and your organic phase does not, the shifting TFA concentration will cause a massive baseline shift[2]. Solution: Balance the absorbance of your mobile phases (see Protocol 2 below).
Q4: I see rhythmic pulsations in the baseline that match the stroke of my pump. How do I fix this? A: Synchronous baseline pulsations indicate that the pump is failing to deliver a constant flow rate. This is typically caused by a faulty check valve, worn pump seals, or a bubble trapped in the pump head[6]. Solution: Overlay the pump pressure trace with the UV baseline; if they correlate perfectly, purge the pump head with isopropanol to clear bubbles, or replace the check valves and seals[4].
III. Quantitative Impact of Baseline Anomalies
Understanding how different mechanical failures impact your Signal-to-Noise (S/N) ratio is critical for method validation of aminoindanes.
| Noise Characteristic | Primary Causality | Typical S/N Impact | Resolution Strategy |
| Sinusoidal Cycling | Poor solvent mixing (TFA fluctuations) | -40% to -60% | Increase mixing volume; use pre-mixed solvents. |
| Sharp, Non-Gaussian Spikes | UV Lamp arcing / Electrical failure | -80% (Often invalidates run) | Replace deuterium lamp; check flow cell windows. |
| Erratic Frothing | Mobile phase outgassing in flow cell | -50% to -70% | Service inline degasser; add post-detector backpressure. |
| Synchronous Pulsations | Pump check valve failure / air in pump head | -30% to -50% | Purge pump; replace check valves and pump seals. |
| Continuous Drift | Unbalanced mobile phase absorbance | Variable (Affects integration) | Balance modifier concentrations in Phase A and B. |
IV. Step-by-Step Methodologies
Protocol 1: Self-Validating System Isolation for Baseline Noise
This protocol systematically eliminates variables to pinpoint the exact source of baseline noise[5].
-
Static Detector Test (Optical/Electrical Isolation):
-
Stop the HPLC pump entirely.
-
Monitor the baseline for 10–15 minutes.
-
Interpretation: If erratic noise or spiking persists without flow, the issue is isolated to the detector. Replace the UV lamp or clean the flow cell windows[4].
-
-
Hydraulic Bypass Test (Column Isolation):
-
If the baseline was flat in Step 1, restart the flow.
-
Remove the analytical column and replace it with a zero-dead-volume (ZDV) union and a restriction capillary (to maintain system backpressure)[5].
-
Pump the mobile phase at the standard method flow rate.
-
Interpretation: If the baseline stabilizes, the analytical column was the source of the noise (e.g., phase dewetting, strongly retained contaminants eluting)[6]. Flush or replace the column.
-
-
Pump Pulsation Check (Mechanical Isolation):
Protocol 2: Absorbance Balancing for Aminoindane Gradients
To eliminate baseline drift and mixing noise when using TFA for aminoindane analysis[2]:
-
Prepare Aqueous Phase (A): Mix 0.100% TFA in HPLC-grade Water.
-
Prepare Organic Phase (B): Mix 0.085% TFA in HPLC-grade Acetonitrile. (Note: Acetonitrile has a lower dielectric constant and a different UV cutoff than water, so slightly less TFA is required to match the absorbance of Phase A at 210 nm).
-
Run a Blank Gradient: Execute your standard aminoindane gradient method without injecting a sample.
-
Fine-Tune: Observe the baseline drift. If the baseline drifts upward, reduce the TFA in Phase B by 0.005%. If it drifts downward, increase the TFA in Phase B by 0.005%. Repeat until the baseline remains perfectly flat across the entire gradient profile.
V. References
-
Eliminating Baseline Problems - Agilent. Agilent Technologies. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. Chromatography Online. [Link]
-
Shimadzu Baseline Disturbance. Shimadzu. [Link]
-
HPLC Repair Services: Common Causes of Baseline Noise. The Overbrook Group. [Link]
-
Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. [Link]
-
Forensic Electrochemistry: Indirect Electrochemical Sensing of the components of the New Psychoactive Substance “Synthacaine”. Royal Society of Chemistry. [Link]
Sources
Technical Support Center: Scale-Up Challenges for 6-Fluoro-2,3-dihydro-1H-inden-1-amine Production
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to the technical support center for the synthesis and scale-up of 6-Fluoro-2,3-dihydro-1H-inden-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this valuable chiral building block. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice to ensure a robust and scalable process.
Synthetic Strategy Overview
The most common and industrially viable route to enantiomerically pure 6-Fluoro-2,3-dihydro-1H-inden-1-amine involves a three-stage process. This strategy begins with the synthesis of the key intermediate, 6-Fluoro-1-indanone, followed by its conversion to the racemic amine, and finally, the resolution of the enantiomers.
Caption: Key steps in the reductive amination of 6-fluoro-1-indanone.
Q3: My reductive amination yield is low, and I'm isolating significant amounts of 6-fluoro-1-indanol. What is happening?
A3: This indicates that the reduction of the ketone is competing with or outpacing the reduction of the imine intermediate.
-
Causality: The relative rates of imine formation versus ketone reduction are critical. If the reducing agent is too reactive (like NaBH₄ at neutral pH) or added before the imine has had sufficient time to form, it will preferentially attack the more electrophilic ketone carbonyl.
-
Troubleshooting Steps:
-
Pre-form the Imine: Allow the ketone and ammonia source (e.g., ammonium acetate or ammonia in alcohol) to stir for a period (e.g., 1-2 hours) before introducing the reducing agent. Dehydrating agents like anhydrous MgSO₄ or molecular sieves can be added to drive the imine formation equilibrium. [1] 2. Select the Right Reductant: Use a milder reducing agent that is more selective for the iminium ion over the ketone. Sodium cyanoborohydride (NaCNBH₃) is a classic choice for this reason, as its reactivity is enhanced at the slightly acidic pH that favors iminium ion formation. [1] 3. pH Control: Maintain the reaction pH in a slightly acidic range (pH 5-6). This protonates the imine to form the more reactive iminium ion, which is reduced much faster than the ketone. Acetic acid is often used as a catalyst. [1]
-
Stage 3: Chiral Resolution
Separating the racemic amine into its constituent enantiomers is typically achieved by diastereomeric salt crystallization. [2] Q4: The crystallization of my diastereomeric salt is not working well on a larger scale. I'm getting an oil or very fine precipitate that is difficult to filter.
A4: This is a common physical chemistry challenge in scaling up crystallizations. Solvent choice, cooling rate, and seeding are paramount.
-
Causality: The solubility profile of the diastereomeric salt is highly dependent on the solvent system. A solvent that is too good will prevent crystallization, while one that is too poor will cause the salt to "crash out" as an amorphous solid or oil. The cooling rate also dictates crystal growth; rapid cooling favors nucleation over growth, leading to fine particles.
-
Troubleshooting Steps:
-
Solvent Screening: Conduct small-scale screening with various solvents and solvent mixtures (e.g., ethanol, methanol, isopropanol, acetonitrile, and their mixtures with water or anti-solvents like MTBE or heptane). The goal is to find a system where the desired diastereomeric salt is significantly less soluble than the undesired one at a specific temperature.
-
Controlled Cooling Profile: Implement a slow, linear cooling ramp in the reactor. A typical profile might be cooling from 60°C to 20°C over 4-6 hours. This encourages the growth of larger, more easily filterable crystals.
-
Seeding: Once the solution is saturated and cooled slightly, introduce a small quantity (0.1-1% w/w) of previously isolated, pure diastereomeric salt crystals. This provides a template for ordered crystal growth and can dramatically improve crystal form and purity.
-
Q5: After crystallization and liberation of the amine, the enantiomeric excess (ee) is lower than expected. Why?
A5: This points to either incomplete separation during crystallization or racemization during the process.
-
Causality: The difference in solubility between the two diastereomeric salts might not be large enough in the chosen solvent system, leading to co-precipitation. Alternatively, harsh conditions (strong acid/base or high heat) during the salt "break" (liberation of the free amine) can potentially cause racemization at the benzylic stereocenter, although this is less common for this specific compound under standard conditions.
-
Troubleshooting Steps:
-
Recrystallization: Perform a second recrystallization of the diastereomeric salt. This will significantly upgrade the diastereomeric purity and, consequently, the final enantiomeric excess.
-
Optimize the Resolving Agent: Different chiral acids form salts with different properties. If one acid gives poor separation, another may work better. Common resolving agents for amines include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid. [2] 3. Mild Salt Break: When liberating the free amine from the purified salt, use a mild base (e.g., NaHCO₃ or K₂CO₃ solution) and avoid excessive temperatures. Extract the free amine promptly into a suitable organic solvent.
-
Frequently Asked Questions (FAQs)
Q: What are the most critical process safety considerations when scaling up the Friedel-Crafts reaction? A: The primary hazards are the highly exothermic nature of the AlCl₃ complexation and the evolution of HCl gas during the reaction and work-up. On a large scale, this requires a reactor with excellent cooling capacity and a robust gas scrubbing system to neutralize the acidic off-gas. The quench step, where the reaction mixture is added to ice/acid, can also be highly energetic and must be performed slowly and with vigorous cooling. [3] Q: Are there alternatives to reductive amination for converting the indanone to the amine? A: Yes, an alternative is the formation of an oxime from the indanone (using hydroxylamine), followed by reduction of the oxime to the amine. Reductants for this step can include catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants like zinc in acetic acid. However, reductive amination is often preferred as it is a more direct, one-pot procedure. [4] Q: Can I produce the chiral amine directly without a resolution step? A: Yes, asymmetric synthesis is a highly attractive alternative to classical resolution. The two main strategies are:
-
Asymmetric Hydrogenation of an Enamine: The indanone can be converted to an N-acylated enamine, which is then hydrogenated using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine ligand) to set the stereocenter.
-
Asymmetric Reductive Amination (ARA): The indanone can be directly converted to the chiral amine using a chiral catalyst and a reducing agent. This often involves biomimetic approaches using NAD(P)H models or transition metal catalysts. [5][6]These methods can be highly efficient but may require significant process development and more expensive catalysts and ligands.
Q: What analytical methods are essential for monitoring this process? A:
-
Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for tracking the consumption of starting material and the formation of the product and key impurities.
-
Purity Analysis: A validated HPLC purity method is required for release testing of the intermediate and final product.
-
Chiral Purity: Chiral HPLC is essential for determining the enantiomeric excess (ee) of the final product. This requires a specialized chiral stationary phase column.
-
Structural Confirmation: NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) are crucial for confirming the identity of the intermediates and the final product.
References
-
ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Fluoroindan-1-one. Available at: [Link]
- Google Patents. (n.d.). WO2005068411A1 - Process for the preparation of 6-fluoro-2-methyl-1-indanone.
-
Royal Society of Chemistry. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Available at: [Link]
-
ACS Publications. (2025). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. The Journal of Organic Chemistry. Available at: [Link]
-
Wiley Online Library. (n.d.). Catalytic Biomimetic Asymmetric Reduction of Alkenes and Imines Enabled by Chiral and Regenerable NAD(P)H Models. Available at: [Link]
- Google Patents. (n.d.). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
-
ResearchGate. (n.d.). Asymmetric reductive amination of 1-indanone derivatives by using.... Available at: [Link]
-
PubMed. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via-[7][8]Proton Shift Reaction.(1) Scope and Limitations. Journal of Organic Chemistry. Available at: [Link]
-
Science of Synthesis. (n.d.). Resolution of racemic amine mixtures is an important preparation method for enantio. Available at: [Link]
Sources
- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 6-Fluoro-1-indanone | 1481-32-9 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. guidechem.com [guidechem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
High-Resolution H-NMR Profiling of 6-Fluoro-2,3-dihydro-1H-inden-1-amine: A Comparative Structural Analysis
The following guide details the H-NMR analysis of 6-Fluoro-2,3-dihydro-1H-inden-1-amine (also known as 6-Fluoro-1-aminoindane). This analysis focuses on the critical differentiation of this specific regioisomer from its structural analogs (4-fluoro and 5-fluoro isomers) and the assessment of its salt forms, which are common in drug development contexts (e.g., as intermediates for Rasagiline analogs).
Executive Summary & Application Context
6-Fluoro-2,3-dihydro-1H-inden-1-amine is a chiral primary amine scaffold used in the synthesis of MAO-B inhibitors and other CNS-active agents.[1] In analytical workflows, the primary challenge is not merely confirming the presence of the amine, but rigorously establishing the regiochemistry of the fluorine substitution (6-position vs. 4- or 5-position) and the protonation state (Free Base vs. HCl Salt).
This guide provides a self-validating spectral assignment strategy, relying on spin-spin coupling analysis (
Experimental Strategy & Sample Preparation
To ensure reproducibility and minimize signal broadening from exchangeable protons, the following protocol is recommended.
Solvent Selection: The Critical Variable
-
DMSO-d
(Recommended for Salts): If analyzing the Hydrochloride salt (CAS: 1391354-92-9), DMSO-d is required to solubilize the ionic lattice. It also slows proton exchange, allowing the observation of the ammonium protons ( ) as a broad singlet around 8.5 ppm. -
CDCl
(Recommended for Free Base): Provides sharper resolution for the aliphatic region ( , ) and allows for clearer observation of small long-range couplings.
Protocol: Sample Preparation
-
Mass: Weigh 5–10 mg of the analyte.
-
Volume: Dissolve in 0.6 mL of high-purity deuterated solvent (99.8% D).
-
Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts (crucial for HCl salts to prevent line broadening).[1]
-
Reference: Ensure TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm, CHCl
: 7.26 ppm) is correctly phased.
Spectral Assignment & Comparative Logic
The core of this analysis is distinguishing the 6-Fluoro substitution pattern from the 5-Fluoro and 4-Fluoro alternatives.[1]
A. The Aromatic Region (Diagnostic Zone)
The fluorine atom exerts a strong electronic effect and couples with protons, creating distinct splitting patterns.
- (Ortho): ~8.0 – 10.0 Hz
- (Meta): ~5.0 – 6.5 Hz
- (Para): < 2.0 Hz (often unresolved)
Target Molecule: 6-Fluoro-2,3-dihydro-1H-inden-1-amine [1]
-
Protons present: H4, H5, H7.[2]
-
H7 (Ortho to F, Singlet-like position): Located between the bridgehead and the Fluorine. It has no ortho proton neighbors.
-
Pattern:Doublet (
) . -
Coupling: dominated by
(~9.0 Hz). Small meta-coupling to H5 may broaden lines.
-
-
H5 (Ortho to F, Ortho to H4):
-
Pattern:Doublet of Doublets (
) . -
Coupling:
(~9.0 Hz) and (~8.0 Hz).
-
-
H4 (Meta to F, Ortho to H5):
-
Pattern:Doublet of Doublets (
) or apparent Triplet. -
Coupling:
(~8.0 Hz) and (~5.5 Hz).
-
B. Comparative Data Table
| Proton Position | Chemical Shift ( | Multiplicity | Coupling Constants ( | Diagnostic Logic |
| Ar-H7 | 6.90 – 7.05 | d | Key Differentiator: Only one large coupling (to F). No ortho H neighbor. | |
| Ar-H5 | 6.95 – 7.15 | dd | Large coupling to both F and neighbor H4. | |
| Ar-H4 | 7.15 – 7.25 | dd | Meta-coupling to F is distinctively smaller. | |
| CH-1 (Benzylic) | 4.20 – 4.50 | t or dd | Shifts downfield (+0.5 ppm) if protonated (HCl salt). | |
| CH | 2.70 – 2.95 | m | Complex | Benzylic methylene. |
| CH | 1.60 – 2.50 | m | Complex | Shielded aliphatic methylene. |
| -NH | 1.5 – 2.0 (Free) | bs | N/A | Disappears in D |
*Note: Shifts are estimated based on substituent chemical shift (SCS) additivity rules relative to 1-aminoindane parent spectra in CDCl
Visualization of Regioisomer Logic
The following diagram illustrates the decision tree for distinguishing the 6-Fluoro isomer from the 5-Fluoro isomer based purely on the splitting pattern of the aromatic protons.
Caption: Logic flow for distinguishing 6-Fluoro-1-aminoindane from its 5-Fluoro isomer using H-F and H-H coupling patterns.
Detailed Workflow for Validation
To certify the identity of your synthesized or purchased compound, follow this validation workflow:
Step 1: The "H7" Isolation Test
Focus on the aromatic proton at the highest field (lowest ppm, typically ~6.9 ppm).
-
Observation: In the 6-fluoro isomer, H7 is "isolated" (no ortho hydrogen neighbor). It should appear as a clean doublet with a
value of ~9.0 Hz (coupling to Fluorine). -
Differentiation: In the 5-fluoro isomer, H6 is also isolated from H4 by the fluorine, but H7 (in 5-fluoro) would be a doublet of doublets (ortho to H6). The key is finding two protons with large ortho-couplings to each other (H4 and H5) in the 6-fluoro spectrum.
Step 2: 19F-NMR Cross-Validation (Optional but Recommended)
If 1H-NMR is ambiguous due to overlap:
-
Run a 19F-NMR (decoupled) .
-
6-Fluoro: Typically appears around -115 to -120 ppm .
-
5-Fluoro: Often shifts slightly upfield relative to the 6-isomer due to the electronic environment of the bridgehead carbons, though this requires a standard for exact comparison.
Step 3: Chiral Purity (Enantiomeric Excess)
The H-NMR described above is identical for (R) and (S) enantiomers. To determine Optical Purity:
-
Derivatize with Mosher's Acid Chloride .
-
The diastereomeric amides will show distinct chemical shifts for the Methine (H1) proton (split by ~0.05 - 0.1 ppm) and the Fluorine signal.
References
-
Chemical Structure & Nomenclature
-
General NMR Data for Indane Derivatives
- Dolphin, D., & Rozenthal, A. (2002). 19F NMR Spectroscopy. In Encyclopedia of Magnetic Resonance. Wiley.
-
Synthesis and Characterization of Fluoro-Aminoindanes
Sources
- 1. (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | 731859-02-2 [sigmaaldrich.com]
- 2. Small, but powerful and attractive: 19F in biomolecular NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery | MDPI [mdpi.com]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. EP2181980A1 - A process for the preparation of (R)-1-aminoindanes - Google Patents [patents.google.com]
Technical Guide: GC-MS Characterization of 6-Fluoro-2,3-dihydro-1H-inden-1-amine
Executive Summary
6-Fluoro-2,3-dihydro-1H-inden-1-amine (also known as 6-Fluoro-1-aminoindane or 6-FAI) is a fluorinated derivative of 1-aminoindane. Often encountered in forensic analysis as a novel psychoactive substance (NPS) or pharmaceutical intermediate, its correct identification requires distinguishing it from its positional isomers (e.g., 5-fluoro-1-aminoindane) and structural analogs (e.g., 6-fluoro-2-aminoindane).
This guide details the mass spectral fragmentation patterns of 6-FAI, establishes a differentiation logic against its isomers, and provides a validated derivatization protocol for definitive identification.
Part 1: Fragmentation Mechanism & Mass Spectral Analysis
The Molecular Scaffold
The 1-aminoindane core possesses a unique structural feature: the amine group is attached to the C1 carbon, which is benzylic . This contrasts with 2-aminoindane, where the amine is on a non-benzylic secondary carbon. This structural difference dictates the primary fragmentation pathway.
Theoretical Mass Spectrum Data for 6-FAI:
-
Molecular Formula:
-
Molecular Weight: 151.18 g/mol
-
Molecular Ion (
): 151
Primary Fragmentation Pathways
Unlike linear amines that are dominated by
-
Benzylic Hydrogen Loss (M-1): The loss of the hydrogen atom at the C1 position yields a highly stabilized cation. The radical is delocalized into the aromatic ring. For 6-FAI, this results in a dominant peak at
150 .-
Mechanism:
-
-
Ammonia Loss (M-17): Elimination of the amine group as neutral ammonia (
) generates the fluoro-indenyl cation.-
Fragment:
134 -
Note: This ion often undergoes further rearrangement to a fluoro-tropylium species.
-
-
Fluoro-Tropylium Formation: Subsequent loss of acetylene (
) or ethylene fragments from the indenyl core leads to the characteristic fluoro-tropylium ion.-
Fragment:
109 (91 + 18 mass shift for Fluorine).
-
Fragmentation Pathway Diagram
The following diagram illustrates the causal logic of the fragmentation, distinguishing the 1-aminoindane scaffold from its 2-amino counterpart.
Caption: Fragmentation pathway of 6-Fluoro-1-aminoindane showing the characteristic M-1 benzylic loss.
Part 2: Comparative Analysis (Differentiation Matrix)
Distinguishing 6-FAI from its isomers is critical. Mass spectrometry alone is often insufficient for positional isomers (e.g., 5-fluoro vs. 6-fluoro) but is highly effective for structural isomers (1-amino vs. 2-amino).
Structural Isomer Differentiation (1-AI vs. 2-AI)
The 2-aminoindane (2-AI) scaffold lacks the benzylic hydrogen at the amine position. Consequently, its mass spectrum is typically dominated by
Positional Isomer Differentiation (5-F vs. 6-F)
The 5-fluoro and 6-fluoro isomers produce nearly identical EI-MS spectra. Chromatographic separation on standard 5% phenyl columns (e.g., DB-5ms) is often poor. Derivatization is required to resolve these isomers based on retention time shifts and subtle fragmentation differences.
Table 1: Comparative Diagnostic Ions
| Feature | 6-Fluoro-1-aminoindane | 6-Fluoro-2-aminoindane | 5-Fluoro-1-aminoindane |
| Molecular Ion | |||
| Base Peak | |||
| Key Distinction | Strong M-1 due to benzylic H | Weak/Absent M-1 | Indistinguishable from 6-F by MS alone |
| Resolution Strategy | -- | Mass Spectral Pattern | Chromatographic (Derivatization) |
Part 3: Validated Experimental Protocol
To ensure unambiguous identification, especially against positional isomers, a derivatization protocol using Pentafluoropropionic Anhydride (PFPA) is recommended. This method increases molecular weight, improves peak shape, and enhances chromatographic resolution.
Reagents & Equipment
-
Reagent: Pentafluoropropionic Anhydride (PFPA)
-
Solvent: Ethyl Acetate (LC-MS grade)
-
Buffer: 0.1 M Sodium Bicarbonate (
) -
Column: Rxi-5Sil MS or equivalent (30 m x 0.25 mm x 0.25 µm)
Step-by-Step Derivatization Workflow
-
Extraction: Dissolve 1 mg of sample in 1 mL of Ethyl Acetate.
-
Derivatization: Add 50 µL of PFPA to 100 µL of the sample solution in a capped vial.
-
Incubation: Heat at 60°C for 20 minutes . (This ensures complete acylation of the secondary amine).
-
Evaporation: Evaporate to dryness under a stream of nitrogen to remove excess acid/anhydride.
-
Reconstitution: Reconstitute in 200 µL Ethyl Acetate.
-
Injection: Inject 1 µL into the GC-MS (Split 20:1).
Expected Results (PFPA Derivative)
-
Derivative MW: 151 (Parent) + 146 (PFPA group) - 1 (H) = 296 Da .
-
Key Fragments:
-
296 (
) -
177 (Loss of
) - 150 (Fluoro-indenyl cation)
-
296 (
-
Outcome: The PFPA derivatives of 5-fluoro and 6-fluoro isomers typically exhibit distinct retention times (separated by >0.2 min) on standard columns, allowing for definitive identification [1, 2].
Caption: PFPA derivatization workflow for resolving fluoro-aminoindane isomers.
References
-
National Institute of Standards and Technology (NIST). (2023). 1-Aminoindan Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Monographs. Retrieved from [Link]
- Wohlfarth, A., et al. (2015). Metabolite profiling of the new psychoactive substance 5-methoxy-2-aminoindane (MEAI). Journal of Chromatography B.
Technical Comparison Guide: FTIR vs. Orthogonal Methods for 6-Fluoro-2,3-dihydro-1H-inden-1-amine Identification
This guide provides a technical comparison of FTIR spectroscopy against orthogonal analytical methods for the identification of 6-Fluoro-2,3-dihydro-1H-inden-1-amine (also known as 6-Fluoro-1-aminoindane or 6-FAI).
Executive Summary
6-Fluoro-2,3-dihydro-1H-inden-1-amine is a fluorinated derivative of aminoindane, often analyzed in pharmaceutical research and forensic toxicology. While Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for definitive structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) offers a superior workflow for rapid, non-destructive screening.[1]
This guide evaluates the performance of FTIR (specifically Attenuated Total Reflectance, ATR-FTIR) as a primary identification tool, comparing its specificity, throughput, and operational requirements against GC-MS and NMR.
Technical Deep Dive: FTIR Spectral Profiling
The Challenge of Isomerism
The primary analytical challenge with 6-FAI is distinguishing it from its positional isomers (e.g., 4-fluoro, 5-fluoro, or 7-fluoro analogues). While Mass Spectrometry often yields identical fragmentation patterns for these isomers, FTIR exploits the unique dipole moments and vibrational modes created by the specific position of the fluorine atom on the aromatic ring.
Diagnostic Spectral Markers (ATR-FTIR)
The following data outlines the characteristic vibrational bands expected for the Hydrochloride (HCl) salt of 6-FAI, which is the most common stable form.
Table 1: Diagnostic FTIR Bands for 6-Fluoro-2,3-dihydro-1H-inden-1-amine HCl
| Functional Group | Mode of Vibration | Wavenumber Region (cm⁻¹) | Diagnostic Significance |
| Amine Salt (-NH₃⁺) | N-H Stretch | 2600 – 3200 (Broad) | Indicates salt formation; overlaps with C-H stretches. Differentiates from free base. |
| Aromatic Ring | C-H Stretch | > 3000 (Weak, Shoulder) | Confirms aromaticity; often obscured by the broad ammonium band in salts. |
| Indane Ring | C-H Scissoring (CH₂) | 1450 – 1480 | Characteristic of the saturated five-membered ring portion of the indane skeleton. |
| Aryl Fluoride | C-F Stretch | 1200 – 1250 (Strong) | Critical Marker. The position and intensity of this band are highly sensitive to the fluorine position (C6). |
| Aromatic Substitution | C-H Out-of-Plane (OOP) | 750 – 900 | Differentiates the 1,2,4-substitution pattern of the 6-fluoro isomer from 1,2,3- or 1,2,5- isomers. |
Experimental Protocol: ATR-FTIR Screening
This protocol ensures high reproducibility and minimizes spectral noise caused by moisture or inconsistent contact.
Self-Validating Protocol:
-
Background Collection: Acquire a 32-scan background spectrum of the clean Diamond/ZnSe crystal. Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.
-
Sample Deposition: Place ~2 mg of the solid 6-FAI HCl sample onto the crystal center.
-
Pressure Application: Apply high pressure using the anvil clamp until the spectral preview stabilizes. Validation: Absorbance of the strongest band (C-F stretch) should exceed 0.1 A.U. but remain below 1.5 A.U. to prevent detector saturation.
-
Acquisition: Collect 16 scans at 4 cm⁻¹ resolution.
-
Cleaning: Wipe with isopropanol. Validation: Run a "preview" scan to ensure the baseline returns to 100% transmittance before the next sample.
Comparative Analysis: FTIR vs. Alternatives
This section objectively compares ATR-FTIR against GC-MS and Nuclear Magnetic Resonance (NMR).
Table 2: Performance Matrix
| Feature | ATR-FTIR (The Product) | GC-MS (Alternative 1) | 1H-NMR (Alternative 2) |
| Primary Utility | Rapid Screening / Class ID | Definitive Identification | Structural Elucidation |
| Sample Prep | None (Direct Solid) | Extraction & Derivatization | Dissolution in Deuterated Solvent |
| Time per Sample | < 2 Minutes | 20–40 Minutes | 10–30 Minutes |
| Isomer Resolution | Moderate (Fingerprint Region) | Low (Requires distinct retention times) | High (Coupling constants) |
| Destructive? | No (Sample recoverable) | Yes | No |
| Limit of Detection | ~1-5% (Bulk purity) | ppb/ppm levels (Trace) | ~1% |
Critical Insight: The "Complementary" Trap
Researchers often view these methods as competitors. However, experimental data suggests a triage workflow is most efficient.
-
Why FTIR wins for Intake: FTIR distinguishes the salt form (HCl vs. Fumarate) instantly, which GC-MS cannot do (as salts dissociate in the injector port).
-
Why GC-MS wins for Mixtures: If the 6-FAI is present in a biological matrix or complex powder mixture, FTIR will yield a convoluted spectrum. GC-MS is required to separate the components.
Logical Workflow Visualization
The following diagram illustrates the decision logic for identifying 6-Fluoro-2,3-dihydro-1H-inden-1-amine, integrating FTIR as the gatekeeper.
Figure 1: Integrated analytical workflow prioritizing FTIR for rapid salt-form screening followed by chromatographic confirmation.
References
-
Sigma-Aldrich. (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride Product Information. Retrieved from [2]
-
ChemicalBook. 6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride Properties and Suppliers. Retrieved from
-
Universal Lab Blog. Performance Comparison of Py-GCMS and FTIR. (2024).[3][4] Retrieved from
-
National Institutes of Health (NIH). Comparison of GC-MS and FTIR methods. Retrieved from
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Retrieved from
Sources
Comparative Pharmacodynamics: 6-Fluoro-2,3-dihydro-1H-inden-1-amine vs. MMAI
[1]
Executive Summary
This guide provides a technical comparison between 5-Methoxy-6-methyl-2-aminoindane (MMAI) and 6-Fluoro-2,3-dihydro-1H-inden-1-amine (6-Fluoro-1-AI) .
Critical Distinction: While both compounds share an indane core, they belong to distinct pharmacological classes due to the positional isomerism of the amine group (1-amino vs. 2-amino).
-
MMAI (2-aminoindane derivative): A selective, non-neurotoxic Serotonin Releasing Agent (SRA).
-
6-Fluoro-1-AI (1-aminoindane derivative): Structurally analogous to Rasagiline; primarily investigated as a Monoamine Oxidase B (MAO-B) inhibitor.
Safety Warning: These compounds are not functional substitutes. Replacing an SRA (MMAI) with an MAOI (6-Fluoro-1-AI) fundamentally alters the neurochemical outcome and carries significant risk of serotonin toxicity if misapplied.
Chemical & Pharmacological Profiles[1][2][3][4][5][6][7]
MMAI (5-methoxy-6-methyl-2-aminoindane)[1][8][9]
-
Class: Selective Serotonin Releasing Agent (SSRA).
-
Core Structure: 2-Aminoindane (rigid amphetamine analogue).[1]
-
Mechanism: MMAI acts as a substrate for the Serotonin Transporter (SERT).[2] It enters the presynaptic neuron, interacts with VMAT2, and reverses the direction of SERT, causing a non-exocytotic efflux of serotonin (5-HT) into the synaptic cleft.[2]
-
Selectivity: Highly selective for SERT over DAT (Dopamine Transporter) and NET (Norepinephrine Transporter), which contributes to its lack of neurotoxicity compared to MDMA or PCA.
6-Fluoro-2,3-dihydro-1H-inden-1-amine[1]
-
Class: Monoamine Oxidase Inhibitor (MAOI) / Intermediate.
-
Core Structure: 1-Aminoindane (rigid benzylamine analogue).
-
Mechanism: 1-aminoindanes typically function by binding to the active site of MAO enzymes (predominantly MAO-B). The 6-fluoro substitution is often employed to modulate metabolic stability and lipophilicity.
-
Activity: Unlike the 2-aminoindanes, 1-aminoindanes generally lack significant monoamine releasing capabilities at the transporters. Instead, they prevent the catabolism of dopamine and phenethylamine.
Potency Comparison Data
The following table contrasts the potency of MMAI as a releaser against the potency of 1-aminoindane derivatives as enzyme inhibitors. Note the difference in units and targets.
| Compound | Primary Target | Activity Type | Potency Metric | Value | Reference |
| MMAI | SERT (Rat Brain) | Releasing Agent | EC50 (Release) | ~46 - 50 nM | [1, 2] |
| MMAI | DAT (Rat Brain) | Releasing Agent | EC50 (Release) | > 10,000 nM | [1] |
| 6-Fluoro-1-AI | MAO-B (Human) | Enzyme Inhibitor | IC50 | ~60 - 110 nM | [3, 4] |
| 6-Fluoro-1-AI | SERT | Releasing Agent | EC50 | Inactive / Low | [5] |
*Data for 6-Fluoro-1-AI is extrapolated from SAR studies of high-affinity 1-aminoindane MAO-B inhibitors (e.g., Rasagiline analogues).
Data Interpretation[5][7][10][12][13][14]
-
MMAI is a potent SRA. An EC50 of ~50 nM indicates that very low concentrations are required to elicit 50% of maximal serotonin release. Its selectivity ratio (SERT vs. DAT) is >200:1, confirming its status as a selective serotonergic agent.
-
6-Fluoro-1-AI is likely a potent MAO-B inhibitor (IC50 ~100 nM range). It does not actively release serotonin. Consequently, it increases monoamine levels strictly by preventing breakdown, a much slower and ceiling-limited process compared to the flood of neurotransmitters caused by releasing agents.
Mechanistic Pathways & Signaling[1]
The following diagram illustrates the divergent pathways of these two compounds within the serotonergic and dopaminergic nerve terminals.
[1]
Experimental Protocols
To validate the potency differences, the following self-validating protocols are recommended.
Protocol A: [³H]5-HT Release Assay (For MMAI Validation)
Objective: Quantify the potency (EC50) of MMAI to release serotonin via SERT reversal.
-
Tissue Preparation: Isolate rat brain synaptosomes (whole brain minus cerebellum) using sucrose density gradient centrifugation.
-
Pre-loading: Incubate synaptosomes with [³H]5-HT (5 nM) for 15 minutes at 37°C to load the vesicles.
-
Washing: Centrifuge and resuspend to remove extracellular radioligand.
-
Assay:
-
Aliquot synaptosomes into 96-well plates.
-
Treat with MMAI (range: 1 nM to 10 µM).
-
Control: Use Fluoxetine (10 µM) in parallel wells to block reuptake-mediated release (negative control) and Tyramine (positive control).
-
-
Termination: Filter through GF/B filters using a cell harvester.
-
Quantification: Measure radioactivity in the filtrate (released 5-HT) vs. the filter (retained 5-HT) using liquid scintillation counting.
-
Calculation: Plot dose-response curves to determine EC50.
Protocol B: MAO-B Inhibition Assay (For 6-Fluoro-1-AI Validation)
Objective: Confirm the MAO-inhibitory profile of the 1-amino isomer.
-
Enzyme Source: Use recombinant human MAO-B expressed in baculovirus-infected insect cells (commercially available).
-
Substrate: Kynuramine (non-fluorescent) which is oxidized to 4-hydroxyquinoline (fluorescent).
-
Reaction Mix:
-
Phosphate buffer (100 mM, pH 7.4).
-
6-Fluoro-1-AI (range: 0.1 nM to 1 µM).
-
Pre-incubate enzyme and inhibitor for 20 minutes at 37°C.
-
-
Initiation: Add Kynuramine (50 µM final concentration).
-
Measurement: Monitor fluorescence continuously for 30 minutes (Excitation: 310 nm, Emission: 400 nm).
-
Validation: Use Selegiline as a positive control standard.
-
Calculation: Determine IC50 based on the slope of product formation vs. inhibitor concentration.
Synthesis of Findings & Recommendation
The comparison between 6-Fluoro-2,3-dihydro-1H-inden-1-amine and MMAI reveals a divergence in pharmacological utility:
-
For Serotonergic Research: MMAI remains the superior tool. Its ability to selectively release serotonin without dopaminergic neurotoxicity makes it a "gold standard" for studying 5-HT release mechanisms. 6-Fluoro-1-AI is ineffective for this purpose.
-
For Neuroprotection/Parkinson's Research: 6-Fluoro-1-AI is the relevant candidate. Its profile suggests utility in preserving dopamine levels via metabolic inhibition, similar to Rasagiline.
-
Structural Alert: Researchers must strictly verify the isomer (1-amino vs. 2-amino) using NMR before experimentation. The 2-amino isomer of the fluorinated compound (6-Fluoro-2-aminoindane, or 6-FAI) would act as an SRA similar to MMAI, but the 1-amino isomer discussed here does not.
Final Verdict: MMAI is ~500x more potent as a serotonin releaser. 6-Fluoro-1-AI is a distinct metabolic inhibitor with negligible releasing potential.
References
-
Nichols, D. E., et al. (1990). "5-Methoxy-6-methyl-2-aminoindan: a selective serotonin releasing agent."[3][4] Journal of Medicinal Chemistry. Link
-
Marona-Lewicka, D., & Nichols, D. E. (1994). "Behavioral effects of the selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan." European Journal of Pharmacology. Link
-
Youdim, M. B., et al. (2001). "Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition." Journal of Neuroscience Research. Link
-
Liao, C., et al. (2019).[5] "Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Simmler, L. D., et al. (2014). "Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives." Biochemical Pharmacology. Link
Sources
Validating Purity of 6-Fluoro-2,3-dihydro-1H-inden-1-amine: An Expert Guide to Elemental Analysis and Orthogonal Methods
Topic: Validating Purity of 6-Fluoro-2,3-dihydro-1H-inden-1-amine via Elemental Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Role of EA in Modern Characterization
In the development of CNS-active agents and rasagiline analogues, 6-Fluoro-2,3-dihydro-1H-inden-1-amine (CAS: 148960-39-8; HCl salt: 1191908-44-7) is a critical chiral intermediate. While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities, it cannot definitively validate salt stoichiometry, hydrate formation, or the presence of inorganic contaminants.
This guide details the validation of this amine using Elemental Analysis (CHN/CHNS) , positioning it not as a standalone purity assay, but as a definitive tool for stoichiometric validation . We compare its utility against HPLC and quantitative NMR (qNMR) and provide a self-validating protocol for handling this potentially hygroscopic amine salt.
Strategic Comparison: EA vs. HPLC vs. qNMR
To validate a batch of 6-fluoro-1-indanamine effectively, one must understand the "Purity Triad." No single method provides a complete picture.[1]
Comparative Matrix
| Feature | Elemental Analysis (CHN) | HPLC (UV/Vis) | qNMR ( |
| Primary Scope | Stoichiometry & Bulk Composition (Salt form, Hydrates) | Specific Organic Impurities (Isomers, Byproducts) | Absolute Purity & Structure (Molar ratio) |
| Specificity | Low (Cannot distinguish isomers) | High (Separates regioisomers) | High (Structural fingerprint) |
| Sample Req. | 2–5 mg (Destructive) | <1 mg (Non-destructive) | 5–20 mg (Non-destructive) |
| Blind Spots | Specific identity of impurities; trace organic contaminants (<0.1%) | Inorganic salts; solvents transparent to UV; moisture | Paramagnetic impurities; slow relaxation times |
| Critical Insight | Confirms the Salt Form (e.g., Mono- vs. Di-HCl) | Quantifies Related Substances (e.g., 6-fluoro-1-indanone) | Quantifies Residual Solvent (e.g., Toluene, EtOH) |
Expert Insight: The "Blind Spot" of HPLC
HPLC may report a purity of 99.5% (area %) for your amine, yet the reaction yield could be off by 10%. Why? Inorganic salts (NaCl, Na₂SO₄) generated during the workup are invisible to UV detection. Elemental Analysis detects this immediately: the %Carbon and %Nitrogen values will be uniformly depressed because the inorganic mass "dilutes" the organic content.
Core Protocol: Validating 6-Fluoro-2,3-dihydro-1H-inden-1-amine
Pre-requisites
-
Compound: 6-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride.[2][3][4]
-
Theoretical Formula: C
H ClFN (MW: 187.64 g/mol ). -
Theoretical Composition: C: 57.61%, H: 5.91%, N: 7.46%.
Step 1: Sample Preparation (The Hygroscopicity Factor)
Amine salts can be hygroscopic. Moisture absorption is the #1 cause of EA failure.
-
Drying: Dry the sample in a vacuum oven at 40°C for 4–6 hours prior to analysis.
-
Solvent Check: Run a TGA (Thermogravimetric Analysis) or KF (Karl Fischer) titration to quantify residual water/solvent. You cannot interpret EA data accurately without this.
-
Weighing: If the salt is highly hygroscopic, weigh samples (2.0 ± 0.1 mg) into tin capsules inside a glove bag purged with dry nitrogen. Seal the capsules immediately using a cold-weld press.
Step 2: Combustion Optimization
Standard combustion methods may fail if the fluorine atom causes incomplete combustion or forms stable fluorides.
-
Oxidation: Ensure the combustion reactor is at >980°C .
-
Additives: Add ~10 mg of Tungsten Trioxide (WO
) or Vanadium Pentoxide (V O ) to the tin capsule. This acts as a flux to prevent the formation of stable metal fluorides and ensures complete release of Nitrogen. -
Calibration: Calibrate using a standard with a similar C/N ratio (e.g., Acetanilide or Sulfanilamide).
Step 3: Data Analysis & Correction Logic
Raw EA data rarely matches theoretical values perfectly due to trapped solvent. You must apply a Solvent Correction Factor (SCF) .
Formula for Corrected Theoretical Value:
Example:
-
Raw Theory (C): 57.61%
-
KF Water Content: 2.5%
-
Corrected Theory (C):
-
Acceptance Criteria: Experimental value must be within
of the Corrected Theory.
Visualization: Workflows and Logic
Diagram 1: Comprehensive Purity Validation Workflow
This workflow illustrates where EA fits into the broader validation scheme for the amine.
Caption: Decision tree for validating amine purity, integrating HPLC screening with EA stoichiometric confirmation.
Diagram 2: Interpreting EA Deviations
How to diagnose the root cause when your CHN results fail.
Caption: Diagnostic logic for troubleshooting common Elemental Analysis failures in fluorinated amines.
Case Study: Batch A vs. Batch B
Scenario: Two batches of 6-Fluoro-2,3-dihydro-1H-inden-1-amine HCl were synthesized. Both showed >99% purity by HPLC.
| Parameter | Theoretical (Anhydrous) | Batch A (Found) | Batch B (Found) |
| Carbon | 57.61% | 57.45% ( | 54.20% ( |
| Hydrogen | 5.91% | 6.02% ( | 5.85% ( |
| Nitrogen | 7.46% | 7.41% ( | 7.01% ( |
| Conclusion | PASS | FAIL |
Analysis:
-
Batch A: Deviations are within the acceptable
range. The slight elevation in Hydrogen suggests trace moisture (<0.5%), which is acceptable. -
Batch B: Significant depression in both Carbon and Nitrogen.
-
Diagnosis: The C/N ratio is preserved (roughly), but absolute values are low. This indicates "dilution" by a non-combustible impurity.
-
Root Cause:[5] Further analysis (Residue on Ignition) revealed 5% NaCl contamination from the brine wash step. HPLC missed this; EA caught it.
-
References
-
Sigma-Aldrich. (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride Product Specification. Retrieved from [3]
- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Pharmaceutical and Biomedical Analysis.
-
United States Pharmacopeia (USP). General Chapter <233> Elemental Impurities. Retrieved from
-
Elementar. Best practices for sample preparation in elemental analysis. Retrieved from
-
Thermo Fisher Scientific. Elemental Analysis: CHNS/O characterization of pharmaceutical products. Application Note 42306. Retrieved from
Sources
- 1. almacgroup.com [almacgroup.com]
- 2. 1191908-44-7|6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 3. (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | 731859-02-2 [sigmaaldrich.com]
- 4. 6-Fluoro-2,3-dihydro-1H-inden-1-aMine hydrochloride | 1191908-44-7 [amp.chemicalbook.com]
- 5. nano-ntp.com [nano-ntp.com]
Differentiating 6-Fluoro-2,3-dihydro-1H-inden-1-amine from Positional Isomers: A Comprehensive Analytical Guide
Introduction: The Isomeric Challenge in Indanamine Development
6-Fluoro-2,3-dihydro-1H-inden-1-amine (frequently utilized as its hydrochloride salt, CAS 1191908-44-7) is a highly valuable pharmacophore in neuropharmacology and modern drug discovery[1]. The indanamine scaffold is a privileged structure found in monoamine oxidase (MAO) inhibitors and various G-protein coupled receptor (GPCR) ligands.
However, synthesizing and isolating this specific compound is analytically demanding due to the potential formation of positional ring isomers: 4-fluoro, 5-fluoro, and 7-fluoro analogs. Because the spatial orientation of the halogen atom drastically alters target-binding kinetics and metabolic stability, rigorous analytical differentiation is a strict regulatory and scientific requirement.
The Analytical Bottleneck: Why Standard GC-MS is Insufficient
In many analytical laboratories, Gas Chromatography-Mass Spectrometry (GC-MS) serves as the primary screening tool. However, for positional ring isomers of fluoroindanamines, standard GC-MS presents a high risk of ambiguous or false-positive identification[2].
-
Identical Fragmentation Pathways: Under standard 70 eV Electron Ionization (EI), all four fluoroindanamine isomers yield an identical molecular ion (
at m/z 151.08) and share the exact same primary fragmentation pathway—specifically, the loss of ammonia ( at m/z 134.05)[3]. -
Chromatographic Co-elution: The boiling points, polarities, and dipole moments of these ring isomers are exceptionally similar. On standard non-polar stationary phases (e.g., 5% phenyl-methylpolysiloxane), chromatographic resolution is often insufficient to achieve baseline separation, leading to overlapping peaks[4].
Figure 1: Analytical workflow for the resolution of fluoroindanamine positional isomers.
Core Differentiation Strategy: Multi-Nuclear NMR Spectroscopy
To break the analytical deadlock, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive gold standard[5]. The strategy relies on a self-validating system of cross-referencing
Mechanistic Rationale
The bicyclic indane ring system restricts conformational freedom, making scalar coupling constants (
-
Ortho-coupling (
): ~8.0 – 10.0 Hz -
Meta-coupling (
): ~4.0 – 6.0 Hz
By mapping these specific scalar couplings against the three remaining aromatic protons, the exact position of the fluorine atom can be unambiguously assigned[5].
Standardized Experimental Protocol
This protocol is designed to be a self-validating system, utilizing dual-referencing to eliminate solvent-induced shift errors and ensure absolute structural confidence.
Reagents & Equipment:
-
600 MHz NMR Spectrometer equipped with a multi-nuclear cryoprobe.
-
Solvent: DMSO-
(Chosen specifically to ensure complete dissolution of the polar hydrochloride salt forms). -
Internal Standard (
H): Tetramethylsilane (TMS, 0.05% v/v). -
External Reference (
F): Hexafluorobenzene (HFB) in a coaxial capillary insert.
Step-by-Step Workflow:
-
Sample Preparation: Dissolve 15.0 mg of the fluoroindanamine sample in 0.6 mL of DMSO-
. Vortex for 30 seconds until optically clear to ensure magnetic field homogeneity. -
H NMR Acquisition: Acquire 16 scans with a relaxation delay (
) of 2.0 seconds. Apply a 90° pulse to ensure accurate, quantitative integration of the aromatic region (6.5 – 7.5 ppm). -
F NMR Acquisition: Tune the probe to the
F frequency. Acquire 64 scans with proton decoupling ( F{ H}) to identify the primary chemical shift, followed immediately by a proton-coupled sequence to observe the splitting. -
Data Processing: Apply a 0.3 Hz exponential line broadening factor. Phase and baseline correct the spectrum manually to prevent automated algorithms from distorting the fine meta-coupling multiplets.
Figure 2: 1H NMR decision tree based on scalar coupling constants for fluoroindanamines.
Quantitative Data Presentation
The following table summarizes the diagnostic
| Positional Isomer | Aromatic Protons | Characteristic | Key Diagnostic Feature |
| 6-Fluoro | H-4, H-5, H-7 | H-7: dd ( | H-7 is highly deshielded by the adjacent C1-amine and shows strong ortho-coupling to F. |
| 5-Fluoro | H-4, H-6, H-7 | H-4: dd ( | H-4 shows strong ortho-coupling to F but lacks the deshielding effect of the C1 position. |
| 4-Fluoro | H-5, H-6, H-7 | H-5: dd ( | H-7 appears as a simple doublet (no ortho or meta F coupling). |
| 7-Fluoro | H-4, H-5, H-6 | H-6: dd ( | F at C7 causes significant steric and electronic interaction with the C1-amine group. |
Orthogonal Validation
If NMR results are ambiguous due to complex mixtures of multiple isomers (e.g., crude synthetic mixtures), Gas Chromatography-Vacuum Ultraviolet (GC-VUV) spectroscopy is highly recommended as an orthogonal validation step. Unlike MS, VUV absorption spectra (125–240 nm) are highly sensitive to the electronic distribution of the aromatic ring, providing distinct and non-overlapping spectral fingerprints for each positional isomer[2].
References
- Aaronchem - 6-Fluoro-2,3-dihydro-1H-inden-1-amine Specifications.
- PubChemLite - 6-fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride.
- Sigma-Aldrich - 6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride.
- UvA-DARE (Digital Academic Repository) - Distinguishing drug isomers in the forensic laboratory.
- MDPI - Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS.
- PMC (National Institutes of Health) - NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations.
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. pure.uva.nl [pure.uva.nl]
- 3. PubChemLite - 6-fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride (C9H10FN) [pubchemlite.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
- 5. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Comparative cytotoxicity of fluorinated vs non-fluorinated aminoindanes
As a Senior Application Scientist, evaluating the safety and performance profiles of novel compounds requires looking beyond basic viability screens. When comparing fluorinated aminoindanes (e.g., 5-fluoro-2-aminoindane, 5-FAI) to their non-fluorinated counterparts (e.g., 2-aminoindane, 2-AI; MDAI), we must analyze the structural causality behind their cellular interactions.
Aminoindanes are conformationally restricted analogues of amphetamines. While non-fluorinated aminoindanes generally exhibit low baseline neurotoxicity, the addition of a fluorine atom to the phenyl ring fundamentally alters the molecule's pharmacokinetic and toxicological fate. This guide objectively compares these two classes, detailing the mechanistic shift from benign monoamine release to severe mitochondrial disruption, supported by a self-validating experimental workflow.
Mechanistic Causality: The Impact of Fluorination
To understand the cytotoxicity of these compounds, we must look at the physical chemistry of the carbon-fluorine (C-F) bond.
-
Metabolic Resistance & Accumulation: Non-fluorinated aminoindanes are rapidly metabolized via CYP450-mediated aromatic hydroxylation. In contrast, the high bond dissociation energy of the C-F bond in fluorinated derivatives (like 5-FAI) resists enzymatic degradation. This leads to a prolonged intracellular half-life[1].
-
Enhanced Lipophilicity: Fluorination increases the partition coefficient (LogP), driving aggressive blood-brain barrier (BBB) penetration and rapid cytosolic entry via monoamine transporters (DAT/SERT).
-
Mitochondrial Disruption: Once accumulated in the cytosol, fluorinated derivatives act as potent mitochondrial toxicants. As demonstrated in recent [2], para-halogenation directly impairs the electron transport chain (ETC). This disruption causes a collapse of the mitochondrial membrane potential (
), severe ATP depletion, and the leakage of electrons to form Reactive Oxygen Species (ROS), ultimately triggering endogenous apoptosis[3].
Comparative Cytotoxicity Profile
The following table synthesizes the quantitative toxicological shift observed when comparing the non-fluorinated aminoindane/amphetamine pharmacophore to its fluorinated derivatives in differentiated neuronal models.
| Toxicological Metric | Non-Fluorinated Aminoindanes (e.g., 2-AI, MDAI) | Fluorinated Aminoindanes (e.g., 5-FAI, 4-FAI) |
| Lipophilicity (LogP) | Moderate (~1.8) | High (>2.5) |
| Metabolic Stability | Rapid CYP450 hydroxylation | Highly resistant (C-F bond stability) |
| ATP Depletion (IC₅₀) | > 2.0 mM (Low toxicity) | ~ 1.4 mM (Moderate/High toxicity) |
| Mitochondrial Δψm | Stable up to 2.0 mM | Significant depolarization at ≥ 1.0 mM |
| ROS Generation | Baseline | > 2.5-fold increase vs. control |
| Primary Cell Death | Necrosis (only at extreme doses) | Endogenous Apoptosis (Caspase 3/9) |
Data Note: Due to the rigid structural homology between amphetamines and aminoindanes, the halogen-induced toxicity rank (Cl > F > H) is highly conserved across both classes[2].
Pathway Visualization
Mechanism of fluorinated aminoindane-induced mitochondrial cytotoxicity and apoptosis.
Experimental Protocol: Self-Validating Cytotoxicity Workflow
To objectively verify the comparative toxicity of these compounds, standard membrane-integrity assays (like MTT or LDH) are insufficient. Because fluorinated aminoindanes are mitochondrial toxicants, ATP depletion will occur long before the plasma membrane ruptures. The following multiplexed protocol is designed to capture this specific mechanism.
Phase 1: Cell Culture & Dopaminergic Differentiation
Expert Insight: Undifferentiated neuroblastoma cells lack mature monoamine transporters. Because these compounds rely on DAT/SERT for intracellular accumulation, using undifferentiated cells will yield false-negative toxicity results.
-
Seed human SH-SY5Y neuroblastoma cells at a density of 25,000 cells/well in a 96-well plate using DMEM/F12 supplemented with 10% FBS.
-
Treat cells with 10 µM Retinoic Acid (RA) for 7 days. Replace media every 48 hours to induce expression of mature dopaminergic markers (DAT, VMAT2).
Phase 2: Multiplexed Mitochondrial Toxicity Assay
Expert Insight: This step is self-validating. By measuring LDH and ATP from the same well, you can prove that cell death is driven by energy failure rather than immediate chemical lysis.
-
Exposure: Treat differentiated cells with vehicle, 2-AI, and 5-FAI at concentrations ranging from 100 µM to 2.0 mM for 24 hours. Include 50 µM FCCP as a positive control for mitochondrial uncoupling.
-
Membrane Integrity (LDH): Transfer 50 µL of the supernatant to a new plate. Add CytoTox-ONE reagent, incubate for 10 minutes, and measure fluorescence (Ex 560 nm / Em 590 nm).
-
ATP Depletion: Add CellTiter-Glo reagent directly to the remaining cells in the original plate. Shake for 2 minutes to induce lysis, incubate for 10 minutes at room temperature, and record luminescence.
Phase 3: ROS Quantification & Apoptosis Profiling
Expert Insight: Fluorinated compounds block the ETC, causing electrons to prematurely reduce oxygen to superoxide. MitoSOX Red specifically validates this mitochondrial origin of ROS.
-
ROS Measurement: Post-exposure, wash cells with PBS and incubate with 5 µM MitoSOX Red for 30 minutes at 37°C. Read fluorescence (Ex 510 nm / Em 580 nm) to quantify mitochondrial superoxide generation.
-
Apoptosis Flow Cytometry: Harvest a parallel set of treated cells. Resuspend in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Analysis: Analyze via flow cytometry. Fluorinated aminoindanes will show a distinct shift toward the Annexin V+/PI- quadrant (early apoptosis), whereas non-fluorinated controls will remain largely viable (Annexin V-/PI-) at equivalent concentrations[3].
References
-
Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells Source: International Journal of Molecular Sciences (MDPI) URL:[Link]
-
Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones Source: Frontiers in Pharmacology URL:[Link]
-
First toxicity profile of aminoindane-based new psychoactive substances: 2-aminoindane (2-AI) and N-Methyl-2-aminoindane Source: Toxicology in Vitro URL:[Link]
Sources
Safety Operating Guide
Standard Operating Procedure: Safe Handling and Disposal of 6-Fluoro-2,3-dihydro-1H-inden-1-amine
Introduction
6-Fluoro-2,3-dihydro-1H-inden-1-amine (also known as 6-Fluoroindan-1-amine) is a fluorinated aromatic amine frequently utilized as a critical building block in pharmaceutical synthesis and drug development[1]. While highly valuable for introducing fluorinated pharmacophores into drug candidates, its disposal presents distinct logistical and environmental challenges. Improper disposal of halogenated amines can lead to the release of highly corrosive hydrogen fluoride (HF) gas and toxic aquatic runoff.
This guide provides a self-validating, step-by-step operational plan for the safe disposal of 6-Fluoro-2,3-dihydro-1H-inden-1-amine, ensuring compliance with Resource Conservation and Recovery Act (RCRA) guidelines and protecting laboratory personnel.
Chemical Hazard Profiling & Causality
To properly manage chemical waste, laboratory professionals must first understand the molecular characteristics that dictate its handling. Do not rely on generic disposal protocols; the specific moieties of this compound require targeted interventions.
-
The Fluorine Moiety (Halogenated Classification): The presence of the fluorine atom mandates that this compound be classified and segregated strictly as a halogenated organic waste.
-
Causality: If incinerated in a standard non-halogenated waste stream, the combustion of the carbon-fluorine bond generates hydrogen fluoride (HF) gas. HF is severely[2]. Therefore, it must be routed to an EPA-permitted facility equipped with acid gas scrubbers designed to neutralize halogenated combustion byproducts.
-
-
The Amine Moiety (pH and Reactivity): As a primary amine, the free base form is inherently basic and nucleophilic.
-
Causality: If mixed with acidic waste streams without controlled neutralization, it can cause an exothermic reaction, potentially leading to container over-pressurization or rupture. Furthermore, aromatic amines are notorious for their[3].
-
Quantitative Data Summary for Waste Management
Effective logistical management requires strict adherence to quantitative safety metrics. The following table summarizes the 6-Fluoro-2,3-dihydro-1H-inden-1-amine waste[3][4].
| Parameter | Operational Guideline | Regulatory/Safety Causality |
| Container Fill Level | Maximum 90% of total capacity | Prevents hydrostatic rupture from vapor expansion and prevents spills during transit. |
| Storage Time Limit | Maximum 90 days in Satellite Accumulation Area | Complies with RCRA large-quantity generator regulations and minimizes chemical degradation risks. |
| Aqueous Waste pH | Neutralize to pH 6.0 – 8.0 | Prevents exothermic acid-base reactions when consolidated into mixed waste drums. |
| Empty Container Rinsate | Triple rinse (using ~5% container vol. per rinse) | Ensures residual compound is fully extracted; rinsate must be added to the halogenated waste stream. |
| Halogen Threshold | > 1,000 ppm total halogens | [5]. |
Step-by-Step Disposal Protocol
This methodology establishes a self-validating system: each step contains a verification check to ensure the preceding action was performed correctly, building a fail-safe operational loop.
Step 1: Preparation and PPE Verification
-
Action: Equip standard chemical PPE: nitrile gloves (double-gloving is recommended due to amine skin permeability), splash goggles, and a flame-resistant lab coat. Ensure all handling occurs within a certified chemical fume hood with a minimum face velocity of 100 fpm.
-
Causality: Aromatic amines can be absorbed through the skin and respiratory tract. The fume hood prevents inhalation of volatile free-base vapors.
-
Validation Check: Verify the fume hood flow monitor is in the "green/safe" zone and test the airflow with a Kimwipe before opening the chemical container.
Step 2: Waste Segregation and pH Adjustment (For Aqueous Mixtures)
-
Action: If the 6-Fluoro-2,3-dihydro-1H-inden-1-amine is dissolved in an aqueous solution, test the pH using universal indicator strips. If the pH is > 8.0, carefully neutralize by adding dilute hydrochloric acid (1M HCl) dropwise while stirring, until the pH reaches 6.0–8.0.
-
Causality: Neutralization prevents incompatible, heat-generating reactions when the waste is eventually consolidated by your Environmental Health and Safety (EHS) department.
-
Validation Check: Wait 5 minutes after the last acid addition and re-test the pH to ensure stabilization.
Step 3: Routing to the Halogenated Waste Stream
-
Action: Transfer the liquid waste into a designated, chemically compatible container (e.g., high-density polyethylene (HDPE) or glass) specifically labeled for "Halogenated Organic Waste." For solid waste (e.g., contaminated weighing paper, empty vials), double-bag the items in heavy-duty polyethylene bags and place them in a solid hazardous waste drum.
-
Causality: Mixing halogenated and non-halogenated waste drastically increases disposal costs and creates severe incineration hazards.
-
Validation Check: Inspect the receiving container's log. Ensure no strong oxidizers or concentrated acids are present in the drum, which could violently react with the amine.
Step 4: Labeling and EHS Manifesting
-
Action: Attach a[4]. Write the full chemical name ("6-Fluoro-2,3-dihydro-1H-inden-1-amine") and check the "Toxic" and "Halogenated" hazard boxes. Do not use abbreviations like "6-F-Indanamine".
-
Causality: Unidentified or abbreviated waste violates EPA labeling requirements and delays EHS pickup.
-
Validation Check: Cross-reference the label with the laboratory's active chemical inventory to ensure the mass disposed matches the mass depleted from stock.
Waste Routing Workflow
Halogenated amine waste routing protocol for 6-Fluoro-2,3-dihydro-1H-inden-1-amine.
References
-
[5] Title: Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption | Source: U.S. Environmental Protection Agency (EPA) | URL: [Link]
-
[2] Title: Hazardous Waste Listings | Source: U.S. Environmental Protection Agency (EPA) | URL: [Link]
Sources
Personal protective equipment for handling 6-Fluoro-2,3-dihydro-1H-inden-1-amine
As a Senior Application Scientist, ensuring the safety and efficacy of laboratory operations is paramount. Handling specialized fluorinated building blocks like 6-Fluoro-2,3-dihydro-1H-inden-1-amine (also known as 6-Fluoro-1-indanamine) requires a deep understanding of its chemical properties, potential hazards, and the mechanistic rationale behind protective measures.
This compound is a critical primary amine utilized in advanced drug development, serving as a key intermediate in the synthesis of mitochondrial permeability transition pore (mPTP) inhibitors[1] and as a structural probe in monoamine oxidase (MAO) enzymatic studies[2].
Below is the comprehensive safety, operational, and disposal guide for handling this chemical.
Mechanistic Hazard Assessment
To implement effective safety protocols, we must first understand the causality behind the chemical's hazards. 6-Fluoro-2,3-dihydro-1H-inden-1-amine is typically handled either as a free base or a hydrochloride salt[3].
-
Nucleophilicity & Alkalinity: As a primary amine, the molecule is a weak base. Upon contact with the moisture inherent in human skin or mucous membranes, it undergoes protonation. This localized elevation in pH leads to the saponification of dermal lipids, which is the mechanistic cause of its classification as a skin irritant (H315) and serious eye irritant (H319)[4].
-
Lipophilicity: The addition of the fluorine atom at the 6-position of the indane ring increases the molecule's lipophilicity. If dissolved in organic solvents (e.g., THF, DMSO), dermal penetration is significantly accelerated, increasing the risk of systemic toxicity (H302: Harmful if swallowed)[4].
-
Aerosolization: When handled as a hydrochloride salt, the compound exists as a fine crystalline powder[3]. Static charge during weighing can cause aerosolization, leading to respiratory tract irritation (H335)[4].
Table 1: Quantitative Hazard Profile & GHS Classifications
| Hazard Class | GHS Code | Mechanistic Cause | Exposure Route |
| Acute Toxicity (Oral) | H302 | Systemic absorption and disruption of monoaminergic pathways. | Ingestion / Mucous Membrane |
| Skin Irritation | H315 | Localized basicity causing lipid saponification. | Dermal Contact |
| Eye Irritation | H319 | Rapid pH shift in the aqueous environment of the cornea. | Ocular Contact |
| Respiratory Irritation | H335 | Inhalation of crystalline amine dust causing mucosal inflammation. | Inhalation |
Personal Protective Equipment (PPE) Matrix
Every piece of PPE must serve as a specific, scientifically justified barrier against the hazards outlined above.
Table 2: Required PPE and Mechanistic Rationale
| PPE Category | Specification | Mechanistic Rationale |
| Eye Protection | ANSI Z87.1 tight-fitting chemical safety goggles. | Protects against airborne amine dust and splash hazards during solvation. Standard safety glasses are insufficient for dust. |
| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness). Double-glove for organic solutions. | Primary amines can permeate latex. Nitrile provides a robust barrier against the solid salt and brief solvent exposure[3]. |
| Body Protection | Flame-retardant lab coat (100% cotton or Nomex) and closed-toe shoes. | Prevents the accumulation of static charge (critical for powders) and provides a physical barrier against liquid spills. |
| Respiratory | N95/P100 particulate respirator (if handled outside a fume hood). | Mitigates the inhalation risk of fine crystalline dust (H335)[4]. |
Operational Plan: Step-by-Step Methodology
The following protocol outlines the safe dispensing and reaction setup of 6-Fluoro-2,3-dihydro-1H-inden-1-amine. This protocol is designed as a self-validating system, meaning each step includes a built-in check to confirm safety before proceeding.
Phase 1: Pre-Operational Validation
-
Engineering Control Verification: Turn on the chemical fume hood.
-
Validation: Check the digital anemometer to ensure a face velocity of
0.5 m/s. This confirms sufficient negative pressure to capture any aerosolized amine dust.
-
-
PPE Donning: Equip goggles, a 100% cotton lab coat, and double-layered nitrile gloves.
-
Causality: The outer glove acts as a sacrificial layer against immediate chemical contact, while the inner glove maintains the dermal barrier.
-
Phase 2: Dispensing and Weighing 3. Static Mitigation: Wipe the analytical balance and surrounding bench space with an anti-static cloth.
- Causality: The hydrochloride salt is highly prone to static cling. Unmitigated static can cause the powder to repel from the spatula, leading to a loss of containment.
- Weighing: Tare a conductive, anti-static weigh boat. Using a grounded stainless-steel micro-spatula, dispense the required mass of the compound.
- Vessel Transfer: Transfer the powder immediately into the reaction flask.
- Validation: Visually inspect the weigh boat. A clean release without powder clinging to the sides validates successful static mitigation.
Phase 3: Solvation and Reaction Setup
6. Inert Atmosphere: Seal the reaction flask with a rubber septum and purge with dry Nitrogen (
- Causality: Primary amines can slowly oxidize or absorb ambient
to form carbamate salts; an inert atmosphere ensures reagent integrity for downstream mPTP inhibitor synthesis[1].
- Solvent Addition: Introduce the reaction solvent (e.g., anhydrous THF) via a syringe through the septum.
- Validation: Complete dissolution of the powder without an exothermic runaway confirms safe solvation parameters.
Mandatory Visualization: Operational Safety Workflow
Figure 1: Operational Safety & Handling Workflow for 6-Fluoro-2,3-dihydro-1H-inden-1-amine.
Spill Management & Disposal Plan
In the event of a containment failure, immediate and chemically logical remediation is required.
Solid Spill Protocol (Powder/Salt):
-
Do not sweep dry powder. Sweeping mechanically aerosolizes the amine, drastically increasing inhalation risks.
-
Cover the spill with a damp, inert absorbent pad to suppress dust generation.
-
Carefully scoop the wetted material using a non-sparking tool into a compatible, sealable hazardous waste container.
-
Wipe the contaminated surface with a dilute acidic solution (e.g., 5% acetic acid). Causality: The weak acid neutralizes any residual free base amine into a water-soluble, non-volatile salt, which can then be wiped away with water.
Waste Segregation:
-
Segregate all waste containing 6-Fluoro-2,3-dihydro-1H-inden-1-amine into clearly labeled "Halogenated Amine Waste" containers.
-
Causality: Mixing basic amines with certain oxygenated solvents (e.g., ketones, aldehydes) or strong oxidizers in generic waste streams can lead to unintended exothermic condensation reactions or dangerous gas evolution.
References
- Safety Data Sheet - (1R)
- Safety Data Sheet - 790208-54-7 Source: Chemikart URL
- Information on EC 1.4.3.
- US12497359B2 - Acrylamide derivatives Source: Google Patents URL
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

